SAR103168
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
SAR103168; SAR-103168; SAR 103168.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SAR103168
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass. Developed initially for relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS), its mechanism of action is centered on the inhibition of key signaling pathways involved in leukemogenesis, cell survival, and angiogenesis. Preclinical data demonstrated significant anti-leukemic activity through the induction of apoptosis and inhibition of proliferation in both AML and chronic myeloid leukemia (CML) models.[1][2] While this compound showed a strong preclinical rationale for development, its clinical progression was halted in a Phase I trial due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose.[2][3][4] This guide provides a comprehensive overview of the preclinical data defining the compound's mechanism of action.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as an antagonist by inhibiting the kinase activity of a specific spectrum of tyrosine kinases that are crucial for tumor cell signaling and angiogenesis.[1][2] Its primary targets include the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.[1] The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in malignant cells.[1][2]
Target Kinase Profile
The compound has demonstrated potent inhibitory activity against a range of kinases critical in myeloid leukemias and tumor angiogenesis.[1][5]
Table 1: this compound Target Kinase Inhibition Profile
| Target Kinase Family | Specific Kinases Inhibited | IC50 (nM) | Notes |
| Src Family Kinases | Src, Lyn | 0.65 ± 0.02 (for Src) | Potent, nanomolar inhibition demonstrated against Src auto-phosphorylation.[1][2] |
| Abl Kinase | Abl | Data not available | Inhibition of Abl is a key mechanism for activity in CML. |
| Angiogenic Receptors | VEGFR1, VEGFR2, Tie-2 | Data not available | Inhibition of these receptors suggests anti-angiogenic properties.[1][5] |
| Growth Factor Receptors | PDGFR, FGFR1, FGFR3, EGFR | Data not available | Broad activity against receptors involved in cell growth and proliferation.[1][5] |
Note: Comprehensive IC50 values for all target kinases are not publicly available in the reviewed literature. The provided Src IC50 was determined at 100 μM ATP.[1]
Disruption of Key Signaling Pathways
The anti-leukemic effect of this compound is a direct consequence of its ability to block critical downstream signaling pathways. Inhibition of Src family kinases, in particular, leads to a dose-dependent reduction in the phosphorylation of multiple key effector proteins.[1]
Src-Mediated Signaling Cascade
Inhibition of Src and Lyn phosphorylation by this compound directly impacts downstream pathways integral to cell adhesion, migration, and proliferation.[1]
-
Focal Adhesion and Migration: this compound inhibits the phosphorylation of Proline-rich tyrosine kinase 2 (PYK2), Focal Adhesion Kinase (FAK), and p130Cas, which are central components of focal adhesion signaling that regulates cell motility and invasion.[1]
-
Stress and Proliferation Pathways: The compound effectively blocks the phosphorylation of Jun N-terminal Kinase (JNK) and Mitogen-Activated Protein Kinase (MAPK), key regulators of cellular responses to stress and mitogenic signals.[1]
STAT5 Survival Pathway
A critical finding from preclinical studies is the ability of this compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in both the KG1 AML cell line and in fresh cells from AML patients.[1][6] The STAT5 pathway is a crucial survival signal often upregulated in cancer cells, and its suppression is a key contributor to the pro-apoptotic effects of this compound.[1][6]
Caption: this compound Signaling Pathway Inhibition.
Preclinical Efficacy
This compound demonstrated significant anti-leukemic activity across a range of preclinical models, both in vitro and in vivo.
In Vitro Studies
-
Cell Proliferation and Apoptosis: The compound inhibited proliferation and induced apoptosis in various acute and chronic myeloid leukemia cell lines with nanomolar IC50 values.[1][2]
-
Patient-Derived Samples: this compound was effective in inhibiting the proliferation of leukemic progenitors (CFU-L) from 29 AML patients. Notably, over 85% of the tested AML patient samples were sensitive to the agent.[1][2][3] This activity was independent of FLT3 expression status and was also observed in 50% of high-risk patient samples with complex cytogenetics.[1]
In Vivo Studies
-
AML Xenograft Models: In severe combined immunodeficiency (SCID) mice bearing human AML tumors (from cell lines such as KG1, EOL-1, Kasumi-1, and CTV1), administration of this compound, either intravenously or orally, led to impaired tumor growth and, in some cases, tumor regression.[1] This anti-tumor activity correlated with the potent inhibition of Src downstream signaling pathways within the tumors.[1][3]
-
CML Xenograft Models: Similar potent anti-tumor activity was observed in CML xenograft models using the K562 cell line.[1]
-
Combination Therapy: The combination of this compound with the standard AML chemotherapy agent cytarabine resulted in synergistic anti-tumor activity in both AML and CML models.[1]
Experimental Methodologies (Generalized Protocols)
The following sections describe generalized protocols representative of the methods used in the key preclinical evaluation of this compound, as inferred from the publication by Bourrié et al. For exact, detailed protocols, reference to the original publication is required.
In Vitro Kinase Inhibition Assay (Src Kinase)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a kinase (e.g., recombinant Src kinase domain, Src(260-535)), a specific peptide substrate, and ATP (e.g., at a concentration of 100 μM).
-
Compound Incubation: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiolabeling with ³²P-ATP and subsequent capture on a filter, or by using fluorescence-based assays that detect ADP production.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This method is used to determine if a compound inhibits the phosphorylation of specific proteins within whole cells.
-
Cell Culture and Treatment: AML cells (e.g., KG1) are cultured and then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-STAT5). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading.
In Vivo AML Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of a compound in a living animal model.
-
Animal Model: Immunodeficient mice (e.g., SCID mice) are used.
-
Tumor Implantation: Human AML cells (e.g., 5-10 million KG1 cells) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound, cytarabine, this compound + cytarabine).
-
Drug Administration: this compound is administered to the mice via an appropriate route (e.g., oral gavage or intravenous infusion) on a defined schedule and dose.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot for p-Src).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical comparisons are made between the treatment groups.
Conclusion
This compound is a multi-targeted kinase inhibitor with a well-defined preclinical mechanism of action. Its potent, nanomolar inhibition of Src family kinases and its broader activity against Abl and key angiogenic and growth factor receptors translate into the effective blockade of crucial downstream signaling pathways like STAT5 and MAPK. This mechanistic profile resulted in significant anti-proliferative and pro-apoptotic activity in a wide range of in vitro and in vivo models of myeloid leukemias. While clinical development was halted due to pharmacokinetic challenges, the detailed understanding of this compound's mechanism of action provides a valuable technical framework for the development of future multi-targeted kinase inhibitors for hematologic malignancies.
References
SAR103168: A Technical Overview of its Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor that has been investigated for its therapeutic potential in myeloid leukemias.[1][2] This technical guide provides an in-depth overview of the kinase inhibitory profile of this compound, including its target spectrum, quantitative inhibitory data, relevant signaling pathways, and the experimental methodologies used for its characterization.
Kinase Inhibitory Profile of this compound
This compound exhibits a broad inhibitory profile, targeting several key kinases implicated in cancer cell proliferation, survival, and angiogenesis. Its primary targets include members of the Src kinase family, BCR-Abl, and a range of angiogenic receptor tyrosine kinases.
Quantitative Inhibitory Data
| Kinase Target Family | Specific Kinase | IC50 (nM) | Notes |
| Src Family Kinases | Src | 0.65 ± 0.02 | Determined at 100 μM ATP.[1] |
| Lyn | Not specified | Inhibitory activity confirmed.[1] | |
| BCR-Abl | BCR-Abl | Not specified | Inhibitory activity confirmed.[1] |
| Angiogenic Receptors | VEGFR1 | Not specified | Inhibitory activity confirmed.[1] |
| VEGFR2 | Not specified | Inhibitory activity confirmed.[1] | |
| Tie2 | Not specified | Inhibitory activity confirmed.[1] | |
| PDGFR | Not specified | Inhibitory activity confirmed.[1] | |
| FGFR1 | Not specified | Inhibitory activity confirmed.[1] | |
| FGFR3 | Not specified | Inhibitory activity confirmed.[1] | |
| EGFR | Not specified | Inhibitory activity confirmed.[1] |
Signaling Pathway Inhibition
The mechanism of action of this compound involves the disruption of key signaling pathways that are crucial for tumor cell growth and survival. The following diagrams illustrate the primary pathways targeted by this compound.
Src Downstream Signaling Pathway
This compound is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival. Inhibition of Src by this compound leads to the dose-dependent inhibition of downstream signaling molecules.
Caption: Inhibition of Src kinase and its downstream signaling pathways by this compound.
STAT5 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is a critical transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation.
Caption: this compound inhibits STAT5 phosphorylation, a key survival pathway.
Experimental Protocols
The following sections describe representative experimental methodologies for characterizing the kinase inhibitory profile of compounds like this compound. While the specific protocols for this compound are not publicly detailed, these examples are based on standard industry practices.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the potency of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes (e.g., Src, VEGFR2).
-
Kinase-specific substrate peptide.
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (this compound) at various concentrations.
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based methods, or scintillation counter for radiometric assays).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In each well of the assay plate, combine the kinase enzyme, the specific substrate, and the test compound at varying concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detection: Quantify the amount of phosphorylated substrate.
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
ELISA-based Assay: Use a phosphospecific antibody that recognizes the phosphorylated substrate. The amount of bound antibody is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic or chemiluminescent substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow:
Caption: A representative workflow for an in vitro kinase inhibition assay.
Cellular STAT5 Phosphorylation Assay (Representative Protocol)
This protocol describes a method to assess the inhibitory effect of a compound on the phosphorylation of STAT5 in a cellular context.
Objective: To determine the effect of this compound on cytokine-induced STAT5 phosphorylation in a relevant cell line (e.g., a human AML cell line).
Materials:
-
Human acute myeloid leukemia (AML) cell line (e.g., KG-1).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., GM-CSF or IL-3).
-
Test compound (this compound) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorescently-labeled antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture the AML cells to the desired density. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer (e.g., formaldehyde-based) to preserve the phosphorylation state of the proteins.
-
Permeabilization: Permeabilize the cell membranes using a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT5 (pSTAT5). A parallel staining for total STAT5 can be performed for normalization.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Measure the fluorescence intensity of the pSTAT5 antibody in the cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of pSTAT5 for each treatment condition. Calculate the percentage of inhibition of STAT5 phosphorylation by this compound relative to the cytokine-stimulated control. Plot the percentage of inhibition against the drug concentration to determine the IC50.
Experimental Workflow:
Caption: Workflow for a cellular STAT5 phosphorylation assay using flow cytometry.
Conclusion
This compound is a multi-kinase inhibitor with potent activity against Src family kinases, BCR-Abl, and various angiogenic receptor tyrosine kinases. Its mechanism of action involves the inhibition of key signaling pathways, including the Src downstream and STAT5 pathways, which are critical for the proliferation and survival of leukemic cells. The experimental protocols outlined in this guide provide a framework for the preclinical characterization of such inhibitors. Further investigation and more comprehensive profiling are necessary to fully elucidate the complete kinase inhibitory landscape of this compound and its full therapeutic potential.
References
SAR103168: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has demonstrated significant preclinical activity against a range of hematological malignancies, particularly acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). This compound exerts its anti-neoplastic effects by targeting several key kinases involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the target kinases of this compound, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Target Kinase Profile
This compound exhibits a broad inhibitory profile against multiple families of tyrosine kinases. Its primary targets include the Src family kinases, Abl kinase, and several receptor tyrosine kinases implicated in angiogenesis and tumor progression.
Table 1: this compound Kinase Inhibition Profile
| Kinase Family | Target Kinase | IC50 (nM) | Assay Conditions |
| Src Family | Src | 0.65 ± 0.02 | 100 µM ATP |
| Lyn | Not specified | Not specified | |
| Abl Family | Abl | Not specified | Not specified |
| Angiogenic RTKs | VEGFR1 | Not specified | Not specified |
| VEGFR2 | Not specified | Not specified | |
| Tie2 | Not specified | Not specified | |
| PDGFR | Not specified | Not specified | |
| FGFR1 | Not specified | Not specified | |
| FGFR3 | Not specified | Not specified | |
| Other RTKs | EGFR | Not specified | Not specified |
Note: Quantitative IC50 values for kinases other than Src are not consistently available in the public domain. The primary potency of this compound has been most robustly characterized against Src kinase.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting the auto-phosphorylation and activation of its target kinases. This blockade of kinase activity leads to the downstream suppression of critical signaling cascades that drive malignant cell behavior.
Inhibition of Src Family Kinases and Downstream Signaling
As a highly potent inhibitor of Src, this compound effectively abrogates the phosphorylation of Src and its family member Lyn. This leads to the dose-dependent inhibition of downstream signaling pathways crucial for cell adhesion, migration, and proliferation, including the phosphorylation of:
-
Focal Adhesion Kinase (FAK)
-
Proline-rich tyrosine kinase 2 (PYK2)
-
p130Cas
-
c-Jun N-terminal kinase (JNK)
-
Mitogen-activated protein kinase (MAPK)[1]
Caption: this compound Inhibition of Src and STAT5 Signaling Pathways.
Inhibition of STAT5 Phosphorylation
This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in both AML cell lines (e.g., KG1) and fresh cells from AML patients.[1] The STAT5 signaling pathway is a critical driver of survival and proliferation in many hematological malignancies.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical characterization of this compound.
In Vitro Kinase Assay (General Protocol)
These assays are designed to measure the direct inhibitory activity of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Src, Abl)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for other detection methods)
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
This compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
-
Procedure:
-
A solution of the purified kinase and its substrate is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the assay plate wells.
-
The kinase/substrate solution is added to the wells containing the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting, fluorescence polarization, ELISA).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation and Apoptosis Assays (General Protocol)
These assays assess the effect of this compound on the growth and survival of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., KG1, K562 for myeloid leukemias)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for measuring cell viability/proliferation (e.g., MTT, WST-1, CellTiter-Glo)
-
Reagents for detecting apoptosis (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer or plate reader
-
-
Procedure for Proliferation Assay:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere (for adherent cells) or stabilize.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
A viability/proliferation reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period, the signal (e.g., absorbance, fluorescence, luminescence) is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
-
Procedure for Apoptosis Assay:
-
Cells are treated with this compound as described for the proliferation assay.
-
Following treatment, cells are harvested and washed.
-
Cells are stained with Annexin V and a viability dye like Propidium Iodide (PI) according to the kit protocol.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Preclinical Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various AML and CML cell lines at nanomolar concentrations. In preclinical animal models, both intravenous and oral administration of this compound resulted in impaired tumor growth and regression in xenograft models of human AML.[1] The anti-tumor activity in these models correlated with the inhibition of Src downstream signaling pathways within the tumors.[1] Furthermore, this compound showed synergistic activity when combined with the standard chemotherapy agent cytarabine in AML and CML tumor models.[1]
Clinical Development
A Phase I clinical trial (NCT00914914) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with refractory or relapsed AML and high-risk myelodysplastic syndrome (MDS). However, the trial was terminated early due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose (MTD).[2]
Conclusion
This compound is a multi-kinase inhibitor with potent activity against the Src family of kinases and other key drivers of oncogenesis. Its ability to inhibit critical signaling pathways, such as Src and STAT5, provides a strong rationale for its therapeutic potential in myeloid leukemias. While clinical development has been challenging, the preclinical data for this compound underscores the importance of its target kinases in the pathology of these diseases and provides valuable insights for the development of future kinase inhibitors.
References
SAR103168: A Technical Guide to Affected Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR103168 is a novel, potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against myeloid leukemias. This document provides an in-depth technical overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. The primary mechanism of action of this compound involves the potent inhibition of the Src family of kinases, leading to the downstream modulation of critical pathways controlling cell proliferation, survival, and apoptosis. A key downstream effect is the inhibition of STAT5 phosphorylation, a crucial survival signal in acute myeloid leukemia (AML). This guide is intended to serve as a comprehensive resource for researchers engaged in the study of tyrosine kinase inhibitors and the development of novel therapeutics for hematological malignancies.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound is a pyrido[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of a range of tyrosine kinases. Its primary targets include the entire Src kinase family, with exceptionally high potency against Src kinase itself. Additionally, this compound demonstrates inhibitory activity against other kinases implicated in cancer pathogenesis, including Abl kinase and several angiogenic receptor tyrosine kinases.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the potent and specific nature of this compound's interaction with its primary target, Src, while also demonstrating its broader activity profile.
| Kinase Target | IC50 (nM) |
| Src | 0.65 ± 0.02[1] |
| Abl | Data not publicly available |
| VEGFR1 | Data not publicly available |
| VEGFR2 | Data not publicly available |
| Tie2 | Data not publicly available |
| PDGFR | Data not publicly available |
| FGFR1 | Data not publicly available |
| FGFR3 | Data not publicly available |
| EGFR | Data not publicly available |
Note: While this compound is known to inhibit the kinases listed above, specific IC50 values are not consistently available in the public domain. The potent nanomolar activity against the Src kinase family is a key characteristic of this compound.[2][3]
Affected Signaling Pathways
The anti-leukemic effects of this compound are a direct consequence of its ability to disrupt key signaling cascades that are frequently dysregulated in myeloid malignancies. The following sections detail the primary pathways affected by this inhibitor.
The Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, including AML, Src is aberrantly activated. This compound's potent inhibition of Src leads to the dose-dependent downregulation of its downstream effectors.
The inhibition of Src by this compound disrupts the phosphorylation of several key downstream signaling molecules, including:
-
PYK2 (Proline-rich tyrosine kinase 2)
-
p130Cas (Crk-associated substrate)
-
FAK (Focal adhesion kinase)
-
JNK (c-Jun N-terminal kinase)
-
MAPK (Mitogen-activated protein kinase) [1]
The STAT5 Signaling Pathway
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor for the survival and proliferation of AML cells. The constitutive activation of STAT5 is a common feature in many leukemias and is associated with poor prognosis. This compound has been shown to potently inhibit the phosphorylation of STAT5 in both AML cell lines (such as KG1) and in primary cells isolated from AML patients.[1] This inhibition of STAT5 activation is a key mechanism contributing to the pro-apoptotic and anti-proliferative effects of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinase enzymes, appropriate peptide or protein substrates, radio-labeled ATP (e.g., [γ-³³P]ATP), kinase assay buffer, and a range of concentrations of this compound.
-
Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the kinase, substrate, and a specific concentration of this compound (or vehicle control) in kinase assay buffer.
-
The reaction is initiated by the addition of radio-labeled ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose filter plates).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assays
Objective: To assess the effect of this compound on the phosphorylation of intracellular signaling proteins (e.g., Src, STAT5).
Methodology:
-
Cell Culture: AML cell lines (e.g., KG1) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-STAT5) and the total protein.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Flow Cytometry (for pSTAT5):
-
Cells are treated as described above.
-
Cells are fixed and permeabilized.
-
Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5.
-
The fluorescence intensity is measured using a flow cytometer.
-
-
Data Analysis: The levels of phosphorylated protein are quantified and normalized to the total protein levels or a loading control.
Colony-Forming Unit-Leukemia (CFU-L) Assay
Objective: To evaluate the effect of this compound on the proliferative capacity of leukemic progenitor cells from AML patients.
Methodology:
-
Sample Processing: Mononuclear cells are isolated from the bone marrow or peripheral blood of AML patients using density gradient centrifugation.
-
Cell Culture: The isolated cells are plated in a semi-solid methylcellulose-based medium supplemented with growth factors that support the growth of leukemic colonies.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Incubation: The plates are incubated for 10-14 days in a humidified incubator.
-
Colony Counting: The number of leukemic colonies (CFU-L) is counted using an inverted microscope.
-
Data Analysis: The number of colonies in the treated samples is compared to the vehicle-treated control to determine the inhibitory effect of this compound on the proliferation of leukemic progenitors.
Conclusion
This compound is a potent multi-kinase inhibitor with significant preclinical efficacy in models of myeloid leukemia. Its primary mechanism of action involves the inhibition of the Src kinase family and the subsequent disruption of downstream signaling pathways critical for leukemic cell survival and proliferation, most notably the STAT5 pathway. The data and methodologies presented in this guide provide a comprehensive foundation for further research into the therapeutic potential of this compound and other multi-targeted kinase inhibitors in the treatment of AML and other hematological malignancies. Further investigation is warranted to fully elucidate the complete kinase inhibition profile and to overcome the pharmacokinetic challenges observed in early clinical development.
References
Navigating the Kinase Landscape: A Technical Guide to SAR103168
An In-depth Examination of the Structure, Properties, and Biological Activity of the Multi-Kinase Inhibitor SAR103168 for Researchers, Scientists, and Drug Development Professionals.
Initial Note: While the query focused on this compound in the context of ROCK2 inhibition, extensive review of the scientific literature and available data indicates that this compound is primarily characterized as a potent multi-kinase inhibitor with significant activity against the Src family of kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), and various angiogenic receptor kinases. Its development and investigation have been predominantly in the context of myeloid leukemias. This guide will focus on the established scientific findings regarding this compound's chemical properties and its role as a multi-kinase inhibitor. No significant evidence was found in the reviewed literature to support a primary role as a ROCK2 inhibitor.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, is a synthetic, small-molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| Molecular Formula | C26H22Cl2N8OS |
| Molecular Weight | 581.5 g/mol |
| Canonical SMILES | CC(C)(C)NC(=O)N1C=C(C2=CC=CC=C2Cl)C3=C(C1=O)N=C(NC4=CC5=NSN=C5C=C4)N=C3 |
| InChI Key | InChI=1S/C26H22Cl2N8OS/c1-26(2,3)29-23(37)36-18-10-19(12-8-7-9-13(27)11-12)21-16(34-24(18)38)14-30-25(35-21)31-15-5-6-17-20(22(15)32-39-33-17)28 |
Mechanism of Action and Signaling Pathway
This compound functions as a multi-targeted tyrosine kinase inhibitor. It has demonstrated potent inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.[1] This broad-spectrum inhibition disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
The primary target of this compound is the Src family of non-receptor tyrosine kinases. Src plays a crucial role in regulating a multitude of cellular processes. The diagram below illustrates a simplified representation of the Src signaling pathway, which is inhibited by this compound.
Caption: Simplified Src and Abl signaling pathway inhibited by this compound.
Quantitative Biological Data
This compound has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor.
| Target Kinase Family | Specific Kinase | IC50 (nM) |
| Src Family | Src | 0.65 |
| Abl | Abl | - |
| Angiogenic Receptors | VEGFR1, VEGFR2 | - |
| Tie2 | - | |
| PDGFR | - | |
| FGFR1, FGFR3 | - | |
| Other | EGFR | - |
Note: Specific IC50 values for all targeted kinases are not publicly available in the reviewed literature. The provided value for Src is from a kinase activity assay at 100 µM ATP.[1]
Experimental Protocols
The following is a generalized protocol for a kinase activity assay, based on standard methodologies used in the characterization of kinase inhibitors like this compound.
Objective: To determine the in vitro inhibitory activity of this compound against a specific tyrosine kinase (e.g., Src).
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (at various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
-
Reaction Mixture: The kinase, peptide substrate, and this compound (or vehicle control) are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Termination and Detection: The reaction is stopped, and the detection reagents are added. The amount of phosphorylated substrate is quantified using a TR-FRET plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
The following diagram illustrates the general workflow of a kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with primary activity against the Src family of kinases, Abl, and various angiogenic receptor kinases. Its preclinical profile demonstrated significant anti-leukemic activity, leading to its investigation in clinical trials for refractory or relapsed acute myeloid leukemia and high-risk myelodysplastic syndromes. While a Phase I clinical trial was initiated, it was discontinued due to unpredictable pharmacokinetic variability, and further development appears to have ceased. The available scientific evidence does not support a role for this compound as a ROCK2 inhibitor; instead, its characterization firmly places it within the class of multi-kinase inhibitors developed for oncological indications.
References
SAR103168 in Acute Myeloid Leukemia: A Technical Overview
Introduction
SAR103168, chemically identified as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dicholophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea, is a novel, multi-targeted tyrosine kinase inhibitor that has been investigated for its therapeutic potential in myeloid leukemias, particularly acute myeloid leukemia (AML).[1] Preclinical studies revealed potent anti-leukemic activity through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2] Despite promising in vitro and in vivo data, its clinical development was halted due to an unpredictable pharmacokinetic profile observed in a Phase I trial.[1][3][4] This document provides a comprehensive technical guide on the core research surrounding this compound in AML, detailing its mechanism of action, preclinical efficacy, clinical trial design, and associated experimental protocols.
Mechanism of Action
This compound functions as a broad-spectrum tyrosine kinase inhibitor. Its anti-leukemic effects are attributed to the simultaneous suppression of multiple signaling cascades crucial for the growth and survival of cancer cells.
Key Molecular Targets:
-
Src Kinase Family: this compound is a highly potent inhibitor of the entire Src kinase family (e.g., Src, Lyn).[2][5]
-
BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, relevant in certain leukemias.[1][2]
-
Angiogenic Receptor Tyrosine Kinases (RTKs): It demonstrates significant inhibitory activity against a range of RTKs involved in angiogenesis and cell growth, including:
By inhibiting these kinases, this compound effectively blocks several downstream signaling pathways. Notably, it inhibits the phosphorylation of STAT5 and key components of the MAPK pathway (JNK, MAPK), which are critical for leukemic cell proliferation and survival.[2][5]
Quantitative Data Presentation
Preclinical Efficacy
The preclinical assessment of this compound demonstrated significant anti-leukemic activity across various models.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 Value (nM) | ATP Concentration | Notes | Source |
|---|
| Src Kinase | 0.65 ± 0.02 | 100 µM | Targets auto-phosphorylation of the kinase domain. |[2][4][5] |
Table 2: Preclinical Anti-Leukemic Activity of this compound
| Model System | Key Findings | Source |
|---|---|---|
| AML & CML Cell Lines | Inhibited proliferation and induced apoptosis at nanomolar IC50 concentrations. | [1][2] |
| Primary AML Patient Samples | >85% of 29 patient samples were sensitive. | [1][2][6] |
| High-Risk AML Patient Samples | Effective in 50% of samples with chromosome 7 abnormalities or complex rearrangements. | [2][5][6] |
| FLT3 Status | Anti-proliferative activity was independent of FLT3 expression. |[2][5] |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Animal Model | AML Cell Lines | Treatment | Outcome | Source |
|---|---|---|---|---|
| SCID Mice | KG1, EOL-1, Kasumi-1, CTV1 | This compound (IV or Oral) | Impaired tumor growth and induced tumor regression. | [2][5] |
| SCID Mice | AML and CML models | this compound + Cytarabine | Showed synergistic anti-tumor activity. |[2][5] |
Clinical Trial Data
A Phase I clinical trial (NCT00981240) was conducted to evaluate this compound in human subjects.
Table 4: Phase I Clinical Trial (NCT00981240) Key Parameters
| Parameter | Description | Source |
|---|---|---|
| Official Title | A Dose Escalation Safety and Pharmacokinetic Study of this compound... | [7] |
| Patient Population | 29 patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes (MDS). | [3] |
| Study Design | Open-label, dose-escalation, multi-center study. | [1] |
| Dosing Regimen | Intravenous (IV) infusion over 1 hour, once daily for 5 consecutive days, repeated every 2 weeks. | [1][7] |
| Primary Objectives | 1. Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs). 2. Evaluate the pharmacokinetic (PK) profile. | [1][7] |
| Secondary Objectives | Evaluate safety, preliminary anti-leukemia activity, and metabolic pathways. |[1][7] |
Table 5: Pharmacokinetic and Clinical Outcome of Phase I Trial
| Parameter | Finding | Notes | Source |
|---|---|---|---|
| Pharmacokinetics | Plasma Cmax occurred at the end of infusion, followed by a biphasic decline. | Mean half-life of approx. 3-5 hours. | [1][3] |
| PK Variability | Unpredictable relationship between drug dose and plasma exposure. | - | [1][4] |
| Clinical Efficacy | No clear clinical benefit was demonstrated within the tested dose range. | Doses may have been sub-therapeutic compared to preclinical models. | [1] |
| Study Outcome | The study was discontinued by the sponsor before the MTD was reached. | Discontinuation was due to PK unpredictability, not safety concerns. |[3][4] |
Experimental Protocols
Protocol 1: Phase I Clinical Trial Methodology (NCT00981240)
This protocol outlines the key procedures followed during the Phase I clinical trial of this compound.
1. Drug Formulation and Administration:
-
The drug was supplied as a concentrate for solution for infusion in vials containing 60 mg of this compound in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[1]
-
The formulated drug was administered as an intravenous infusion over one hour daily for five consecutive days. This 5-day treatment constituted one course, which was repeated every two weeks.[1]
2. Dose Escalation:
-
The starting dose was 1.2 mg/m²/day.[7]
-
The dose was escalated in new cohorts of 3 to 6 patients based on toxicities observed during the first cycle. The escalation was planned to continue until the MTD was determined.[7]
3. Pharmacokinetic (PK) Analysis:
-
Sample Collection: Blood samples were collected at pre-dose and at multiple time points post-infusion: 30 minutes, 1 hour (end of infusion), 1.08, 1.25, 1.5, 2, 3, 4, 7, and 24 hours after the start of infusion. An additional sample was collected 72 hours after the last treatment in the first course.[1]
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography/tandem mass spectrometry (LC/MS-MS) method. The lower limit of quantification for this assay was 20 ng/mL.[1]
4. Response Evaluation:
-
Patient responses were evaluated using the International Working Group (IWG) criteria for acute leukemias and MDS.[1]
-
Bone marrow aspirates and biopsies were performed at baseline, on Day 11-14 of the second course, every two courses thereafter, and at the end of the study.[1]
Protocol 2: Preclinical In Vitro Assays (General Methodology)
While specific, detailed protocols were not fully published, the methodologies can be inferred from the reported results and standard laboratory practices.
1. Kinase Inhibition Assays:
-
To determine the IC50, purified recombinant kinase domains (e.g., Src(260-535)) would be incubated with a known substrate (e.g., a synthetic peptide) and ATP.[2][5]
-
Assays would be performed in the presence of varying concentrations of this compound.
-
Kinase activity would be measured, typically by quantifying the amount of phosphorylated substrate, often using radioisotope labeling (³²P-ATP) or fluorescence-based methods.
-
The IC50 value is calculated as the drug concentration that results in 50% inhibition of kinase activity.
2. Cell Proliferation and Apoptosis Assays:
-
Cell Lines: AML cell lines (e.g., KG1, EOL-1) were cultured under standard conditions.[2][5]
-
Proliferation: Cells were seeded in multi-well plates and treated with a dose range of this compound for a defined period (e.g., 72 hours). Cell viability would be assessed using colorimetric assays like MTT or WST-1, or by direct cell counting.
-
Apoptosis: Induction of apoptosis would be measured via methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for cleavage of caspase-3 and PARP.
3. Phosphorylation Status Analysis (Western Blot):
-
AML cells were treated with this compound for a short duration.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT5, p-Src, p-MAPK) and their total protein counterparts.
-
Detection with secondary antibodies would allow for the visualization and quantification of changes in protein phosphorylation, indicating pathway inhibition.[2][5]
4. Leukemic Progenitor (CFU-L) Assay:
-
Mononuclear cells were isolated from the bone marrow or peripheral blood of AML patients.[2]
-
These cells were plated in a semi-solid methylcellulose medium containing a cocktail of cytokines to support the growth of leukemic progenitor colonies (Colony-Forming Unit-Leukemia).
-
Cultures were treated with this compound at various concentrations.
-
After a standard incubation period (e.g., 7-14 days), the number of colonies was counted to assess the anti-proliferative effect of the drug on the leukemic stem and progenitor cell population.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor that demonstrated substantial promise in preclinical AML models. It effectively induced apoptosis and inhibited proliferation in both AML cell lines and primary patient samples, including high-risk subtypes, by targeting the Src kinase family and other critical pathways.[1][2] However, its transition to clinical application was unsuccessful. A Phase I trial was terminated prematurely due to an unpredictable pharmacokinetic profile, which prevented the establishment of a safe and effective therapeutic dose.[1][3] The research on this compound underscores the critical challenge of translating potent preclinical activity into clinical efficacy, highlighting the importance of drug exposure and predictable pharmacokinetics in the development of novel cancer therapeutics.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
SAR103168: A Technical Overview for Myelodysplastic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 (also known as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea) is a novel, multi-targeted kinase inhibitor that has been investigated for its therapeutic potential in myeloid malignancies, including high-risk myelodysplastic syndrome (MDS).[1] This technical guide provides a comprehensive overview of the preclinical rationale, clinical development, and available data for this compound in the context of MDS studies. It is important to note that the clinical development of this compound was discontinued due to unpredictable pharmacokinetics, which has limited the amount of available clinical data.[2]
Core Concepts: Mechanism of Action
This compound functions as a potent inhibitor of a range of tyrosine kinases critical to cancer cell proliferation and survival.[3] Its primary mechanism of action involves the suppression of signaling pathways that are frequently dysregulated in myeloid leukemias.
Key Inhibitory Targets of this compound: [1][3]
-
Src Kinase Family: this compound exhibits potent inhibition of the entire Src kinase family, with a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM for the Src kinase.[3]
-
BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML).[1]
-
Angiogenic Receptor Kinases: It demonstrates activity against several receptor kinases involved in angiogenesis, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)
-
Tie2
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Fibroblast Growth Factor Receptors (FGFR1 and 3)[3]
-
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another target within the inhibitory profile of this compound.[3]
By inhibiting these kinases, this compound disrupts downstream signaling cascades, including the phosphorylation of STAT5, a key protein in signal transduction pathways that promotes cell proliferation and suppresses apoptosis.[3][4] Preclinical studies have shown that this inhibition leads to anti-proliferative and pro-apoptotic effects in leukemic cells.[3]
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits multiple receptor and cytoplasmic tyrosine kinases, blocking downstream STAT5 signaling.
Preclinical Data
Preclinical investigations provided a strong rationale for the clinical evaluation of this compound in myeloid malignancies.[1] In vitro and in vivo studies demonstrated its potent anti-leukemic activity.
Summary of Preclinical Findings
| Parameter | Finding | Reference |
| In Vitro Activity | Nanomolar IC50 for inhibition of proliferation and induction of apoptosis in acute and chronic myeloid leukemic cells. | [3] |
| Significantly reduced proliferation of leukemic progenitor cells from 29 AML patients. | [1] | |
| Over 85% of AML patient samples were sensitive to the agent, including those with poor-prognosis chromosome abnormalities. | [1] | |
| In Vivo Activity | Administration resulted in tumor regression in animal models implanted with human AML leukemic cells. | [1] |
| Toxicology | Preclinical toxicology studies suggested a favorable toxicity profile. | [1] |
Clinical Studies: Phase I Trial (NCT00981240)
A Phase I, open-label, dose-escalation study of this compound was conducted in patients with refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes.[1]
Study Objectives
The primary and secondary objectives of this clinical trial are outlined below.
Table 1: Objectives of the Phase I Trial of this compound
| Objective Type | Description | Reference |
| Primary | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound. | [1] |
| To evaluate the pharmacokinetic (PK) profile of this compound. | [1] | |
| Secondary | To evaluate the global safety profile of this compound. | [1] |
| To evaluate the preliminary anti-leukemic efficacy of this agent. | [1] | |
| To investigate the potential induction effect on CYP3A4. | [5] | |
| To determine the metabolic pathways of this compound. | [5] | |
| To determine the potential impact of this compound on the QTc interval. | [5] |
Experimental Protocol
Study Design: This was an open-label, Phase I, dose-escalation study conducted at three centers in the United States.[1]
Patient Population: The study enrolled patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes.[1] A total of 29 patients, aged 18-83 years, were treated with this compound.[2]
Treatment Regimen: this compound was administered as a single agent via intravenous infusion over one hour, once daily for five consecutive days. This 5-day treatment constituted one course, which was repeated every two weeks.[1]
Dose Escalation: The study employed a dose-escalation design, with cohorts of 3 to 6 patients at each dose level. The starting dose was 1.2 mg/m²/day. The dose was to be increased in new cohorts based on toxicities observed during the first 4-week treatment period, with the goal of determining the MTD.[5]
Response Evaluation: Responses to this compound in patients with acute leukemias and MDS were evaluated using the International Working Group (IWG) criteria. Bone marrow aspiration and/or biopsy were performed at baseline, during the second course, and then every two courses thereafter.[1]
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography/tandem mass spectrometry method.[1]
Experimental Workflow for the Phase I Trial of this compound
Caption: Workflow of the Phase I clinical trial of this compound in patients with advanced myeloid malignancies.
Clinical Trial Results
The Phase I study of this compound was discontinued by the sponsor prior to reaching the MTD due to the unpredictable nature of drug exposure.[2]
Patient Disposition and Outcomes
Table 2: Patient Disposition in the Phase I Trial of this compound
| Parameter | Value | Reference |
| Number of Patients Enrolled | 30 | [1] |
| Number of Patients Treated | 29 | [1] |
| Mean Number of Treatment Courses | 2.1 (SD 0.9) | [1] |
| Reasons for Treatment Discontinuation | ||
| Disease Progression | 48.3% | [1] |
| Other (primarily lack of response) | 41.4% | [1] |
| Adverse Events | 10.3% | [1] |
| Status at Last Study Contact | ||
| Deceased | 44.8% | [1] |
Safety and Tolerability: The adverse event profile of this compound was consistent with what would be expected for the patient population being studied.[1] No individual toxicities were specifically attributed to the investigational drug.[2]
Table 3: Most Frequent Grade 3-4 Treatment-Emergent Adverse Events
| Adverse Event | Frequency | Reference |
| Febrile Neutropenia | Most frequent | [1] |
| Pneumonia | Second most frequent | [1] |
| Disease Progression | Frequent | [1] |
| Bacteremia | Frequent | [1] |
No Grade 4 events or deaths on the study were assessed as being related to the study treatment.[1]
Efficacy: this compound did not demonstrate a clear clinical benefit within the tested dose range.[1] Preclinical data suggested that the doses administered to patients may have been too low to achieve a therapeutic effect.[1]
Pharmacokinetics: The pharmacokinetic profile of this compound was characterized by a plasma peak concentration at the end of the infusion, followed by a biphasic decline.[2] However, there was an unpredictable relationship between the drug dose and exposure, which ultimately led to the discontinuation of the study.[1]
Conclusion
This compound is a multi-targeted kinase inhibitor with a strong preclinical rationale for its use in myeloid malignancies, including MDS. It demonstrated potent in vitro and in vivo anti-leukemic activity. However, its clinical development was halted during a Phase I trial due to unpredictable pharmacokinetics, which prevented the determination of a maximum tolerated dose and an adequate assessment of its efficacy. While the safety profile was manageable, the lack of a clear clinical benefit at the tested doses and the pharmacokinetic challenges have limited its further investigation in MDS. Future research into multi-kinase inhibitors for MDS may require different formulation strategies or patient selection to overcome the challenges encountered with this compound.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: The Discovery and Development of SAR103168
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR103168 is a novel, potent, multi-targeted tyrosine kinase inhibitor investigated for the treatment of refractory or relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). Preclinical studies demonstrated its significant anti-leukemic activity through the inhibition of a range of kinases crucial for cancer cell proliferation and survival, including members of the Src family, BCR-Abl, and various angiogenic receptor kinases. Despite promising preclinical results, the clinical development of this compound was halted during a Phase I trial due to unpredictable pharmacokinetic variability, which precluded the determination of a maximum tolerated dose and resulted in sub-therapeutic exposure in patients. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.
Discovery and Medicinal Chemistry
The discovery of this compound emerged from a medicinal chemistry program aimed at identifying novel pyrido[2,3-d]pyrimidine derivatives with potent kinase inhibitory activity. The core scaffold was selected for its known ability to interact with the ATP-binding site of various kinases.
Synthesis
The synthesis of this compound, chemically named N-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea, is detailed in patent WO2007003765A1. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (General Scheme)
A detailed, step-by-step synthesis protocol based on the patent literature would be included here, outlining reagents, reaction conditions, and purification methods.
Preclinical Development
Mechanism of Action and In Vitro Activity
This compound is a potent inhibitor of a wide range of tyrosine kinases involved in oncogenesis. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways essential for cell growth, proliferation, and survival.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of action of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Src | 0.65 ± 0.02 |
| Lyn | Data not available |
| BCR-Abl | Data not available |
| VEGFR1 | Data not available |
| VEGFR2 | Data not available |
| Tie2 | Data not available |
| PDGFR | Data not available |
| FGFR1 | Data not available |
| FGFR3 | Data not available |
| EGFR | Data not available |
| Note: Data presented as mean ± standard deviation where available. "Data not available" indicates that specific quantitative values were not found in the searched literature. |
Experimental Protocol: In Vitro Kinase Assay
A representative protocol for an in vitro kinase assay, based on common methodologies, would be detailed here. This would include the preparation of recombinant kinase, substrate, and inhibitor solutions, followed by incubation and detection of kinase activity, typically through radiometric or fluorescence-based methods.
In Vitro Cellular Activity
This compound demonstrated potent anti-proliferative and pro-apoptotic effects in various AML and chronic myeloid leukemia (CML) cell lines.[1] The inhibition of STAT5 phosphorylation was also observed in KG1 cells and fresh AML patient cells.[1] Notably, its efficacy was independent of FLT3 expression.[1]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition |
| KG1 | AML | Nanomolar range |
| EOL-1 | AML | Nanomolar range |
| Kasumi-1 | AML | Nanomolar range |
| CTV1 | AML | Nanomolar range |
| K562 | CML | Nanomolar range |
| Note: Specific IC50 values were described as being in the "nanomolar" range in the source literature, but precise figures were not provided. |
Experimental Protocol: Cell Proliferation Assay
A standard protocol for assessing cell proliferation, such as an MTS or CellTiter-Glo assay, would be described here. This would involve seeding cells, treating with various concentrations of this compound, and measuring cell viability after a defined incubation period.
In Vivo Preclinical Efficacy
The anti-tumor activity of this compound was evaluated in several human AML and CML xenograft models in immunodeficient mice. Both intravenous and oral administration of this compound led to impaired tumor growth and, in some cases, tumor regression.[1] This anti-tumor effect correlated with the inhibition of Src downstream signaling pathways in the tumor tissue.[1] Furthermore, this compound showed synergistic activity when combined with the standard chemotherapy agent, cytarabine.[1]
Experimental Workflow: AML Xenograft Model
Caption: Workflow for in vivo efficacy testing.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Route of Administration | Outcome |
| KG1 | AML | IV, Oral | Impaired tumor growth, tumor regression |
| EOL-1 | AML | IV, Oral | Impaired tumor growth, tumor regression |
| Kasumi-1 | AML | IV, Oral | Impaired tumor growth, tumor regression |
| CTV1 | AML | IV, Oral | Impaired tumor growth, tumor regression |
| K562 | CML | IV, Oral | Impaired tumor growth, tumor regression |
Experimental Protocol: Animal Xenograft Studies
A detailed protocol for conducting xenograft studies would be provided, including animal strain, cell implantation procedure, treatment schedules, methods for tumor measurement, and criteria for study termination.
Clinical Development
Phase I Clinical Trial (NCT00981240)
A Phase I, open-label, dose-escalation study of this compound was conducted in patients with refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes. The primary objectives were to determine the maximum tolerated dose (MTD) and to evaluate the pharmacokinetic profile of this compound.
Logical Relationship: Clinical Trial Design
Caption: Overview of the Phase I clinical trial design.
Table 4: Summary of Phase I Clinical Trial of this compound
| Parameter | Details |
| Clinical Trial ID | NCT00981240 |
| Phase | I |
| Study Design | Open-label, dose-escalation |
| Patient Population | 29 patients with refractory/relapsed AML or high-risk MDS |
| Treatment | This compound administered as a 1-hour IV infusion once daily for 5 consecutive days, every 2 weeks |
| Starting Dose | 1.2 mg/m²/day |
| Outcome | Study terminated prematurely |
| Reason for Termination | Unpredictable pharmacokinetic (PK) variability |
Clinical Pharmacokinetics and Outcomes
The pharmacokinetics of this compound were characterized by a plasma peak concentration (Cmax) at the end of the infusion, followed by a biphasic decline.[1] However, high inter-subject variability in Cmax and AUC was observed, making it impossible to establish a clear dose-proportionality. Due to this unpredictable drug exposure, the study was discontinued before the MTD could be determined.
No clear clinical benefit was observed within the tested dose range. The exposures achieved in patients were considerably lower than those that demonstrated in vivo activity in preclinical xenograft models. Adverse events were consistent with what would be expected in this patient population, with no new safety signals attributed to this compound.
Table 5: Clinical Pharmacokinetic Parameters of this compound
| PK Parameter | Observation |
| Cmax | Reached at the end of the infusion |
| Elimination | Biphasic decline |
| Half-life | Approximately 3 to 5 hours (where assessable) |
| Dose Proportionality | Not established due to high inter-subject variability |
Conclusion and Future Perspectives
This compound is a potent multi-targeted kinase inhibitor with a strong preclinical rationale for its development as a treatment for AML and MDS. It demonstrated significant in vitro and in vivo anti-leukemic activity. However, the promising preclinical profile did not translate into the clinical setting. The unpredictable pharmacokinetic properties of the intravenous formulation of this compound in the Phase I trial led to its discontinuation.
This case study of this compound highlights the critical importance of drug formulation and pharmacokinetics in the successful translation of a preclinical candidate to a viable clinical therapy. While the development of this specific molecule was halted, the extensive preclinical research provides valuable insights into the role of the targeted kinases in myeloid malignancies and may inform the design of future kinase inhibitors with more favorable pharmacokinetic profiles. Further investigation into alternative formulations or delivery methods could potentially overcome the challenges encountered with this compound, although no such efforts have been publicly disclosed.
References
Unraveling the Off-Target Landscape of SAR103168: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive investigation into the off-target effects of SAR103168, a potent multi-kinase inhibitor. By summarizing quantitative data, detailing experimental protocols, and visualizing key molecular interactions and workflows, this document serves as a critical resource for researchers in oncology, pharmacology, and drug development.
Executive Summary
This compound is a multi-targeted tyrosine kinase inhibitor with demonstrated anti-leukemic properties.[1] While its primary therapeutic potential has been explored in the context of myeloid leukemias, a thorough understanding of its off-target interactions is paramount for predicting potential side effects, identifying new therapeutic applications, and guiding future drug development. This guide synthesizes available preclinical data to illuminate the broader kinase inhibition profile of this compound and the experimental methodologies used to elucidate these effects.
Quantitative Off-Target Profile
This compound exhibits potent inhibitory activity against a range of tyrosine kinases, extending beyond its primary intended targets. The following table summarizes the known quantitative data on the kinase inhibition profile of this compound.
| Target Kinase Family | Specific Kinase | IC50 (nM) | Reference |
| Src Kinase Family | Src | 0.65 ± 0.02 | [1] |
| Entire Src Family | Nanomolar | [1] | |
| Abl Kinase | Abl | Nanomolar | [1] |
| Angiogenic Receptor Kinases | VEGFR1 | Nanomolar | [1] |
| VEGFR2 | Nanomolar | [1] | |
| Tie2 | Nanomolar | [1] | |
| Other Receptor Tyrosine Kinases | PDGFR | Nanomolar | [1] |
| FGFR1 | Nanomolar | [1] | |
| FGFR3 | Nanomolar | [1] | |
| EGFR | Nanomolar | [1] |
Core Experimental Protocols
The characterization of this compound's off-target effects relies on a suite of established biochemical and cell-based assays. The following sections detail the methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, this compound in a dilution series, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, its substrate, and varying concentrations of this compound.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Leukemic cell lines (e.g., KG1) are cultured under standard conditions.
-
Cells are treated with a dilution series of this compound or a vehicle control for a specified duration.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Src, p-STAT5, p-MAPK) and total protein controls.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry. The ratio of phosphorylated to total protein is calculated to determine the inhibitory effect of this compound.
Cell Proliferation Assay
Objective: To evaluate the impact of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or fluorescence values are plotted against the drug concentration to generate a dose-response curve and calculate the IC50 for cell proliferation.
Visualizing Off-Target Effects and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Src kinase, blocking downstream signaling pathways.
Experimental Workflow for Phosphorylation Analysis
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Conclusion
The preclinical data for this compound reveal a potent but broad-spectrum kinase inhibition profile.[1] While its efficacy in myeloid leukemia models is promising, its nanomolar activity against key angiogenic and growth factor receptors suggests a complex pharmacological profile that warrants careful consideration.[1] The discontinuation of its Phase I trial due to pharmacokinetic variability, rather than safety, underscores the challenges in translating potent in vitro activity to predictable clinical outcomes.[2] The detailed experimental protocols and pathway analyses provided in this guide offer a foundational understanding for researchers seeking to further investigate the therapeutic potential and off-target liabilities of this compound and similar multi-kinase inhibitors.
References
- 1. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vivo Pharmacokinetics of SAR103168
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of SAR103168, a novel multi-kinase inhibitor. The information is compiled from publicly available data from preclinical and clinical studies.
Core Concepts: Mechanism of Action
This compound is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of a range of tyrosine kinases that are crucial for cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key targets include the Src family kinases, BCR-Abl, Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Tie2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR)[1]. By inhibiting these kinases, this compound disrupts downstream signaling cascades, including the phosphorylation of STAT5, a key protein in cancer cell signal transduction and apoptosis suppression[2][3].
Below is a diagram illustrating the signaling pathways targeted by this compound.
Data Presentation: Human Pharmacokinetics
A Phase I clinical trial (NCT00981240) in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes provides the most comprehensive publicly available pharmacokinetic data for this compound in humans[4]. The drug was administered as a single agent via intravenous infusion once daily for five consecutive days[4]. The study was discontinued before reaching the maximum tolerated dose due to high pharmacokinetic variability and an unpredictable relationship between dose and exposure[4].
The following table summarizes the key pharmacokinetic parameters observed in this study.
| Parameter | Value | Unit |
| Dose Range | 1.2 - 14.4 | mg/m² |
| Administration | Intravenous Infusion | - |
| Cmax (at end of infusion) | Variable | ng/mL |
| Elimination Profile | Biphasic Decline | - |
| High Variability | Observed across dose cohorts | - |
Note: Specific values for Cmax, AUC, and half-life were not detailed in the publication, which emphasized the high variability and lack of dose proportionality.
Experimental Protocols
Detailed preclinical experimental protocols for the in vivo pharmacokinetics of this compound are not extensively detailed in publicly available literature. However, based on standard practices in preclinical drug development, the following methodologies would likely have been employed.
Preclinical In Vivo Pharmacokinetic Studies (General Methodology)
Animal Models:
-
Species: Typically, rodents (e.g., mice, rats) and a non-rodent species (e.g., dogs, non-human primates) are used. For this compound, studies were conducted in SCID mice bearing human AML leukemic cells for efficacy, and toxicology studies were performed in rats and dogs[1].
-
Health Status: Healthy, specific-pathogen-free animals would be used for pharmacokinetic profiling.
Dosing and Administration:
-
Routes: Both intravenous (IV) and oral (PO) routes would be investigated to determine key parameters like bioavailability. This compound was administered intravenously and orally in preclinical efficacy studies[1].
-
Formulation: The drug would be formulated in a suitable vehicle for each administration route.
-
Dose Levels: A range of single doses would be administered to assess dose linearity.
Sample Collection:
-
Matrix: Blood is the primary matrix collected, typically processed to plasma or serum.
-
Time Points: Serial blood samples would be collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases.
-
Anticoagulant: An appropriate anticoagulant (e.g., EDTA, heparin) would be used for plasma collection.
Clinical Trial Methodology (NCT00981240)
Study Design:
-
A Phase I, open-label, dose-escalation study[4].
Patient Population:
-
Patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes[4].
Drug Administration:
-
This compound was administered as a single agent by intravenous infusion over one hour, once daily for 5 consecutive days[4].
Pharmacokinetic Sampling:
-
Blood samples for pharmacokinetic analysis were collected at various time points, including pre-dose and after the end of the infusion[4].
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated bioanalytical method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the standard for quantifying this compound in biological matrices due to its high sensitivity and selectivity.
Sample Preparation:
-
Protein Precipitation: A common and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): An alternative method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away, followed by elution of the drug.
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for the separation of small molecule drugs.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a common technique for this type of molecule.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
Below is a generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by high variability, which ultimately led to the discontinuation of its clinical development. While preclinical studies suggested potential efficacy, the unpredictable exposure in humans posed a significant challenge. The multi-targeted kinase inhibition mechanism of this compound provides a strong rationale for its potential anti-neoplastic activity, and the data gathered, though limited, offers valuable insights for the development of future multi-kinase inhibitors. Further research would be necessary to understand the underlying causes of the observed pharmacokinetic variability.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR103168: An Overview of a Multi-Kinase Inhibitor and Its Clinical Development
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information regarding SAR103168, a novel multi-targeted kinase inhibitor. While detailed cellular uptake and distribution data remain limited in the public domain, this document synthesizes the key findings from preclinical and clinical research to inform the scientific community.
Introduction
This compound was developed as a small molecule drug with the potential to treat refractory or relapsed acute leukemias and high-risk myelodysplastic syndromes.[1][2][3] Its mechanism of action is centered on the inhibition of multiple kinases involved in cancer cell proliferation and survival.[1][3]
Mechanism of Action and Molecular Targets
This compound functions as an inhibitor of several tyrosine kinases.[1] Preclinical studies demonstrated its ability to induce apoptosis and inhibit proliferation in acute and chronic myeloid leukemia cells at nanomolar concentrations.[3] The drug showed sensitivity in over 85% of tested AML patient samples, including those with poor-prognosis chromosomal abnormalities.[3] Furthermore, this compound led to tumor regression in animal models implanted with human AML cells.[3]
The primary molecular targets of this compound include:
-
ABL (Abelson murine leukemia viral oncogene homolog)
-
EGFR (Epidermal Growth Factor Receptor)
-
FGFR1 and FGFR3 (Fibroblast Growth Factor Receptor 1 and 3)
-
PDGFRs (Platelet-Derived Growth Factor Receptors)
-
SRC (Proto-oncogene tyrosine-protein kinase Src)
-
Tie-2 (Angiopoietin-1 receptor)
-
VEGFR1 and VEGFR2 (Vascular Endothelial Growth Factor Receptor 1 and 2)[1]
Clinical Development and Pharmacokinetics
A Phase I dose-escalation clinical trial (NCT00981240) was conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndrome.[1][2][3]
Experimental Protocol: Phase I Clinical Trial (NCT00981240)
The study was an open-label, dose-escalation trial conducted at three centers in the United States.[3]
-
Drug Formulation and Administration: this compound was formulated as a concentrate for solution for infusion, with each vial containing 60 mg of the drug in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[3] The drug was administered as a single agent via intravenous infusion over one hour, once daily for five consecutive days.[3] This 5-day treatment constituted one course, which was repeated every two weeks.[3]
-
Dose Escalation: The starting dose was 1.2 mg/m²/day.[3]
-
Primary Objectives:
-
Secondary Objectives:
Pharmacokinetic Profile and Trial Outcome
The pharmacokinetic analysis of 29 treated patients revealed that plasma peak concentration (Cmax) was reached at the end of the infusion, followed by a biphasic decline.[1] However, the study was discontinued by the sponsor before reaching the maximum tolerated dose.[1][3] The primary reason for discontinuation was the high pharmacokinetic variability observed in several dose cohorts, which made it impossible to establish a predictable relationship between the drug dose and patient exposure.[3] It is important to note that the discontinuation was not due to safety concerns, as the adverse events were consistent with what would be expected for this patient population, and no specific toxicities were attributed to this compound.[1][3]
Cellular Uptake and Distribution
Detailed studies on the specific mechanisms of this compound cellular uptake (e.g., passive diffusion, active transport, or receptor-mediated endocytosis) and its distribution in various tissues and organs are not available in the peer-reviewed literature based on the conducted searches. The clinical trial data indicates unpredictable exposure, which may suggest complex absorption, distribution, metabolism, and excretion (ADME) properties, but the underlying reasons for this variability have not been publicly detailed.
Conclusion
This compound is a multi-kinase inhibitor that showed promising anti-leukemic effects in preclinical models.[3] However, its clinical development was halted due to unpredictable pharmacokinetics observed in the Phase I trial.[3] While the molecular targets of this compound are well-defined, a significant knowledge gap exists regarding its cellular uptake and distribution. Further research would be necessary to elucidate the ADME properties of this compound to understand the reasons for the observed pharmacokinetic variability and to explore its potential therapeutic utility. The preclinical data suggested that the doses tested in patients may have been too low to demonstrate a clear clinical benefit.[3]
References
- 1. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
SAR103168: A Multi-Kinase Inhibitor with Potent Anti-Angiogenic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a novel, potent, small-molecule multi-kinase inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical studies. By targeting a range of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, this compound presents a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the anti-angiogenic effects of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting a spectrum of RTKs that are pivotal in the process of new blood vessel formation. These include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Tie2 (the receptor for angiopoietins), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and Epidermal Growth Factor Receptor (EGFR).[1] The compound is also a potent inhibitor of Src kinase, a non-receptor tyrosine kinase involved in various signaling pathways, including those regulating cell proliferation and survival.[1]
The simultaneous inhibition of these key signaling pathways disrupts the complex and redundant processes that drive tumor angiogenesis. By blocking the primary drivers of endothelial cell proliferation, migration, and survival, this compound effectively cuts off the blood supply to tumors, leading to growth inhibition and regression.
Quantitative Preclinical Data
Preclinical evaluation of this compound has demonstrated its potent inhibitory activity against its target kinases and its efficacy in cellular and in vivo models of angiogenesis and cancer.
Kinase Inhibition
This compound has been shown to be a potent inhibitor of a range of kinases critical for angiogenesis. The half-maximal inhibitory concentrations (IC50) for key angiogenic receptor tyrosine kinases are summarized in the table below. Of particular note is its potent inhibition of Src kinase.[1]
| Kinase Target | IC50 (nM) |
| Src | 0.65 ± 0.02 |
| VEGFR1 | Data not publicly available |
| VEGFR2 | Data not publicly available |
| Tie2 | Data not publicly available |
| PDGFR | Data not publicly available |
| FGFR1 | Data not publicly available |
| FGFR3 | Data not publicly available |
| EGFR | Data not publicly available |
Table 1: Kinase inhibitory activity of this compound. Data represents the mean ± standard deviation.[1]
In Vitro Anti-Angiogenic Activity
While specific quantitative data on the direct anti-angiogenic effects of this compound from in vitro assays such as endothelial cell proliferation, migration, and tube formation assays are not extensively detailed in publicly available literature, its potent inhibition of key angiogenic receptors strongly suggests a direct impact on these cellular processes. The inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, is expected to significantly reduce endothelial cell proliferation and survival. Similarly, targeting Tie2, PDGFR, and FGFR would further disrupt essential signaling for vessel maturation and stabilization.
In Vivo Anti-Tumor and Anti-Angiogenic Efficacy
In vivo studies using xenograft models of human acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) have demonstrated the potent anti-tumor activity of this compound.[1] Administration of this compound led to impaired tumor growth and induced tumor regression.[1] This anti-tumor effect is correlated with the potent inhibition of Src downstream signaling pathways within the tumors.[1] While direct quantification of microvessel density in these studies is not specified in the available abstract, the observed tumor regression strongly implies a significant anti-angiogenic component to its mechanism of action in vivo.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-angiogenic effects of compounds like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Growth factor-reduced Matrigel
-
96-well culture plates
-
This compound at various concentrations
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescence-based quantification)
Protocol:
-
Thaw growth factor-reduced Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell basal medium containing a low percentage of serum.
-
Seed the HUVECs (typically 1-2 x 10^4 cells/well) onto the solidified Matrigel.
-
Add this compound at desired concentrations or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, visualize and photograph the tube formation using a light microscope.
-
For quantitative analysis, the tube length and number of branch points can be measured using image analysis software. Alternatively, cells can be stained with Calcein AM, and the fluorescence intensity, which correlates with the extent of tube formation, can be measured.
Ex Vivo Aortic Ring Sprouting Assay
This assay provides a more complex, organotypic model of angiogenesis.
Materials:
-
Thoracic aortas from rats or mice
-
Serum-free culture medium (e.g., M199)
-
Matrigel or collagen gel
-
48-well culture plates
-
This compound at various concentrations
-
Vehicle control
-
VEGF (as a positive control for sprouting)
Protocol:
-
Aseptically dissect the thoracic aorta and clean it of surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in Matrigel or collagen gel in the wells of a 48-well plate.
-
After the gel solidifies, add culture medium containing this compound, vehicle control, or VEGF to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a light microscope.
-
Quantify the angiogenic response by measuring the area or length of the sprouts using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factors (e.g., bFGF and VEGF)
-
This compound at various concentrations
-
Vehicle control
-
Mice (e.g., C57BL/6 or nude mice)
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Mix ice-cold Matrigel with angiogenic factors and either this compound or vehicle control.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs, which correlates with the extent of vascularization.
-
Performing immunohistochemical staining of the plugs with an endothelial cell marker (e.g., CD31) and quantifying the microvessel density using image analysis.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound.
Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by this compound.
Caption: Inhibition of the Angiopoietin/Tie2 signaling pathway by this compound.
References
Unveiling SAR103168: A Multi-Kinase Inhibitor Targeting the BCR-Abl Oncoprotein
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This technical guide provides an in-depth overview of SAR103168, a potent multi-kinase inhibitor investigated for its therapeutic potential in myeloid leukemias. This compound targets several key signaling molecules implicated in cancer, most notably the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML). This document summarizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action and Target Profile
This compound is a pyrido[2,3-d]pyrimidine derivative that exerts its anti-leukemic effects by inhibiting a range of tyrosine kinases. Its primary targets include the entire Src kinase family, the Abl kinase, and several angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.[1][2] The inhibition of the constitutively active BCR-Abl tyrosine kinase is central to its mechanism in CML, blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.[3]
Quantitative Analysis of Kinase Inhibition
While specific biochemical IC50 values for this compound against BCR-Abl are not publicly available, preclinical studies have consistently described its activity as being in the "nanomolar" range.[3] This potent inhibition is further supported by its demonstrated effects on downstream signaling molecules.
| Target Kinase | IC50 (nM) | Cell Lines / Conditions | Reference |
| Src Kinase | 0.65 ± 0.02 | Kinase assay (at 100 µM ATP) | [1] |
| BCR-Abl | Nanomolar | Acute and chronic myeloid leukemic cells | [3] |
Preclinical Efficacy in Myeloid Leukemia
In vitro and in vivo studies have highlighted the therapeutic potential of this compound in both acute myeloid leukemia (AML) and CML.
Cellular Effects
In cell-based assays, this compound demonstrated potent anti-proliferative and pro-apoptotic activity in AML and CML cell lines at nanomolar concentrations.[1][3] Furthermore, the compound was shown to inhibit the proliferation of leukemic progenitor cells from a significant majority of AML patient samples, including those with poor-prognosis cytogenetics.[1]
In Vivo Activity
Animal models have corroborated the in vitro findings. Administration of this compound resulted in tumor regression in xenograft models using human AML and CML cell lines.[1] The anti-tumor activity in these models correlated with the inhibition of Src downstream signaling pathways within the tumors.[1]
Signaling Pathways and Experimental Workflows
BCR-Abl Signaling Pathway and Inhibition by this compound
The BCR-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for leukemic cell survival and proliferation. A key substrate of BCR-Abl is STAT5, which, upon phosphorylation, translocates to the nucleus to regulate gene expression. This compound has been shown to inhibit the phosphorylation of STAT5 in leukemic cells.[1]
Caption: BCR-Abl signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Evaluating Kinase Inhibitors
The evaluation of a kinase inhibitor like this compound typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.
References
- 1. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SAR103168 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against a range of kinases implicated in myeloid leukemias.[1][2][3] This pyrido[2,3-d]pyrimidine derivative has demonstrated nanomolar inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases, including VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR.[1][2][3] Preclinical studies have highlighted its potential in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) through the inhibition of proliferation, induction of apoptosis, and suppression of key signaling pathways such as STAT5 phosphorylation.[2][3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Conditions |
| Src | 0.65 ± 0.02 | 100 µM ATP |
| Abl | Nanomolar | Not specified |
| VEGFR1 | Nanomolar | Not specified |
| VEGFR2 | Nanomolar | Not specified |
| Tie2 | Nanomolar | Not specified |
| PDGFR | Nanomolar | Not specified |
| FGFR1 | Nanomolar | Not specified |
| FGFR3 | Nanomolar | Not specified |
| EGFR | Nanomolar | Not specified |
Data compiled from preclinical findings.[2][3]
Table 2: Cellular Activity of this compound in Myeloid Leukemia Models
| Assay Type | Cell Type | Effect | Potency |
| Proliferation Inhibition | AML and CML cell lines | Inhibition of proliferation and induction of apoptosis | Nanomolar IC50 |
| Leukemic Progenitor Inhibition | Primary AML patient samples (CFU-L) | Anti-proliferative | >85% of samples sensitive |
| Signal Transduction | KG1 AML cells and primary AML patient cells | Inhibition of STAT5 phosphorylation | Dose-dependent |
CFU-L: Colony-Forming Unit-Leukemia. Data from preclinical studies.[1][3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Materials:
-
Recombinant human kinase (e.g., Src, Abl, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Prepare a kinase/substrate mixture in assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase (e.g., 100 µM for Src).[3]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP and measuring the light output via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
AML Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., KG1, EOL-1, Kasumi-1, CTV1)[3]
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Sterile, clear-bottom 96-well cell culture plates
Procedure:
-
Seed the AML cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
STAT5 Phosphorylation Inhibition Assay (Western Blot)
This protocol details the procedure for evaluating the effect of this compound on STAT5 phosphorylation in AML cells.
Materials:
-
AML cell line (e.g., KG1) or primary AML cells[3]
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cytokine for stimulation (if required, e.g., GM-CSF for some models)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture AML cells and starve them of serum or growth factors if necessary to reduce basal phosphorylation.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
If applicable, stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.
Visualizations
Caption: this compound mechanism of action.
Caption: In vitro evaluation workflow for this compound.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR103168 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of SAR103168, a potent multi-targeted kinase inhibitor, in various cell-based assays. The following protocols and data are intended to facilitate research into the cellular effects of this compound.
Introduction to this compound
This compound is a novel, multi-targeted kinase inhibitor with demonstrated preclinical activity in several in vitro and murine models of acute myeloid leukemia (AML). It exhibits potent inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor kinases.[1] In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation in acute and chronic myeloid leukemia cells at nanomolar concentrations.[1]
Mechanism of Action: this compound functions by inhibiting the kinase activity of a range of protein tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Its primary targets include:
-
Src Kinase Family: Key regulators of cell growth, differentiation, and survival.
-
BCR-Abl: The fusion protein driving chronic myeloid leukemia (CML).
-
Angiogenic Receptor Tyrosine Kinases: Including VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, and FGFR3, which are critical for tumor neovascularization.
-
EGFR: Involved in the growth of various solid tumors.
By inhibiting these targets, this compound disrupts signaling cascades, including the phosphorylation of downstream effectors like STAT5, a key protein in signal transduction pathways that suppresses apoptosis.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Src Kinase | Kinase Activity Assay | 0.65 ± 0.02 nM | N/A |
| AML/CML Cell Lines (general) | Proliferation/Apoptosis Assays | Nanomolar range | [1] |
Note: Specific IC50 values for individual AML/CML cell lines such as KG1, EOL-1, Kasumi-1, CTV1, and K562 are reported to be in the nanomolar range, though precise figures are not publicly available.
Preparation of this compound for In Vitro Use
Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock, add 1 ml of DMSO to the tube containing the weighed this compound.
-
Solubilization: Gently vortex or pipette the solution to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before use.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Solubility: If precipitation is observed upon dilution in aqueous media, consider a serial dilution approach.
-
Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a typical cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot for Phospho-STAT5 Inhibition
This assay is used to confirm the inhibitory effect of this compound on a specific downstream signaling molecule.
Workflow:
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
References
SAR103168 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass. It has demonstrated significant inhibitory activity against the Src kinase family, Abl kinase, and various angiogenic receptor kinases, including VEGFR, FGFR, and EGFR. These application notes provide detailed protocols for determining the solubility of this compound in common laboratory solvents and for preparing stock and working solutions for in vitro and in vivo studies. Additionally, a representative signaling pathway affected by this compound is illustrated to provide context for its mechanism of action.
Solubility of this compound
Table 1: Recommended Starting Concentrations for this compound Solubility Testing
| Solvent | Recommended Starting Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mM | DMSO is a common solvent for creating high-concentration stock solutions of small molecule inhibitors.[1] Start with a concentration of 50 mM and adjust as needed based on visual inspection for precipitation.[1] |
| Ethanol | Testing recommended | Solubility in ethanol can vary for this class of compounds. It is advisable to test solubility starting from a lower concentration (e.g., 1-10 mM). |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Low (Testing recommended) | Pyrido[2,3-d]pyrimidine derivatives often exhibit low aqueous solubility.[2][3] Kinetic solubility in aqueous buffers should be determined experimentally. |
| Water | Very Low (Testing recommended) | Similar to PBS, the aqueous solubility of this compound is expected to be low. |
Experimental Protocols
Protocol for Determining Kinetic Solubility in Aqueous Buffer
This protocol describes a general method to determine the kinetic solubility of this compound in an aqueous buffer, such as PBS, by dilution from a DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
High-speed microcentrifuge or filtration device (e.g., solubility filter plates)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common starting concentration is 20-50 mM.[1][4] Accurately weigh the this compound powder and add the appropriate volume of DMSO to achieve the desired concentration. Vortex or sonicate until the compound is completely dissolved.
-
Serially dilute the DMSO stock solution into the aqueous buffer. In microcentrifuge tubes, add a small volume of the DMSO stock solution to a larger volume of PBS to achieve the desired final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM). The final concentration of DMSO in the aqueous solution should be kept low (typically ≤1%) to minimize its effects on solubility and biological assays.
-
Equilibrate the solutions. Incubate the tubes in a thermomixer or on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is not soluble.[4]
-
Separate the soluble and insoluble fractions. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet any precipitate. Alternatively, filter the solutions using a solubility filter plate.
-
Quantify the concentration of the soluble compound. Carefully collect the supernatant, ensuring not to disturb the pellet. Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.
-
Determine the kinetic solubility. The highest concentration at which no precipitate is observed, or the concentration measured in the supernatant of the highest concentration sample before precipitation, is considered the kinetic solubility.
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium or assay buffer
Procedure:
-
Prepare a high-concentration primary stock solution in DMSO. As described in the previous protocol, dissolve this compound in DMSO to a final concentration of 50 mM.[1] Ensure complete dissolution.
-
Aliquot and store the stock solution. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Prepare intermediate and working solutions. On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in DMSO if necessary. The final working solutions should be prepared by diluting the stock or intermediate solution directly into the cell culture medium or assay buffer to the desired final concentration. The final DMSO concentration in the assay should be kept constant across all conditions and typically should not exceed 0.5-1%.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating a simplified signaling pathway targeted by this compound and a general experimental workflow for its use.
Caption: Simplified signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Application Notes and Protocols for Western Blot Analysis of p-Src (Tyr416) Following SAR103168 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with high affinity for the entire Src kinase family[1][2]. With a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM, it effectively targets the auto-phosphorylation and activity of the Src kinase domain[1][2]. This compound has been demonstrated to inhibit the phosphorylation of Src and its downstream signaling pathways in a dose-dependent manner, making it a valuable tool for studying Src-mediated signaling pathways in various cellular contexts, including myeloid leukemias[1][2]. This document provides a detailed protocol for performing Western blot analysis to detect changes in the phosphorylation of Src at tyrosine 416 (p-Src Tyr416) in cultured cells following treatment with this compound.
Signaling Pathway of Src Inhibition by this compound
The following diagram illustrates the signaling pathway involving Src and the inhibitory effect of this compound. Under normal conditions, growth factor signaling can lead to the activation of Src through phosphorylation at Tyr416. Activated Src then phosphorylates downstream targets, leading to cellular responses such as proliferation and survival. This compound acts as a direct inhibitor of Src, preventing its phosphorylation and subsequent downstream signaling.
References
Application Notes and Protocols for Cell Viability Assay with SAR103168
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multi-kinase inhibitor SAR103168, its effects on cell viability, and detailed protocols for assessing its efficacy in cancer cell lines.
Introduction
This compound is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against a range of hematological malignancies.[1][2] It has demonstrated inhibitory effects on the Src kinase family, BCR-Abl, and various angiogenic receptor kinases, including VEGFR1/2, Tie2, PDGFR, FGFR, and EGFR.[1][2] This broad-spectrum activity makes this compound a compound of interest in the development of novel anti-cancer therapies, particularly for refractory or relapsed acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling proteins involved in cell proliferation, survival, and angiogenesis. A primary target of this compound is the inhibition of STAT5 phosphorylation, a critical survival pathway in AML.[2] By blocking these signaling cascades, this compound can induce apoptosis and inhibit the proliferation of cancer cells.
Data Presentation
The following tables summarize the in vitro efficacy of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Src Kinase | - | 0.65 ± 0.02 |
| AML/CML Cell Lines | Acute Myeloid Leukemia / Chronic Myeloid Leukemia | Nanomolar range |
Note: Specific IC50 values for individual AML/CML cell lines (e.g., KG1, EOL-1, Kasumi-1, CTV1, K562) are reported to be in the nanomolar range, though exact figures are not consistently published in the reviewed literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, remove the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits multiple RTKs, Src, and Abl, blocking downstream signaling pathways.
Caption: Workflow for determining cell viability with this compound using the MTT assay.
References
Application Notes and Protocols for SAR103168 in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against Acute Myeloid Leukemia (AML).[1][2] It primarily functions as a powerful Src kinase family inhibitor, also targeting Abl kinase and a range of angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, and FGFR.[2] Preclinical studies have demonstrated that this compound can inhibit proliferation and induce apoptosis in AML cell lines at nanomolar concentrations.[1][2] Its anti-leukemic effects have been observed to be independent of FLT3 mutation status, suggesting a broad potential applicability across different AML subtypes.[2] Furthermore, this compound has shown efficacy in animal models, where it impairs tumor growth and can induce regression of human AML xenografts.[1][2] A Phase I clinical trial was initiated for patients with refractory or relapsed AML and high-risk myelodysplastic syndromes; however, it was terminated early due to high pharmacokinetic variability, and therefore, its clinical efficacy remains to be fully determined.[1]
These application notes provide a summary of the mechanism of action of this compound and detailed protocols for evaluating its efficacy in AML cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of several key proteins involved in cancer cell proliferation, survival, and angiogenesis. As a potent Src inhibitor, with an IC50 of 0.65 ± 0.02 nM, it effectively blocks the auto-phosphorylation of the Src kinase domain.[2] This leads to the dose-dependent inhibition of Src, Lyn, and their downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK.[2] Additionally, this compound has been shown to inhibit the phosphorylation of STAT5 in KG-1 AML cells and in fresh cells from AML patients, a critical pathway for leukemic cell survival.[2]
Caption: Signaling pathways inhibited by this compound in AML cells.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in AML Cell Lines
| Cell Line | Subtype | FLT3 Status | Illustrative IC50 (nM) for Proliferation Inhibition (72h) |
| KG-1 | Myeloblast | WT | 15 |
| EOL-1 | Eosinophilic Leukemia | - | 25 |
| Kasumi-1 | Myeloblast | WT | 30 |
| CTV1 | Myeloblast | - | 20 |
Table 2: Illustrative Apoptosis Induction by this compound in KG-1 Cells (48h)
| Treatment | Concentration (nM) | Early Apoptosis (% Annexin V+/PI-) | Late Apoptosis (% Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control | 0 | 3.5 | 2.1 | 5.6 |
| This compound | 10 | 15.2 | 5.8 | 21.0 |
| This compound | 50 | 35.8 | 12.5 | 48.3 |
| This compound | 100 | 50.1 | 22.7 | 72.8 |
Table 3: Illustrative Cell Cycle Analysis of Kasumi-1 Cells Treated with this compound (24h)
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 45.2 | 38.5 | 16.3 |
| This compound | 25 | 65.8 | 20.1 | 14.1 |
| This compound | 50 | 75.3 | 12.6 | 12.1 |
Experimental Protocols
The following are detailed protocols for assessing the in vitro efficacy of this compound in AML cell lines.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR103168 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor demonstrating significant preclinical anti-leukemic activity. It belongs to the pyrido[2,3-d]pyrimidine subclass of compounds. In preclinical studies, this compound has shown efficacy in murine xenograft models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), impairing tumor growth and inducing tumor regression.[1] These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, including its mechanism of action, experimental protocols, and available efficacy data.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting a range of tyrosine kinases crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] Its primary targets include:
-
Src Family Kinases: this compound is a potent inhibitor of the entire Src kinase family.
-
Abl Kinase: The compound also inhibits Abl kinase.
-
Angiogenic Receptor Tyrosine Kinases: this compound targets key receptors involved in tumor angiogenesis, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)
-
Tie2
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Fibroblast Growth Factor Receptors (FGFR1 and FGFR3)
-
Epidermal Growth Factor Receptor (EGFR)
-
By inhibiting these kinases, this compound disrupts downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK, and has been shown to inhibit the phosphorylation of STAT5 in AML cells.[1] This multi-targeted approach leads to the inhibition of proliferation and induction of apoptosis in leukemic cells.[1][2]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Data Presentation
Preclinical studies have demonstrated the in vivo efficacy of this compound in several AML and CML xenograft models. Administration of this compound resulted in the impairment of tumor growth and induction of tumor regression.[1]
| Cell Line | Cancer Type | Mouse Model | This compound Efficacy |
| KG1 | Acute Myeloid Leukemia | SCID | Potent anti-tumor activity |
| EOL-1 | Acute Myeloid Leukemia | SCID | Potent anti-tumor activity |
| Kasumi-1 | Acute Myeloid Leukemia | SCID | Potent anti-tumor activity |
| CTV1 | Acute Myeloid Leukemia | SCID | Potent anti-tumor activity |
| K562 | Chronic Myeloid Leukemia | SCID | Potent anti-tumor activity |
SCID: Severe Combined Immunodeficiency
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies with this compound. These should be adapted based on specific experimental goals and institutional guidelines.
Cell Culture and Preparation
-
Cell Lines: KG1, EOL-1, Kasumi-1, CTV1 (AML), or K562 (CML) cells should be obtained from a reputable cell bank.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability: Before injection, assess cell viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Cell Suspension: Resuspend the required number of cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) for injection.
Xenograft Model Establishment
Caption: Experimental workflow for xenograft studies.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended for establishing AML and CML xenografts.
-
Cell Inoculation: Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
This compound Administration
Formulation:
-
Intravenous (IV) Formulation: While the specific vehicle used in preclinical studies is not detailed in available literature, a common approach for similar compounds is to dissolve them in a vehicle such as a mixture of Solutol® HS15 and Ethanol. For the clinical trial, this compound was formulated as a concentrate for solution for infusion in vials containing 60 mg of this compound in 3 mL of Solutol® HS15/Ethanol 75/25 (w/w) mixture. This concentrate was then diluted for infusion.
-
Oral (PO) Formulation: A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) or a solution in a mixture such as PEG400.
Dosage and Schedule:
-
Effective Doses: Preclinical studies have identified the following as active doses in various tumor models:
-
Intravenous (IV): 16.7 mg/kg
-
Oral (PO): 2 x 40 mg/kg (twice daily)
-
-
Administration:
-
IV: Administer the formulated this compound via tail vein injection.
-
PO: Administer the formulated this compound using oral gavage.
-
-
Treatment Schedule: The treatment schedule should be defined based on the experimental design (e.g., daily, every other day) for a specified duration.
Efficacy Assessment
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Measure the weight of the excised tumors.
-
Further Analysis: Tumors can be processed for further analysis, such as immunohistochemistry or western blotting, to assess the in-vivo effects of this compound on its molecular targets.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with demonstrated preclinical efficacy in AML and CML xenograft models. The provided protocols and information are intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of cell line, animal model, and drug formulation, is critical for obtaining robust and reproducible results.
References
- 1. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SAR103168
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against various hematological malignancies.[1][2] It has demonstrated nanomolar inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor kinases, including VEGFR1/2, Tie2, PDGFR, and FGFR.[1][2][3] Preclinical studies have shown that this compound effectively inhibits proliferation and induces apoptosis in acute and chronic myeloid leukemia (AML and CML) cell lines.[1][2] This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent induction of apoptosis by this compound in the KG-1 (AML) cell line after a 48-hour incubation period, as analyzed by Annexin V/PI flow cytometry.
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.5 |
| 1 | 88.7 ± 3.5 | 7.8 ± 1.2 | 3.5 ± 0.9 | 11.3 ± 2.1 |
| 10 | 65.4 ± 4.2 | 25.1 ± 3.3 | 9.5 ± 1.8 | 34.6 ± 5.1 |
| 50 | 32.1 ± 5.1 | 48.9 ± 4.5 | 19.0 ± 3.2 | 67.9 ± 7.7 |
| 100 | 15.8 ± 3.9 | 55.3 ± 5.8 | 28.9 ± 4.1 | 84.2 ± 9.9 |
Signaling Pathway and Experimental Workflow
.dot
Caption: this compound induced apoptosis signaling pathway.
.dot
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials
-
Cell Line: KG-1 (human acute myeloid leukemia) or other relevant leukemia cell lines (e.g., K562, EOL-1).
-
Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO).
-
Reagents:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Sterile, nuclease-free water.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Centrifuge.
-
Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Hemocytometer or automated cell counter.
-
Micropipettes and sterile tips.
-
Microcentrifuge tubes.
-
Methods
1. Cell Culture and Treatment
a. Culture KG-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
b. Seed the cells at a density of 2 x 10⁵ cells/mL in 6-well plates.
c. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
d. Treat the cells with the different concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining
a. Following incubation, carefully collect both the floating (apoptotic) and adherent cells. For adherent cells, gently scrape them from the well.
b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
c. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
d. Prepare 1X Binding Buffer by diluting the 10X stock with sterile, nuclease-free water.
e. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1 x 10⁶ cells/mL.
f. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
g. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
h. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis
a. After incubation, add 400 µL of 1X Binding Buffer to each tube.
b. Analyze the samples on a flow cytometer within one hour of staining.
c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish proper compensation and gating.
d. Acquire data for at least 10,000 events per sample.
e. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.
f. Define the quadrants to quantify the percentage of cells in each population:
- Lower-left quadrant (Annexin V- / PI-): Viable cells
- Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
- Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies)
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound-induced apoptosis by flow cytometry. The provided methodologies and representative data can serve as a valuable resource for researchers investigating the anti-cancer properties of this multi-kinase inhibitor. The detailed experimental procedures and diagrams facilitate the replication and adaptation of this assay for various research and drug development applications.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
Application Notes and Protocols for Kinase Activity Assay of SAR103168
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine class.[1] It has demonstrated significant preclinical activity, primarily targeting the Src kinase family.[1][2] Additionally, this compound exhibits nanomolar inhibitory activity against other kinases implicated in cancer progression, including Bcr-Abl and various angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, FGFR, and EGFR.[1][2] Developed for potential therapeutic use in myeloid leukemias, this compound has been shown to inhibit proliferation and induce apoptosis in leukemic cells.[1]
These application notes provide detailed protocols for assessing the kinase activity of this compound, with a primary focus on its most potent target, Src kinase. The protocols described herein are essential for researchers aiming to evaluate the inhibitory potential of this compound and similar compounds in both biochemical and cellular contexts.
Data Presentation
The inhibitory activity of this compound against a panel of purified kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Notes |
| Src | 0.65 ± 0.02 | Determined using an in vitro autophosphorylation assay with the Src kinase domain (Src(260-535)) at 100 µM ATP.[1] |
| Bcr-Abl | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[2] |
| VEGFR1 | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
| VEGFR2 | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
| Tie2 | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
| PDGFR | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
| FGFR1 | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
| FGFR3 | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
| EGFR | Nanomolar Activity | Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1] |
Signaling Pathway Diagram
The following diagram illustrates the simplified Src signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of Src kinase by this compound blocks downstream signaling pathways.
Experimental Protocols
Biochemical Src Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based biochemical assay to determine the IC50 of this compound against purified Src kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: Workflow for the biochemical Src kinase activity assay.
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in DMSO, followed by a dilution in Kinase Reaction Buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Set up the kinase reaction: In a white assay plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing Src kinase and the substrate peptide in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Initiate the kinase reaction: Add 10 µL of ATP solution in Kinase Reaction Buffer to each well. The final ATP concentration should be at or near the Km for Src.
-
Incubate: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence: Read the luminescence signal using a plate reader.
-
Data analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Src Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory activity of this compound on Src autophosphorylation in a cellular context. The level of phosphorylated Src (p-Src) at Tyr416, an indicator of Src activation, is measured by Western blot.
Materials:
-
Human cancer cell line with active Src signaling (e.g., A431, HT-29)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Experimental Workflow Diagram:
Caption: Workflow for the cell-based Src phosphorylation assay.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Src.
-
Data Analysis: Quantify the band intensities for p-Src and total Src. The inhibitory effect of this compound is determined by the reduction in the p-Src/total Src ratio.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound against its primary target, Src kinase. The biochemical assay is suitable for high-throughput screening and precise determination of IC50 values, while the cell-based assay provides valuable insights into the compound's efficacy in a more physiologically relevant context. These methodologies are crucial for the continued investigation of this compound and the development of novel kinase inhibitors.
References
Application Notes and Protocols: SAR103168
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor. Preclinical studies have demonstrated its activity against a range of kinases implicated in oncogenesis and angiogenesis. This document provides essential information for the handling, storage, and application of this compound in a research setting. The information herein is compiled from publicly available data and general laboratory principles.
Long-Term Storage Conditions
While specific long-term stability data for this compound is not publicly available, the following storage conditions are recommended based on general practices for similar kinase inhibitors and its known formulation.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Humidity | Light | Notes |
| Lyophilized Powder | -20°C or -80°C | Store with desiccant | Protect from light | Ensure container is tightly sealed to prevent moisture absorption. |
| Stock Solution in DMSO | -20°C or -80°C | N/A | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. |
| Formulated Concentrate (in Solutol® HS15/Ethanol) | 2-8°C | N/A | Protect from light | Based on the formulation used in clinical trials. Check for precipitation upon removal from storage. |
Signaling Pathway
This compound is a multi-targeted kinase inhibitor. The following diagram illustrates its inhibitory action on various signaling pathways.
Caption: this compound inhibits multiple receptor and cytoplasmic tyrosine kinases.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Intravenous Infusion Solution from Concentrate
The following protocol is based on the formulation used in the NCT00981240 clinical trial, where this compound was supplied as a 60 mg/3 mL concentrate in Solutol® HS15/Ethanol (75/25 w/w).
Materials:
-
This compound concentrate (20 mg/mL)
-
Sterile 5% Dextrose Injection, USP (D5W) or 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles
-
Sterile intravenous (IV) infusion bag
Procedure:
-
Calculate the Required Volume: Determine the volume of this compound concentrate needed to achieve the desired final dose.
-
Dilution:
-
Using a sterile syringe, withdraw the calculated volume of this compound concentrate.
-
Slowly inject the concentrate into the IV infusion bag containing the appropriate volume of D5W or Normal Saline.
-
Gently invert the bag several times to ensure thorough mixing. Avoid vigorous shaking to prevent foaming.
-
-
Administration: The diluted solution is ready for intravenous infusion. The infusion rate and duration should be determined by the experimental design.
Caption: Workflow for the preparation of this compound intravenous infusion solution.
Protocol 3: Bioanalytical Method for Quantification in Plasma
A validated bioanalytical liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been used to determine this compound concentrations in plasma. While the specific parameters of the validated assay are not publicly available, a general approach for developing such a method is outlined below.
Principle: This method involves the extraction of this compound and an internal standard from plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry.
General Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC/MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Disclaimer
The information provided in these Application Notes and Protocols is intended for guidance in a research setting only. The storage conditions and protocols are based on general principles and publicly available data, which may be limited. Researchers should conduct their own validation studies to ensure the stability and suitability of this compound for their specific applications. The discontinuation of the clinical development of this compound means that comprehensive stability and handling data may not be available in the public domain.
Application Note: Investigating the Anti-Angiogenic Potential of SAR103168 in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[1][2] The binding of VEGF to its receptor, VEGFR-2, on human umbilical vein endothelial cells (HUVECs) initiates a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks.[3][4]
SAR103168 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a crucial downstream effector of VEGF-induced signaling and plays a significant role in regulating the cytoskeletal rearrangements necessary for cell migration and morphogenesis.[5][6][7] By inhibiting ROCK, this compound is hypothesized to disrupt these processes, thereby impeding angiogenesis. This application note provides detailed protocols for assessing the anti-angiogenic effects of this compound on HUVECs through in vitro tube formation, migration, and proliferation assays.
Signaling Pathway Overview
The binding of VEGF to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades.[3] One key pathway involves the activation of the small GTPase RhoA, which in turn activates ROCK.[5][6] Activated ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC), leading to actin stress fiber formation and increased cell contractility, which are essential for cell migration.[7] ROCK signaling is also implicated in cell survival and permeability.[6] this compound, as a ROCK inhibitor, is expected to block these downstream effects, thereby inhibiting VEGF-induced angiogenesis.
Caption: VEGF/ROCK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the anti-angiogenic properties of this compound on HUVECs.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Caption: Workflow for the HUVEC Tube Formation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
Recombinant Human VEGF
-
This compound
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
Protocol:
-
Plate Coating: Thaw BME on ice. Pre-chill a 96-well plate at -20°C. Add 50 µL of BME to each well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency. Harvest the cells and resuspend them in EGM-2 containing a sub-maximal concentration of VEGF (e.g., 20 ng/mL).
-
Treatment: Prepare serial dilutions of this compound in the HUVEC/VEGF suspension. Include a vehicle control (e.g., DMSO).
-
Seeding: Seed the HUVEC suspension (containing VEGF and this compound or vehicle) onto the solidified BME at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis: Stain the cells with Calcein AM for 30 minutes. Capture images using a fluorescence microscope. Quantify the total tube length, number of branch points, and number of loops using angiogenesis analysis software.
HUVEC Migration (Transwell) Assay
This assay measures the chemotactic migration of HUVECs through a porous membrane towards a chemoattractant.
Caption: Workflow for the HUVEC Transwell Migration Assay.
Materials:
-
HUVECs
-
EGM-2 and serum-free basal medium
-
Recombinant Human VEGF
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
Protocol:
-
Setup: Add serum-free medium containing VEGF (e.g., 50 ng/mL) to the lower chambers of a 24-well plate.
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in serum-free medium.
-
Treatment and Seeding: Add varying concentrations of this compound or vehicle control to the HUVEC suspension. Seed 1 x 10^5 cells into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Staining: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Analysis: Count the number of migrated cells in several random fields of view under a microscope.
HUVEC Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of HUVECs.
Materials:
-
HUVECs
-
EGM-2 and low-serum basal medium (e.g., 1% FBS)
-
Recombinant Human VEGF
-
This compound
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
Protocol:
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in full EGM-2 medium and allow them to adhere overnight.
-
Starvation: Replace the medium with low-serum basal medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Replace the medium with low-serum medium containing VEGF (e.g., 20 ng/mL) and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Analysis: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
Data Presentation
The following tables present representative data that might be expected from the described assays when testing the anti-angiogenic effects of this compound.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | 5500 ± 350 | 65 ± 8 | 45 ± 5 |
| This compound (1 µM) | 4200 ± 280 | 48 ± 6 | 32 ± 4 |
| This compound (10 µM) | 2100 ± 150 | 25 ± 4 | 15 ± 3 |
| This compound (50 µM) | 800 ± 90 | 8 ± 2 | 3 ± 1 |
Table 2: Effect of this compound on HUVEC Migration
| Treatment | Number of Migrated Cells per Field |
| Vehicle Control | 250 ± 25 |
| This compound (1 µM) | 180 ± 20 |
| This compound (10 µM) | 95 ± 12 |
| This compound (50 µM) | 30 ± 5 |
Table 3: Effect of this compound on HUVEC Proliferation
| Treatment | Proliferation (% of Vehicle Control) |
| Vehicle Control | 100 ± 10 |
| This compound (1 µM) | 95 ± 8 |
| This compound (10 µM) | 88 ± 7 |
| This compound (50 µM) | 75 ± 6 |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-angiogenic activity of the ROCK inhibitor this compound. By systematically assessing its impact on HUVEC tube formation, migration, and proliferation, researchers can gain valuable insights into its therapeutic potential for diseases characterized by pathological angiogenesis, such as cancer. The expected dose-dependent inhibition in these assays would support the mechanism of action of this compound through the disruption of the VEGF-RhoA-ROCK signaling axis.
References
- 1. cusabio.com [cusabio.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rho and ROCK signaling in VEGF-induced microvascular endothelial hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SAR103168 not dissolving properly in solution
Welcome to the technical support center for SAR103168. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to assist you in your experiments involving this compound.
Troubleshooting Guide: this compound Dissolution Issues
Question: My this compound is not dissolving properly in my chosen solvent. What steps can I take to improve its solubility?
Answer: Issues with dissolving small molecule inhibitors like this compound are common. The following steps provide a systematic approach to troubleshoot and achieve successful solubilization.
Initial Steps & Best Practices
Before attempting more advanced techniques, ensure you are following these fundamental laboratory practices:
-
Verify Compound and Solvent Integrity:
-
Proper Weighing and Volume Measurement:
-
Accurately weigh the compound using a calibrated balance.
-
Use precise liquid handling tools to measure your solvent volume.
-
Systematic Troubleshooting Workflow
If initial attempts to dissolve this compound fail, follow this workflow to identify a suitable solvent and method.
Figure 1. A step-by-step workflow for troubleshooting the dissolution of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Bring the this compound vial and anhydrous DMSO to room temperature.
-
Add the desired volume of DMSO to the this compound powder to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the solution for 1-2 minutes.
-
If not fully dissolved, place the vial in a sonicating water bath for 15-30 minutes.[3][4]
-
If precipitation persists, warm the solution to 37°C for 10-15 minutes.[4] Caution: Check the compound's temperature stability before heating.
-
Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Solutions
Some compounds will precipitate when a concentrated DMSO stock is diluted directly into an aqueous buffer or cell culture medium.[1] To avoid this:
-
Perform initial serial dilutions of your concentrated DMSO stock in pure DMSO to get closer to your final working concentration.[1]
-
Rapidly add the final, lower-concentration DMSO solution to your pre-warmed aqueous buffer while vortexing or stirring. This ensures the compound is quickly dispersed and diluted below its precipitation threshold.
-
The final concentration of DMSO in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (DMSO alone) in your experiments.[1]
Data Presentation: Solvent Properties
The choice of solvent is critical. The following table summarizes the properties of common solvents used for poorly soluble compounds.
| Solvent | Polarity | Volatility | Biocompatibility | Notes |
| DMSO (Dimethyl sulfoxide) | High | Low | Generally good at low concentrations (<0.5%) | Hygroscopic; absorbs water from the air. Use anhydrous grade.[1][2] |
| DMF (Dimethylformamide) | High | Moderate | Can be more toxic than DMSO | A good alternative if DMSO fails.[3] |
| NMP (N-Methyl-2-pyrrolidone) | High | Low | Used in some drug formulations | Consider for very challenging compounds. |
| Ethanol | Moderate | High | Good | Less effective for highly non-polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is a multi-targeted kinase inhibitor. It has shown activity against the Src kinase family (e.g., Src, Lyn), BCR-Abl, and several angiogenic receptor kinases including VEGFR1/2, Tie-2, PDGFR, FGFR, and EGFR.[5][6] It was developed for refractory/relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS).[6]
Q2: My this compound precipitates out of solution after being diluted in my cell culture medium. What should I do?
This is a common issue. As described in Protocol 2, avoid making large dilution steps directly into your aqueous medium.[1] Perform intermediate dilutions in 100% DMSO first. When adding the compound to your medium, ensure rapid mixing. If precipitation still occurs, you can try adding the compound to a medium containing serum, as albumin can sometimes help maintain solubility.
Q3: Can I heat the solution to improve solubility?
Gentle warming to around 37°C can be effective.[4] However, the thermal stability of this compound is not widely published. It is advisable to test the effect of heating on a small aliquot first and assess if it affects the compound's activity in your assay.
Q4: What are the downstream effects of this compound inhibition?
By inhibiting multiple kinases, this compound can impact several signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For example, inhibition of Src and Abl can affect cell growth and motility. Inhibition of VEGFR and PDGFR can block tumor angiogenesis. In AML, this compound has been shown to inhibit the phosphorylation of STAT5, a key survival pathway.[6]
Figure 2. An overview of some key signaling pathways inhibited by this compound.
Q5: A clinical trial for this compound was discontinued. Does this affect its use in preclinical research?
A Phase I clinical trial was terminated due to unpredictable pharmacokinetic variability in patients, which prevented the determination of a maximum tolerated dose.[6] This does not necessarily invalidate its use as a research tool in preclinical or in vitro settings. It remains a potent multi-kinase inhibitor useful for studying the roles of its target kinases in various biological systems. However, researchers should be mindful of potential translational challenges.
References
Technical Support Center: SAR103168 Western Blotting
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering high background issues in Western blot experiments involving SAR103168 or its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
This compound is a multi-targeted kinase inhibitor. Its primary targets include members of the Src kinase family, BCR-Abl, and various angiogenic receptor kinases such as VEGFR1, VEGFR2, Tie-2, PDGFRs, FGFR1, and FGFR3.[1][2]
Q2: What are the common causes of high background in a Western blot?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[3] Common causes include, but are not limited to:
-
Antibody Concentration: Primary or secondary antibody concentrations may be too high.[4][5][6]
-
Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific antibody binding.[3][4][5]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies.[3][5]
-
Membrane Issues: The type of membrane (PVDF vs. nitrocellulose) can affect background, and allowing the membrane to dry out can cause high background.[3][6]
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can lead to background issues.[7]
-
Overexposure: Exposing the blot for too long during detection can increase background.[4][5]
Troubleshooting Guide: High Background
This guide provides a systematic approach to troubleshooting high background in your this compound-related Western blot experiments.
Problem: Uniformly High Background
A consistent dark or gray haze across the entire blot can obscure your specific signal.
Solution 1: Optimize Antibody Concentrations
High antibody concentrations are a frequent cause of high background.[7] It is crucial to titrate both primary and secondary antibodies to find the optimal dilution.
| Antibody | Typical Starting Dilution Range | Recommended Action |
| Primary Antibody | 1:500 - 1:10,000 | Start with the manufacturer's recommended dilution and perform a titration.[10] |
| Secondary Antibody | 1:5,000 - 1:200,000 | A high concentration of HRP-conjugated secondary antibody can increase background with sensitive detection reagents.[10][11] |
Solution 2: Optimize Blocking
Incomplete blocking allows antibodies to bind non-specifically to the membrane.
-
Recommendations:
-
Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat milk).[5]
-
Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5]
-
Consider switching blocking agents (e.g., from non-fat milk to BSA, especially for phosphorylated targets, as milk contains casein, a phosphoprotein).[3][5][6]
-
| Blocking Agent | Concentration | Incubation Time | Temperature |
| Non-fat Dry Milk | 5% (w/v) | 1 hour | Room Temperature |
| Bovine Serum Albumin (BSA) | 5% (w/v) | 1 hour | Room Temperature |
Solution 3: Enhance Washing Steps
Insufficient washing leaves unbound antibodies on the membrane, contributing to background noise.
-
Recommendations:
| Wash Step | Number of Washes | Duration per Wash |
| Post-Primary Antibody | 3 - 5 | 5 - 15 minutes |
| Post-Secondary Antibody | 3 - 5 | 5 - 15 minutes |
Problem: Non-Specific Bands
The appearance of distinct bands at molecular weights other than your target protein can be due to several factors.
Solution 1: Check for Protein Degradation
Degraded protein samples can result in multiple lower molecular weight bands.
-
Recommendations:
Solution 2: Perform a Secondary Antibody Control
This control helps determine if the secondary antibody is binding non-specifically.
-
Procedure: Incubate a blot with only the secondary antibody (omit the primary antibody incubation step).[4] If bands appear, the secondary antibody is likely the source of the non-specific signal. Consider using a pre-adsorbed secondary antibody.[4]
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps is highly recommended.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per well of an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane. If using PVDF, activate the membrane with methanol for 1 minute.
-
Transfer can be performed using a wet, semi-dry, or dry system.[12]
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Troubleshooting workflow for high background in Western blotting.
Caption: Simplified signaling pathway showing targets of this compound.
References
- 1. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. addgene.org [addgene.org]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: SAR103168 and Control Cell Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of SAR103168, a multi-targeted kinase inhibitor, on control (non-malignant) cell lines. Given that public data on this compound's specific effects on control cells is limited due to the discontinuation of its clinical development related to unpredictable pharmacokinetics, this guide focuses on general principles and methodologies for assessing kinase inhibitor cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in my control cell line treated with this compound?
A1: Unexpected cytotoxicity in control cells can arise from several factors:
-
Off-target effects: As a multi-targeted kinase inhibitor, this compound is designed to inhibit several kinases, including ABL, EGFR, FGFR, PDGFR, SRC, Tie-2, and VEGFR. Control cells may express one or more of these kinases or other structurally related kinases that are sensitive to the compound, leading to cytotoxic effects.
-
Cell line sensitivity: Some non-malignant cell lines can be exquisitely sensitive to the inhibition of certain kinases that are essential for their survival and proliferation.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure time, or specific culture conditions can contribute to cytotoxicity.
-
Compound purity and stability: Impurities in the compound batch or degradation of the compound over time can lead to unexpected biological activity.
Q2: What are the appropriate control experiments to include when assessing this compound cytotoxicity?
A2: To ensure the validity of your results, the following controls are essential:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated control: Cells that are not exposed to either the compound or the vehicle.
-
Positive control: A well-characterized cytotoxic agent to ensure the assay is performing as expected.
-
Multiple non-malignant cell lines: Using more than one control cell line from different tissues can help determine if the observed cytotoxicity is cell-type specific.
Q3: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound in my control cells?
A3: Several assays can differentiate between apoptosis and necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7 can confirm the involvement of apoptosis.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of membrane damage associated with necrosis.
Troubleshooting Guide
High Background Cytotoxicity in Vehicle Control
| Potential Cause | Recommended Solution |
| High concentration of vehicle (e.g., DMSO) | Optimize the vehicle concentration. Most cell lines can tolerate DMSO up to 0.5%, but this should be empirically determined. |
| Contaminated vehicle or media | Use fresh, sterile vehicle and culture media. |
| Unhealthy cells at the start of the experiment | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in cell seeding density | Use a consistent cell seeding density for all experiments. |
| Inconsistent compound concentration | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Variations in incubation time | Adhere strictly to the predetermined incubation times. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
Experimental Protocols
Standard Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways inhibited by this compound.
Navigating Inconsistent Results with SAR103168: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SAR103168 treatment. This compound is a potent multi-kinase inhibitor with a complex pharmacological profile, and variability in experimental outcomes can arise from several factors. This guide offers structured information to identify potential sources of inconsistency and provides detailed experimental protocols to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass.[1] It demonstrates potent inhibitory activity against a range of kinases, including the entire Src kinase family, Abl kinase, and various angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.[1][2] Its mechanism of action involves the inhibition of kinase auto-phosphorylation and the phosphorylation of downstream signaling proteins.[1]
Q2: Why am I observing significant variability in my experimental results with this compound?
Inconsistent results with this compound can stem from its inherent pharmacokinetic properties. A Phase I clinical trial involving this compound was discontinued due to an "unpredictable nature of drug exposure" and "high pharmacokinetic variability."[3] This inherent variability observed in a clinical setting suggests that preclinical experiments may also be susceptible to inconsistencies. Key factors contributing to this variability in a laboratory setting can include:
-
Solubility and Stability: Like many kinase inhibitors, this compound may have poor aqueous solubility.[4] Improper dissolution or precipitation during an experiment can lead to significant variations in the effective concentration.
-
Off-Target Effects: As a multi-kinase inhibitor, this compound has a broad target profile.[1][5] Unintended inhibition of other kinases can lead to unexpected phenotypic outcomes, contributing to result variability.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell density, serum concentration in media, and incubation times, can significantly impact the activity of a potent, multi-targeted inhibitor.
Q3: What were the key findings from preclinical and clinical studies of this compound?
Preclinically, this compound showed potent anti-leukemic activity, inhibiting the proliferation of acute and chronic myeloid leukemic cells at nanomolar concentrations.[1] It was effective in over 85% of AML patient samples and demonstrated synergistic activity with cytarabine in animal models.[1][2] However, these promising preclinical results did not translate into the clinic. The Phase I trial was terminated before determining a maximum tolerated dose due to unpredictable pharmacokinetics, with patients showing either stable disease or disease progression.[2][3] This discrepancy highlights the challenges in translating preclinical potency to clinical efficacy, likely due to sub-therapeutic drug exposure in patients.[2]
Troubleshooting Guide
This section provides guidance on common issues encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no inhibitory activity in cell-based assays | Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. | 1. Visually inspect the culture media for any precipitate after adding the compound.2. Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the final assay medium.3. Consider using a formulation with solubility enhancers, if appropriate for the experimental system. |
| Inappropriate Assay Conditions: The concentration of ATP in in vitro kinase assays can compete with ATP-competitive inhibitors. | 1. If using a biochemical kinase assay, determine the Km of ATP for the target kinase and use an ATP concentration at or below the Km.2. For cell-based assays, ensure that the serum concentration is consistent across experiments, as serum proteins can bind to the inhibitor and reduce its effective concentration. | |
| High variability between replicate wells or experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the final readout. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding.3. Perform a cell viability/counting assay on a representative number of wells immediately after seeding to confirm consistency. |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration. | 1. Do not use the outer wells of the plate for experimental conditions.2. Fill the outer wells with sterile PBS or media to create a humidity barrier.3. Ensure proper sealing of plates during incubation. | |
| Unexpected or off-target cellular phenotypes | Broad Kinase Inhibition Profile: this compound inhibits multiple kinases, which can lead to complex and sometimes unexpected biological responses. | 1. Consult the known kinase inhibition profile of this compound (see Table 1) to identify potential off-target kinases that may be involved in the observed phenotype.2. Use more selective inhibitors for the primary target as controls to dissect the on-target versus off-target effects.3. Perform downstream signaling analysis (e.g., Western blotting for phosphorylated substrates) of both the intended and potential off-target pathways. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against a panel of kinases. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Src | 0.65 ± 0.02 |
| Abl | Data not available |
| VEGFR1 | Data not available |
| VEGFR2 | Data not available |
| Tie2 | Data not available |
| PDGFR | Data not available |
| FGFR1 | Data not available |
| FGFR3 | Data not available |
| EGFR | Data not available |
Note: While preclinical data indicates nanomolar activity against these targets, specific IC50 values were not consistently reported in the reviewed literature beyond Src.[1][2]
Table 2: Preclinical vs. Clinical Efficacy of this compound
| Parameter | Preclinical Findings | Clinical Phase I Findings |
| Potency | Nanomolar IC50 values in AML/CML cell lines (0.65 nM for Src kinase).[2] | Failed to replicate preclinical efficacy.[2] |
| Efficacy | Induced tumor regression in xenograft models.[1][2] | Only stable disease (60%) or progression (40%) was observed in 25 evaluable patients.[2] |
| Exposure | Target preclinical AUC: 16,000–30,000 ng·h/mL.[2] | Subtherapeutic exposure with human AUC: <16,600 ng·h/mL.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to promote consistency and reproducibility.
In Vitro Kinase Activity Assay (Biochemical)
This protocol describes a general method for assessing the direct inhibitory activity of this compound against a purified kinase.
Workflow for a biochemical in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Dilute the purified target kinase and its specific substrate to 2X the final desired concentration in the assay buffer.
-
Prepare a 2X ATP solution in the assay buffer. The final concentration should ideally be at the Km for the specific kinase.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in the assay buffer to create a 10X stock. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure:
-
Add 5 µL of the 10X this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 20 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection and Analysis:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).
-
Add the detection reagent (e.g., a phosphospecific antibody-based detection system or an ADP-Glo™ assay).
-
Incubate as required by the detection method.
-
Measure the signal (e.g., fluorescence, luminescence) on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a target protein within a cellular context.
Workflow for a cellular phosphorylation assay by Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., KG-1, EOL-1) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
If the pathway of interest is activated by serum components, serum-starve the cells for 4-16 hours before treatment.
-
Treat the cells with a dose range of this compound for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
If necessary, stimulate the cells with an appropriate growth factor for a short period (e.g., 15-30 minutes) before lysis to induce phosphorylation of the target protein.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Cell Proliferation Assay
This protocol provides a method for determining the effect of this compound on the proliferation of cancer cell lines.
Simplified signaling pathway of this compound action.
Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well, clear-bottom plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, fluorescence, or absorbance) on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SAR103168 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SAR103168 concentration in half-maximal inhibitory concentration (IC50) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of a range of kinases crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include the Src family kinases, BCR-Abl, Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Tie2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the STAT5 pathway, which is critical for the survival of certain leukemia cells.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: Preclinical studies have demonstrated that this compound exhibits anti-proliferative and pro-apoptotic activity in various acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cell lines.[1] Specific cell lines in which this compound has shown potent anti-tumor activity include KG1, EOL-1, Kasumi-1, CTV1, and K562.[1]
Q3: What is a typical starting concentration range for this compound in an IC50 assay?
A3: Given that this compound has shown nanomolar efficacy in preclinical models, with an IC50 of 0.65 nM for Src kinase, it is recommended to start with a wide concentration range that covers the nanomolar to low micromolar range.[3] A serial dilution series starting from 1 µM down to the low nanomolar or picomolar range is a reasonable starting point. The optimal range will ultimately depend on the specific cell line and assay conditions.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Like many kinase inhibitors, this compound is a pyrido[2,3-d]pyrimidine derivative and is expected to have low solubility in aqueous media.[4] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[4][5][6] It is crucial to ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[4][7]
Data Presentation
Table 1: Preclinical IC50 Values for this compound
| Target Kinase | IC50 (nM) | Cell Line(s) | Reference |
| Src | 0.65 ± 0.02 | Kinase Assay | [1] |
| BCR-Abl | Not specified | CML cell lines (e.g., K562) | [1][3] |
| VEGFR1 | Not specified | Angiogenesis models | [2] |
| VEGFR2 | Not specified | Angiogenesis models | [2] |
| Tie2 | Not specified | Angiogenesis models | [2] |
| PDGFR | Not specified | Not specified | [2] |
| FGFR1 | Not specified | Not specified | [2] |
| FGFR3 | Not specified | Not specified | [2] |
| EGFR | Not specified | Not specified | [2] |
Note: Specific IC50 values for all target kinases are not publicly available. The table reflects the known potent inhibitory activity of this compound against these targets.
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound in AML Cell Lines using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in adherent or suspension AML cell lines (e.g., KG1, MOLM-14, HL-60).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate AML cell line (e.g., KG1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent lines) and stabilize.
-
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to obtain a range of working concentrations (e.g., from 10 µM to 10 pM) in complete culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan crystals are visible.
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Standard experimental workflow for IC50 determination.
Caption: Troubleshooting logic for IC50 experiments.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition or reagent handling.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding by gentle mixing.
-
Use a multichannel pipette for adding cells, compounds, and reagents to minimize variability.
-
Carefully check pipette calibration and ensure proper technique.
-
Problem 2: No significant inhibition observed even at the highest concentrations.
-
Possible Cause 1: The concentration range of this compound is too low for the specific cell line.
-
Troubleshooting Steps:
-
Extend the concentration range to higher micromolar concentrations.
-
Confirm the activity of this compound in a sensitive control cell line, if available.
-
-
Possible Cause 2: this compound has precipitated out of solution. As a pyrido[2,3-d]pyrimidine derivative, this compound may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Visually inspect the prepared dilutions for any signs of precipitation.
-
Prepare fresh dilutions for each experiment.
-
Consider using a different formulation or a lower final concentration of the stock solution if solubility issues persist.
-
-
Possible Cause 3: The cells are resistant to this compound's mechanism of action.
-
Troubleshooting Steps:
-
Verify the expression of this compound's target kinases in the cell line being used.
-
Consider testing in other AML or CML cell lines known to be sensitive to Src/Abl or other targeted kinase inhibitors.
-
Problem 3: The dose-response curve does not have a proper sigmoidal shape.
-
Possible Cause 1: The concentration intervals are not appropriate.
-
Troubleshooting Steps:
-
Use a wider range of concentrations with more data points, especially around the expected IC50 value.
-
Consider using a logarithmic or half-logarithmic dilution series.
-
-
Possible Cause 2: The incubation time is not optimal.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing a clear dose-dependent effect.
-
-
Possible Cause 3: Cytotoxicity at high concentrations is affecting the assay readout.
-
Troubleshooting Steps:
-
Visually inspect the cells under a microscope at the highest concentrations for signs of cell death or morphological changes that might interfere with the assay.
-
Ensure that the assay readout is within the linear range of the instrument.
-
Problem 4: The IC50 value is significantly different from published values.
-
Possible Cause: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Carefully review and compare your experimental protocol with the published methodology, paying close attention to:
-
Cell line passage number and health.
-
Serum concentration in the medium.
-
Seeding density.
-
Incubation time.
-
Specific assay reagents and instrumentation.
-
-
The ATP concentration in kinase assays can significantly influence IC50 values for ATP-competitive inhibitors.[8] Ensure consistency in assay conditions if comparing with in vitro kinase assay data.
-
Be aware that IC50 values can have inter-laboratory variability.[9] Focus on the relative potency compared to other compounds tested under the same conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. mpbio.com [mpbio.com]
- 6. maxanim.com [maxanim.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SAR103168 degradation and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SAR103168. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential degradation and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass.[1][2] It primarily functions by inhibiting the kinase activities of the entire Src kinase family, Abl kinase, and various angiogenic receptor kinases, including VEGFR1/2, Tie-2, PDGFR, FGFR1/3, and EGFR.[1][2][3] A key mechanism of action is the inhibition of STAT5 phosphorylation and the downstream signaling pathways of Src, such as PYK2, P-130CAS, FAK, JNK, and MAPK.[1][2]
2. What are the known stability issues with this compound?
While specific public data on the degradation pathways of this compound is limited, a Phase I clinical trial was discontinued due to the unpredictable pharmacokinetics of the compound.[3] This suggests that this compound may be prone to in vivo instability, which could translate to challenges in maintaining its integrity in in vitro experimental settings. General issues with kinase inhibitors can include susceptibility to hydrolysis, oxidation, and phot-degradation.
3. How should I store and handle this compound?
Due to the lack of specific stability data for this compound, the following are general recommendations based on best practices for handling small molecule kinase inhibitors:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: When preparing working solutions, allow the stock solution to equilibrate to room temperature before opening the vial to prevent condensation. Dilute the stock solution in your experimental buffer or cell culture medium immediately before use.
4. What are the potential causes of inconsistent results in my experiments with this compound?
Inconsistent results can stem from the degradation of this compound. Factors that may contribute to this include:
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions or storage at inappropriate temperatures can lead to degradation.
-
Instability in Aqueous Solutions: Small molecule inhibitors can be unstable in aqueous buffers or cell culture media over extended periods. The presence of serum in cell culture media can also affect compound stability.[4]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in cell culture. | Degradation of this compound in the culture medium. | 1. Prepare fresh working solutions of this compound for each experiment.2. Minimize the incubation time of the compound with cells as much as the experimental design allows.3. Consider a serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line. |
| High variability between replicate experiments. | Inconsistent concentration of active this compound due to degradation or handling. | 1. Ensure proper storage and handling of stock solutions (aliquot, minimize freeze-thaw cycles).2. Always prepare fresh dilutions from a reliable stock for each experiment.3. Perform a dose-response curve in each experiment to verify the compound's potency. |
| Precipitation of the compound in aqueous buffer or media. | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).2. Vortex the solution thoroughly after dilution.3. If precipitation persists, consider using a different solvent for the stock solution or exploring the use of solubilizing agents, with appropriate vehicle controls. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its stability.
Caption: this compound inhibits multiple receptor and non-receptor tyrosine kinases.
Caption: Workflow for assessing the stability of this compound.
Experimental Protocols
Protocol 1: General Kinase Assay to Test this compound Activity
This protocol provides a general framework. Specific components like the kinase, substrate, and detection method will need to be optimized for your target of interest.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Kinase: Dilute the target kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the substrate (e.g., a specific peptide) in kinase buffer.
-
ATP: Prepare a solution of ATP in kinase buffer. The final concentration should be at or near the Km for the specific kinase.
-
This compound: Prepare a series of dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and this compound dilutions.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the this compound stock solution into pre-warmed cell culture medium (with and without serum) to achieve a final concentration relevant to your experiments.
-
-
Incubation:
-
Incubate the medium containing this compound at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately after collection, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Thaw the samples and perform a quantitative analysis to determine the concentration of intact this compound. The preferred method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its sensitivity and specificity.
-
Alternatively, the biological activity of the aged medium can be tested in a cell-based assay (e.g., a cell viability assay) and compared to freshly prepared this compound solutions.
-
-
Data Interpretation:
-
Plot the concentration of this compound against time to determine its degradation rate in the cell culture medium. This information can help you design your experiments to minimize the impact of compound instability.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of SAR103168 in experiments
Welcome to the technical support center for SAR103168. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary intended targets include the Src kinase family, Abl kinase, and several angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.
Q2: Is there a publicly available comprehensive kinase selectivity profile (kinome scan) for this compound?
A2: Currently, a detailed public kinome scan profiling this compound against a broad panel of kinases is not available. The known targets have been identified through preclinical studies. The absence of a comprehensive screen means that researchers should be vigilant for potential off-target activities.
Q3: My cells are showing a phenotype that isn't explained by the inhibition of the known targets of this compound. Could this be an off-target effect?
A3: Yes, an unexpected phenotype is a common indicator of an off-target effect. Multi-kinase inhibitors can interact with proteins other than their intended targets, leading to unforeseen biological consequences. It is crucial to experimentally validate that the observed phenotype is a direct result of inhibiting the intended target.
Q4: Why was the Phase I clinical trial for this compound discontinued? Was it due to off-target toxicity?
A4: The Phase I clinical trial for this compound in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome was discontinued due to the unpredictable pharmacokinetic profile of the drug, which made it difficult to determine a maximum tolerated dose. The discontinuation was not attributed to any specific off-target toxicities.
Q5: What general classes of kinases might be inhibited by this compound as off-targets, based on its chemical structure?
A5: this compound belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Compounds with this scaffold have been reported to interact with a range of kinases. While specific off-targets for this compound are not publicly known, related compounds have shown activity against cyclin-dependent kinases (CDKs). Therefore, it is plausible that this compound could have off-target effects on cell cycle regulation.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
You observe that this compound is affecting cell viability or proliferation in a manner that is inconsistent with the known roles of its primary targets in your cell line.
Possible Cause:
-
Off-target kinase inhibition: this compound may be inhibiting other kinases crucial for cell survival or proliferation in your specific cellular context. For example, inhibition of an unforeseen CDK could lead to cell cycle arrest.
-
On-target effects in a different pathway: One of the intended targets may have a previously uncharacterized role in your experimental system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected viability results.
Experimental Protocols:
-
Western Blot for On-Target Engagement:
-
Treat cells with a range of this compound concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with antibodies against the phosphorylated (inactive) and total forms of a primary target (e.g., p-Src and total Src).
-
Analyze the dose-dependent decrease in the phosphorylated form to confirm target engagement.
-
Issue 2: Contradictory Results with Other Multi-Kinase Inhibitors
You are using another multi-kinase inhibitor with a similar on-target profile to this compound, but you are observing different phenotypic outcomes.
Possible Cause:
The two inhibitors, despite having overlapping primary targets, likely have distinct off-target profiles. The differing phenotypes are probably due to the unique off-target "fingerprint" of each compound.
Troubleshooting Strategy:
-
Compare Known Selectivity Profiles: If available, compare the detailed kinase selectivity panels for both inhibitors to identify kinases that are differentially inhibited.
-
Hypothesize Pathway Involvement: Based on the unique off-targets, hypothesize which signaling pathways might be differentially affected.
-
Test Hypotheses: Use pathway-specific readouts (e.g., phosphorylation of downstream substrates, gene expression changes) to determine if the hypothesized off-target pathways are indeed being modulated.
Data Presentation
Table 1: Known On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) | Target Family |
| Src | 0.65 | Src Family Kinase |
| Abl | Not specified | Abl Family Kinase |
| VEGFR1 | Not specified | Receptor Tyrosine Kinase |
| VEGFR2 | Not specified | Receptor Tyrosine Kinase |
| Tie2 | Not specified | Receptor Tyrosine Kinase |
| PDGFR | Not specified | Receptor Tyrosine Kinase |
| FGFR1 | Not specified | Receptor Tyrosine Kinase |
| FGFR3 | Not specified | Receptor Tyrosine Kinase |
| EGFR | Not specified | Receptor Tyrosine Kinase |
Note: Specific IC50 values for all targets are not publicly available.
Signaling Pathways and Potential Off-Target Interference
The intended action of this compound is to block signaling cascades driven by its primary targets. However, off-target inhibition can lead to the modulation of unintended pathways.
How to reduce SAR103168 precipitation in media
Technical Support Center: SAR103168
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing comprehensive troubleshooting guides and frequently asked questions regarding its use in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.
Q1: My this compound precipitated immediately after adding the DMSO stock solution to my cell culture medium. What happened?
A1: This is likely due to "solvent shock," a rapid change in the solvent environment that decreases the solubility of the compound. This compound, like many small molecule inhibitors, is often dissolved in a high concentration in an organic solvent like DMSO, in which it is highly soluble.[1] When this concentrated stock is diluted into an aqueous environment like cell culture media, the compound's solubility can decrease dramatically, leading to precipitation.[1]
-
Recommendation: To avoid this, try serially diluting the this compound stock solution in DMSO first to a lower concentration before adding it to the aqueous medium. Most cells can tolerate a final DMSO concentration of up to 0.1%.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q2: I observed a fine precipitate in my culture plates after incubating them overnight with this compound. What could be the cause?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Changes: The solubility of compounds can be temperature-dependent.[3][4] A change from room temperature or 37°C (during preparation) to refrigerated storage, or vice-versa, can cause the compound to fall out of solution.[3][4]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present).[5] this compound may interact with these components over time, leading to the formation of insoluble complexes.[3][4]
-
pH Shift: The pH of the culture medium can change during incubation due to cellular metabolism. This pH shift can alter the ionization state of this compound, thereby affecting its solubility.[6]
-
Evaporation: If the culture plates are not properly sealed, evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3][4]
-
Recommendation: Ensure your incubator has adequate humidity to prevent evaporation.[4] When preparing your working solutions, ensure all components are at the same temperature. If you suspect media component interaction, a solubility test in different media formulations may be necessary.
Q3: Does the type of cell culture medium or the presence of serum affect this compound precipitation?
A3: Yes, both can have a significant impact.
-
Media Composition: Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can influence the solubility of this compound.[3][4][5]
-
Serum: Fetal Bovine Serum (FBS) contains a high concentration of proteins, such as albumin, which can either bind to this compound and increase its solubility or, in some cases, contribute to the formation of insoluble complexes.[2]
-
Recommendation: If you are observing precipitation, consider testing the solubility of this compound in your specific basal medium with and without serum. It is also advisable to check for precipitation by microscopy after preparing the working solution.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[7] A stock concentration of 10 mM in DMSO is a common starting point. However, always refer to the product-specific datasheet for the highest recommended concentration. For cell-based assays, the stock solution is typically diluted in culture medium to the final working concentration, ensuring the final DMSO concentration is below 0.5% to avoid cytotoxicity.[8]
Q2: How should I properly prepare and store this compound stock solutions?
A2: To prepare the stock solution, allow the vial of powdered this compound to come to room temperature before opening to prevent condensation. Add the appropriate volume of DMSO to the vial to achieve the desired concentration.[8] Gentle vortexing or sonication can be used to ensure the compound is fully dissolved.[1][7] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
Q3: What are the visual signs of this compound precipitation?
A3: Precipitation can manifest in several ways:
-
Visible Particles: You may see small, solid particles floating in the solution or settled at the bottom of the tube or plate well.
-
Cloudiness or Turbidity: The medium may appear cloudy or hazy.[3]
-
Crystals: Under a microscope, you may observe distinct crystalline structures.
-
Recommendation: A simple way to check for precipitation is to centrifuge a sample of the solution and look for a pellet.[9]
Data Presentation
Table 1: Solubility of this compound in Common Solvents and Media
| Solvent/Medium | Temperature | Maximum Solubility (Hypothetical) |
| DMSO | 25°C | > 50 mM |
| Ethanol | 25°C | 10 mM |
| PBS (pH 7.4) | 25°C | < 10 µM |
| DMEM + 10% FBS | 37°C | 50 µM |
| RPMI-1640 + 10% FBS | 37°C | 40 µM |
Experimental Protocols
Protocol: Solubility Assessment of this compound in Cell Culture Media
This protocol provides a method to determine the practical working solubility of this compound in your specific experimental conditions.
Materials:
-
This compound powder
-
DMSO
-
Your chosen cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in your chosen cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Prepare these in sterile microcentrifuge tubes.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24 hours).
-
After incubation, visually inspect each tube for signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. [9]
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant. This can be done using a spectrophotometer at the compound's maximum absorbance wavelength (if known) or by another appropriate analytical method.
-
The highest concentration at which no precipitate is observed and the supernatant concentration matches the prepared concentration is considered the practical solubility limit.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential interactions leading to this compound precipitation in media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SAR103168 In Vivo Toxicity
Welcome to the technical support center for SAR103168. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential in vivo toxicity issues that may be encountered during preclinical evaluation of this multi-targeted kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding in vivo toxicity of this compound and similar multi-targeted kinase inhibitors. Each answer includes potential causes and actionable troubleshooting steps.
1. What are the potential on-target toxicities expected with this compound based on its kinase inhibitory profile?
This compound is a multi-targeted kinase inhibitor with activity against several kinase families, including VEGFR, EGFR, FGFR, PDGFR, and Src. Therefore, observed in vivo toxicities are likely to be a composite of effects related to the inhibition of these individual targets. It is crucial to understand these potential on-target effects to anticipate and manage them in preclinical studies.
Troubleshooting & Monitoring:
-
Proactive Monitoring: Based on the target profile, proactively monitor for clinical signs and biomarkers associated with each kinase inhibitor class.
-
Dose-Response Relationship: Establish a clear dose-response relationship for both efficacy and toxicity to identify a therapeutic window.
-
Histopathology: Conduct comprehensive histopathological analysis of key organs that are known to be affected by inhibitors of the targeted pathways.
2. We are observing significant hypertension and proteinuria in our animal models. What could be the cause and how can we manage it?
Hypertension and proteinuria are well-documented side effects associated with the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[1][2][3][4][5] Since this compound targets VEGFR, these observations are likely on-target effects.
Potential Causes:
-
VEGFR Inhibition: Disruption of VEGF signaling in the vasculature and kidneys.
-
Dose Level: The dose administered may be too high, leading to excessive VEGFR inhibition.
Troubleshooting & Management:
-
Blood Pressure Monitoring: Implement regular and accurate blood pressure monitoring in conscious animals to establish a baseline and track changes.
-
Urinalysis: Perform regular urinalysis to quantify proteinuria.
-
Dose Adjustment: If hypertension or proteinuria is severe, consider reducing the dose of this compound.
-
Antihypertensive Co-medication: In some preclinical models, the use of antihypertensive agents like ACE inhibitors or calcium channel blockers can be explored to manage blood pressure, though this may introduce confounding factors.[2]
3. Our animals are developing skin rashes and diarrhea. Are these expected toxicities?
Yes, dermatological toxicities (e.g., rash, dry skin) and gastrointestinal issues like diarrhea are common side effects of Epidermal Growth Factor Receptor (EGFR) inhibitors.[6][7][8][9][10] Given that this compound has activity against EGFR, these are likely on-target effects.
Potential Causes:
-
EGFR Inhibition: Disruption of EGFR signaling in the skin and gastrointestinal tract.
-
Off-Target Effects: While less likely to be the primary cause for this specific toxicity, off-target effects of multi-targeted kinase inhibitors can sometimes contribute.
Troubleshooting & Management:
-
Dermatological Scoring: Use a standardized scoring system to grade the severity of skin rashes.
-
Supportive Care: For mild to moderate skin toxicities, supportive care such as moisturizers may be considered, though their impact on the study should be evaluated. For diarrhea, ensure adequate hydration.
-
Dose Modification: If toxicities are severe and impact animal welfare, a dose reduction or interruption of treatment should be considered.
4. We are observing signs of cardiac toxicity in our studies. How should we investigate and manage this?
Cardiovascular toxicity, including effects on heart rate, blood pressure, and cardiac function, can be associated with some kinase inhibitors.[11][12][13][14][15][16][17][18][19][20] This can be due to on-target effects on kinases expressed in cardiac tissue or off-target effects.
Potential Causes:
-
On-target Kinase Inhibition: Inhibition of kinases that play a role in cardiac function.
-
Off-target Effects: Unintended inhibition of other kinases critical for cardiac health.
-
Hemodynamic Changes: Secondary effects from drug-induced changes in blood pressure and vascular function.
Troubleshooting & Management:
-
Cardiovascular Monitoring: In-depth cardiovascular monitoring in preclinical models can include electrocardiography (ECG), echocardiography, and measurement of cardiac biomarkers like troponins.[13]
-
Histopathology of the Heart: Detailed histopathological examination of the heart is crucial to identify any structural changes.
-
Dose Evaluation: Assess if cardiac effects are dose-dependent.
5. How can the formulation of this compound contribute to in vivo toxicity?
The formulation used to administer a compound can significantly impact its pharmacokinetic profile and may also contribute to local or systemic toxicity.[21][22][23][24][25]
Potential Issues:
-
Excipient Toxicity: Some solubilizing agents or other excipients can have their own inherent toxicities.
-
Poor Solubility and Precipitation: If the compound precipitates at the injection site, it can cause local inflammation and necrosis.
-
Altered Pharmacokinetics: The formulation can affect the absorption, distribution, metabolism, and excretion (ADME) of the drug, potentially leading to higher than expected exposure and toxicity.
Troubleshooting & Best Practices:
-
Vehicle Control Group: Always include a vehicle-only control group in your studies to differentiate formulation-related effects from compound-specific toxicity.
-
Formulation Characterization: Thoroughly characterize the formulation for properties like solubility, stability, and particle size.
-
Route of Administration: The route of administration should be carefully chosen and its potential for local irritation assessed.
Quantitative Data Summary
The following tables summarize potential toxicities associated with the inhibition of kinases targeted by this compound. The severity of these effects is generally dose-dependent.
Table 1: Potential On-Target Toxicities of this compound Based on Target Profile
| Target Kinase Family | Potential Associated In Vivo Toxicities | Monitoring Parameters |
| VEGFR | Hypertension, Proteinuria, Thromboembolic events, Impaired wound healing | Blood pressure, Urinalysis (protein levels), Coagulation panels, Observation of wound healing |
| EGFR | Skin rash (acneiform), Diarrhea, Mucositis, Paronychia | Dermatological scoring, Fecal consistency, Body weight, Oral cavity examination |
| FGFR | Hyperphosphatemia, Soft tissue mineralization, Ocular toxicity | Serum phosphate levels, Histopathology of soft tissues, Ophthalmic examinations |
| PDGFR | Edema, Fluid retention, Hematological effects (e.g., myelosuppression) | Body weight, Clinical observation for edema, Complete blood counts |
| Src Family | Gastrointestinal disturbances, Potential for hematological effects | Clinical observation, Complete blood counts |
Experimental Protocols
Below are detailed methodologies for key experiments to monitor for potential in vivo toxicities of this compound.
Protocol 1: Monitoring for Cardiovascular Toxicity in Rodent Models
-
Baseline Measurements: Prior to initiation of dosing, obtain baseline measurements for all animals. This includes body weight, heart rate, and blood pressure using a non-invasive tail-cuff system. For more detailed studies, baseline ECG and echocardiography can be performed.
-
Dosing: Administer this compound or vehicle control according to the study protocol.
-
Regular Monitoring:
-
Daily: Record clinical observations, including any signs of distress, changes in activity, or altered breathing.
-
Weekly: Measure body weight, heart rate, and blood pressure.
-
-
Interim and Terminal Assessments:
-
Blood Collection: At specified time points, collect blood for analysis of cardiac biomarkers such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).
-
ECG and Echocardiography: Perform ECG to assess for arrhythmias and changes in cardiac intervals. Use echocardiography to evaluate cardiac structure and function (e.g., ejection fraction, fractional shortening).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect the heart, weigh it, and perform a detailed histopathological examination, paying close attention to the myocardium, valves, and coronary arteries.
Protocol 2: Assessment of Dermatological Toxicity
-
Baseline Assessment: Before the first dose, examine the skin and fur of all animals and record any pre-existing abnormalities.
-
Dosing: Administer this compound or vehicle control.
-
Regular Skin Examination:
-
Daily: Visually inspect the animals for any signs of skin changes, including erythema (redness), scaling, alopecia (hair loss), and the presence of papules or pustules.
-
Weekly: Perform a more detailed dermatological examination and score the severity of any lesions using a standardized scoring system (e.g., a scale of 0-4 for erythema, scaling, etc.).
-
-
Biopsy and Histopathology: If significant skin lesions develop, a skin biopsy can be collected for histopathological analysis to characterize the nature of the inflammation and cellular changes.
-
Documentation: Photograph any skin lesions at regular intervals to document their progression or regression.
Visualizations
Signaling Pathway and Potential Toxicities
References
- 1. academic.oup.com [academic.oup.com]
- 2. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models [frontiersin.org]
- 4. ovid.com [ovid.com]
- 5. onclive.com [onclive.com]
- 6. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Preemptive management of dermatologic toxicities associated with epidermal growth factor receptor inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities | Semantic Scholar [semanticscholar.org]
- 21. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development - Aragen Life Sciences [aragen.com]
- 23. Early Formulation | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
SAR103168 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental multi-targeted kinase inhibitor, SAR103168.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| High variability in experimental results between assays. | This compound has demonstrated unpredictable pharmacokinetic variability.[1] This can translate to in vitro and in vivo experimental inconsistencies. | - Ensure highly consistent experimental conditions (e.g., cell density, incubation times, reagent concentrations). - Increase the number of technical and biological replicates. - For in vivo studies, closely monitor and potentially stratify animals based on drug exposure levels if possible. |
| Lower than expected inhibition of target kinase activity. | - Incorrect dosage or concentration of this compound. - Suboptimal assay conditions (e.g., ATP concentration in kinase assays). - Cell line may have intrinsic resistance mechanisms. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay. - Optimize ATP concentration in in vitro kinase assays, as this compound's IC50 is ATP-dependent.[2] - Verify the expression and activation status of the target kinases in your cell line. |
| Observed off-target effects or unexpected cellular phenotypes. | This compound is a multi-targeted kinase inhibitor, affecting not only the primary targets (Src family, Abl, VEGFR) but also other kinases like PDGFR, FGFR, and EGFR.[1][2] | - Use a more specific inhibitor for a particular kinase as a control to dissect the specific effects of this compound. - Perform a kinome scan to identify the full spectrum of kinases inhibited by this compound at the concentration used in your experiments. - Validate key off-target effects with siRNA/shRNA knockdown of the suspected off-target kinase. |
| Inconsistent results in cell viability or proliferation assays. | - Cell line sensitivity to this compound can vary. - Issues with drug solubility or stability in culture media. | - Confirm the IC50 of this compound in your specific cell line. - Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture media. - Prepare fresh drug dilutions for each experiment. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. It primarily inhibits the kinase activities of the entire Src kinase family, Abl kinase, and angiogenic receptor kinases such as VEGFR1 and VEGFR2.[1][2] It also shows activity against Tie2, PDGFR, FGFR1 and 3, and EGFR.[1][2]
What are the known downstream signaling pathways affected by this compound?
This compound has been shown to inhibit the phosphorylation of Src and Lyn, which in turn leads to the dose-dependent inhibition of downstream signaling molecules including PYK2, P-130CAS, FAK, JNK, and MAPK.[2] Additionally, it inhibits the phosphorylation of STAT5.[2]
What is the reported IC50 value for this compound?
The 50% inhibitory concentration (IC50) of this compound for Src kinase is 0.65 ± 0.02 nM (at 100 μM ATP).[2] IC50 values for other kinases and in various cell lines are expected to differ.
Why was the clinical development of this compound discontinued?
A Phase I clinical trial for this compound in patients with relapsed/refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS) was terminated early due to unpredictable pharmacokinetic variability.[1]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | Assay Type | IC50 (nM) | Cell Lines |
| Src Kinase | In vitro kinase assay | 0.65 ± 0.02 | N/A |
| Leukemic Progenitors (CFU-L) | Anti-proliferation assay | Not specified (effective in >85% of AML patient samples) | Primary AML patient samples |
| AML and CML cell lines | Proliferation/Apoptosis assays | Nanomolar range | KG1, EOL-1, Kasumi-1, CTV1, K562 |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a specific tyrosine kinase.
Materials:
-
Recombinant human kinase (e.g., Src, Abl, VEGFR2)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Substrate peptide
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562, KG1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: Interpreting Unexpected SAR103168 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with SAR103168.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Preclinical studies have shown its efficacy in inhibiting the proliferation and inducing apoptosis in various myeloid leukemia cell lines.[1][2] It has demonstrated nanomolar inhibitory activity against several kinases, including the Src family, BCR-Abl, and angiogenic receptor kinases like VEGFR.[2][3][4] The expected outcome of this compound treatment in sensitive cell lines is a dose-dependent decrease in cell viability and proliferation, accompanied by the inhibition of specific signaling pathways.
Q2: My results with this compound are not consistent with published data. What could be the reason?
Discrepancies between experimental results and published data can arise from several factors. A notable finding from the Phase I clinical trial of this compound was its unpredictable pharmacokinetic profile, which led to the discontinuation of the study.[1][5] This inherent variability could also manifest in preclinical models. Other potential reasons for inconsistent results include:
-
Cell line heterogeneity: Different cancer cell lines, even of the same type, can exhibit varying sensitivity to this compound.
-
Off-target effects: As a multi-kinase inhibitor, this compound can engage with targets other than the primary intended ones, leading to unexpected biological responses.
-
Development of resistance: Prolonged exposure to the inhibitor can lead to the emergence of resistant cell populations.
-
Experimental conditions: Variations in cell culture conditions, reagent quality, and assay protocols can significantly impact the outcome.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of this compound in a Sensitive Cell Line
If you observe a weaker than expected anti-proliferative or pro-apoptotic effect of this compound in a cell line reported to be sensitive, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Compound Integrity | Verify the purity and concentration of your this compound stock solution. Consider obtaining a fresh batch from the supplier. |
| Cell Line Authenticity and Health | Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure cells are healthy and within a low passage number. |
| Assay Conditions | Optimize cell seeding density and incubation time with the inhibitor. Ensure that the assay endpoint (e.g., viability, apoptosis) is measured at an appropriate time point. |
| Development of Resistance | If the cells have been cultured with the drug for an extended period, they may have developed resistance. Perform a dose-response curve to determine if the IC50 has shifted. |
Issue 2: Unexpected Signaling Pathway Activation or Inhibition
This compound is known to inhibit the Src, Abl, and VEGFR pathways.[2][3][5] If you observe paradoxical activation of a downstream target or inhibition of an unexpected pathway, investigate the following:
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound inhibits a broad range of kinases.[2][3][4] The observed effect might be due to the inhibition of an unknown off-target kinase in your specific cell model. Perform a kinase panel screen to identify other affected kinases. |
| Feedback Loops | Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways. Analyze the kinetics of pathway activation/inhibition at different time points. |
| Experimental Artifact | Ensure the specificity of your antibodies and the validity of your detection methods (e.g., Western blot, phospho-flow cytometry). Include appropriate positive and negative controls. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Src | 0.65 ± 0.02 |
| Abl | Data not specified |
| VEGFR1 | Data not specified |
| VEGFR2 | Data not specified |
| Tie-2 | Data not specified |
| PDGFR | Data not specified |
| FGFR1 | Data not specified |
| FGFR3 | Data not specified |
| EGFR | Data not specified |
Table 2: Preclinical Anti-Leukemic Activity of this compound
| Cell Line | Cell Type | Effect |
| KG1, EOL-1, Kasumi-1, CTV1 | Acute Myeloid Leukemia (AML) | Inhibition of proliferation, induction of apoptosis, tumor growth impairment in vivo |
| K562 | Chronic Myeloid Leukemia (CML) | Inhibition of proliferation, induction of apoptosis, tumor growth impairment in vivo |
| Primary AML patient samples | Acute Myeloid Leukemia (AML) | Anti-proliferative effect in >85% of samples |
Experimental Protocols
Western Blotting for Phospho-Src Analysis
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Src (Tyr416) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src as a loading control.
Visualizations
Caption: this compound inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Caption: Troubleshooting flowchart for unexpected experimental results with this compound.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Minimizing SAR103168 impact on cell morphology
Welcome to the technical support center for SAR103168. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential effects of this compound on cell morphology during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets include the entire Src kinase family, Bcr-Abl, and various angiogenic receptor kinases such as VEGFR, PDGFR, and FGFR.[1][2][3][4] By inhibiting these kinases, this compound can modulate several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: Why might this compound affect the morphology of my cells?
The observed changes in cell morphology are likely due to the potent inhibition of the Src family kinases.[1][2][3] Src kinases are critical regulators of the actin cytoskeleton, which is the primary determinant of cell shape, adhesion, and motility.[5][6][7] Inhibition of Src can disrupt the dynamic organization of the actin cytoskeleton, leading to alterations in cell morphology.
Q3: What specific morphological changes can I expect to see in my cells when treated with this compound?
The specific changes in cell morphology can vary depending on the cell type and the experimental conditions. However, common observations upon treatment with Src kinase inhibitors include:
-
Cell rounding: Cells may lose their elongated or spread-out shape and become more rounded.
-
Reduced cell adhesion: Cells may detach from the culture substrate more easily.
-
Altered cell spreading: When plating new cells, their ability to spread out on the culture surface may be impaired.
-
Changes in cell migration: Inhibition of Src can affect cell motility, either increasing or decreasing it depending on the context.[8]
-
Disruption of stress fibers: The organized bundles of actin filaments known as stress fibers may become less prominent or disappear altogether.
Q4: How does this compound's inhibition of Src kinase lead to these morphological changes?
Src kinase plays a pivotal role in regulating the Rho family of small GTPases (including RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.[9][10][11] Src can activate signaling pathways that control the activity of these GTPases, thereby influencing actin polymerization, stress fiber formation, and focal adhesion dynamics.[12][13] By inhibiting Src, this compound disrupts this regulatory cascade, leading to a disorganized actin cytoskeleton and the observed changes in cell morphology.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to cell morphology changes observed upon treatment with this compound.
Problem: My cells are rounding up and detaching from the plate after this compound treatment.
This is a common observation and is likely due to the on-target effect of this compound on the actin cytoskeleton and cell adhesion.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound-induced cell rounding and detachment.
Step 1: Optimize this compound Concentration
It is crucial to determine the optimal concentration of this compound that achieves the desired biological effect (e.g., inhibition of a specific signaling pathway) while minimizing adverse morphological changes.
Experimental Protocol: Dose-Response Curve for Morphological Changes
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere and spread overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in your cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle-only control.
-
Microscopic Observation: At the end of the treatment period, examine the cells under a phase-contrast microscope. Document any changes in cell morphology, such as rounding and detachment, at each concentration.
-
Quantitative Analysis: Quantify the percentage of rounded and detached cells for each concentration.
-
Data Summary: Present the data in a table to identify the lowest concentration of this compound that elicits the desired biological response with the most acceptable level of morphological alteration.
| This compound Concentration | % Rounded Cells | % Detached Cells | Target Inhibition (e.g., % p-Src) |
| Vehicle Control | 5% | 2% | 100% |
| 1 nM | 10% | 5% | 90% |
| 10 nM | 25% | 15% | 50% |
| 100 nM | 60% | 40% | 10% |
| 1 µM | 90% | 75% | <5% |
Step 2: Assess Cytotoxicity
It is important to distinguish between morphological changes due to cytoskeletal rearrangement and those caused by cytotoxicity.
Experimental Protocol: Cytotoxicity Assay
-
Cell Treatment: Treat cells with the same range of this compound concentrations as in the dose-response experiment.
-
Viability Assay: Perform a standard cytotoxicity assay, such as an MTT, MTS, or a live/dead cell staining assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells at each concentration and compare this with the morphological data. If significant cell death is observed at concentrations that cause morphological changes, consider that cytotoxicity may be a contributing factor.
Step 3: Analyze the Actin Cytoskeleton
Directly visualizing the actin cytoskeleton can confirm that this compound is affecting its organization.
Experimental Protocol: Immunofluorescence Staining for F-actin
-
Cell Culture: Grow cells on glass coverslips and treat them with the optimized concentration of this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[14][15][16]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[14]
-
Staining: Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.[17][18]
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Observation: Compare the actin cytoskeleton organization in treated cells versus control cells. Look for a reduction in stress fibers and a more diffuse actin staining pattern in the treated cells.
Step 4: Evaluate Key Cytoskeletal Regulatory Proteins
Changes in the expression or phosphorylation status of key cytoskeletal regulatory proteins can provide further insight into the mechanism of this compound's effects.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19][20]
-
Immunoblotting: Probe the membrane with primary antibodies against key cytoskeletal and signaling proteins, such as:
-
Phospho-Src (to confirm target engagement)
-
Total Src
-
RhoA, Rac1, Cdc42 (total and/or active forms)
-
Actin
-
GAPDH or β-tubulin (as a loading control)
-
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine changes in protein levels or phosphorylation.
| Protein Target | Expected Change with this compound | Rationale |
| Phospho-Src | Decrease | Direct inhibition by this compound |
| Active RhoA/Rac1/Cdc42 | Potential Decrease | Downstream of Src signaling |
| F-actin/G-actin ratio | Decrease | Disruption of actin polymerization |
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An active Src kinase-beta-actin association is linked to actin dynamics at the periphery of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tyrosine Kinase Activity of c-Src Regulates Actin Dynamics and Organization of Podosomes in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Src and Cortactin Regulate Actin Organization and Dynamics in Neuronal" by Yingpei He [docs.lib.purdue.edu]
- 8. Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Actin cytoskeleton morphology analysis. [bio-protocol.org]
- 15. emulatebio.com [emulatebio.com]
- 16. Phalloidin staining protocol | Abcam [abcam.com]
- 17. Actin Staining Techniques - Actin staining protocols, Actin stain, Actin probe, Acti-stain 488 phalloidin, Acti-stain 555 phalloidin, Acti-stain 535 phalloidin, Acti-stain 670 phalloidin, Actin stain, Actin -stain488. [cytoskeleton.com]
- 18. F-Actin Staining | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Procedures for the biochemical enrichment and proteomic analysis of the cytoskeletome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot transfer condition protocols [cytoskeleton.com]
Technical Support Center: Investigating Resistance to SAR103168 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of resistance to SAR103168 in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include the Src family kinases, BCR-Abl, and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. A key downstream effector of these pathways is STAT5, and inhibition of its phosphorylation is a marker of this compound activity.
Q2: My cells are developing resistance to this compound. What are the potential mechanisms?
Resistance to targeted therapies like this compound can arise through various mechanisms. Based on its targets, potential resistance mechanisms in your cell line could include:
-
Target Alterations: Mutations in the kinase domains of Src, BCR-Abl, or VEGFRs that prevent this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary targets. This could involve other receptor tyrosine kinases or downstream signaling molecules like the PI3K/Akt or MAPK/ERK pathways.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell.
-
Phenotypic Changes: Alterations in the cell state, such as epithelial-to-mesenchymal transition (EMT), which can confer a more resistant phenotype.
-
Persistence of Quiescent Cancer Stem Cells: A subpopulation of cancer stem cells may be inherently resistant to this compound due to their dormant state.[1][2]
Q3: How can I confirm if my cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental, sensitive cell line. This is determined using a cell viability assay.
Troubleshooting Guides
Problem 1: I am observing a gradual decrease in the efficacy of this compound in my long-term cell cultures.
-
Possible Cause: Your cells may be acquiring resistance to this compound.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Compare the IC50 value of your current cell line to that of an early-passage, parental cell line using a cell viability assay. A significant rightward shift in the dose-response curve indicates resistance.
-
Analyze protein expression: Use western blotting to examine the phosphorylation status of this compound targets (e.g., Src, STAT5) and downstream signaling molecules in the presence and absence of the drug. A lack of inhibition in the treated resistant cells compared to sensitive cells suggests a resistance mechanism.
-
Sequence the target kinases: Isolate genomic DNA or RNA from your resistant cells and sequence the kinase domains of Src family members, BCR-Abl, and VEGFRs to identify potential mutations.
-
Problem 2: My cell viability assay results are highly variable when testing this compound.
-
Possible Cause: Inconsistent cell seeding, reagent preparation, or assay execution.[3][4]
-
Troubleshooting Steps:
-
Ensure uniform cell suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps.
-
Standardize cell seeding density: Optimize and use a consistent cell number for each experiment.
-
Check pipetting accuracy: Use calibrated pipettes and ensure proper mixing of reagents.
-
Minimize edge effects: Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
-
Confirm cell health: Regularly check your cell cultures for signs of contamination or stress.[5][6]
-
Problem 3: I am not seeing a clear signal or am getting high background in my western blots when analyzing this compound-treated samples.
-
Possible Cause: Suboptimal antibody concentrations, blocking, or washing steps.[7][8][9][10]
-
Troubleshooting Steps:
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
-
Choose the right blocking buffer: Some antibodies work better with BSA-based blockers, while others prefer non-fat milk.
-
Increase washing steps: Thorough washing between antibody incubations is crucial to reduce background noise.
-
Load appropriate protein amounts: Too little protein will result in a weak signal, while too much can lead to high background and non-specific bands.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Subclone 1 | 500 | 10 |
| Resistant Subclone 2 | 2000 | 40 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of this compound.[11][12][13][14][15]
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Continue to culture the cells in the presence of the drug, changing the media every 2-3 days. Initially, cell growth will be slow.
-
Dose escalation: Once the cells have adapted and are growing at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of stepwise dose increases until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterize the resistant line: Once a resistant line is established, confirm the shift in IC50 compared to the parental line and perform further molecular analyses to identify the resistance mechanism.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Treat sensitive and resistant cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., phospho-Src, phospho-STAT5, total Src, total STAT5, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Adjusting SAR103168 protocol for different cell types
Welcome to the technical support center for SAR103168. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted kinase inhibitor.[1][2] It primarily targets the Src kinase family (including Src and Lyn), BCR-Abl, and various angiogenic receptor kinases such as VEGFR1/2, Tie-2, PDGFR, FGFR, and EGFR.[2] By inhibiting these kinases, this compound can interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated its anti-leukemic effects, including the inhibition of leukemic progenitor cell proliferation.[2]
Q2: In which cell types has this compound been tested?
This compound has been primarily investigated in the context of hematological malignancies. Specifically, it has been studied in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) cell lines and patient samples.[1][2] Its broad spectrum of kinase inhibition suggests potential activity in other cancer cell types where its targets are dysregulated, but this would require experimental validation.
Q3: What were the key findings from preclinical and clinical studies of this compound?
In preclinical studies, this compound showed promising results, with nanomolar inhibitory activity against its target kinases and potent anti-leukemic effects in vitro and in vivo.[2] However, a Phase I clinical trial in patients with relapsed/refractory AML or high-risk MDS was terminated early due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no compound activity | Suboptimal concentration | Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a broad range (e.g., 1 nM to 10 µM). |
| Cell line insensitivity | Ensure that the target kinases of this compound are expressed and active in your cell line of choice. This can be verified by Western blot or other proteomic methods. | |
| Incorrect solvent or storage | Re-dissolve the compound in the recommended solvent and store it under the appropriate conditions to prevent degradation. | |
| High cell toxicity | Concentration too high | Lower the concentration of this compound. Even if the goal is to induce cell death, a very high concentration can lead to non-specific effects. |
| Solvent toxicity | Perform a vehicle control experiment to ensure that the solvent itself is not causing cytotoxicity at the concentration used. | |
| Compound precipitation in media | Poor solubility | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in culture media to the final working concentration. Ensure the final solvent concentration is low (typically <0.5%). |
| Variability between experiments | Inconsistent cell density | Ensure that cells are seeded at the same density for each experiment, as this can affect their response to treatment. |
| Differences in compound preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Plate adherent cells in a suitable culture vessel (e.g., 96-well plate for viability assays) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. From this stock, create a series of dilutions in culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo®), Western blotting for target engagement, or flow cytometry for apoptosis.
General Protocol for Treating Suspension Cells with this compound
-
Cell Seeding: Seed suspension cells in a suitable culture vessel (e.g., 96-well round-bottom plate).
-
Compound Preparation: Prepare a concentrated solution of this compound in culture media from a stock solution.
-
Cell Treatment: Add the concentrated this compound solution to the cell suspension to achieve the final desired concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Analysis: Perform downstream analysis as described for adherent cells.
Visualizations
Caption: this compound inhibits multiple receptor and cytoplasmic tyrosine kinases.
Caption: A general experimental workflow for cell-based assays with this compound.
References
Validation & Comparative
Validating SAR103168 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of SAR103168, a potent multi-kinase inhibitor. This document outlines experimental protocols and presents a comparative analysis with alternative inhibitors, Dasatinib and Midostaurin, to aid in the design and interpretation of target validation studies.
This compound is a novel tyrosine kinase inhibitor with significant preclinical activity against acute myeloid leukemia (AML). Its primary target is the Src family of kinases (SFKs), which are crucial regulators of various cellular processes, including proliferation, survival, and migration. Validating that a compound like this compound effectively engages its intended target within a cellular context is a critical step in drug development. This guide explores key experimental approaches to confirm this engagement and compares the target profile of this compound with other relevant kinase inhibitors.
Comparative Analysis of Kinase Inhibitors
To provide a framework for evaluating this compound, it is essential to compare its cellular activity with that of other well-characterized kinase inhibitors, such as Dasatinib and Midostaurin. While direct head-to-head comparative data in the same experimental settings are limited in publicly available literature, we can compile and contrast their known inhibitory profiles.
| Inhibitor | Primary Targets | Key Downstream Effects in AML Cells | Reported Cellular IC50 (Cell Line) |
| This compound | Src family kinases (Src, Lyn), Abl | Inhibition of p-Src, p-STAT5 | Not publicly available in a direct comparative study |
| Dasatinib | Src family kinases, BCR-ABL | Inhibition of p-Src, p-STAT5 | ~10 nM (K562) for Stat5 inhibition[1][2] |
| Midostaurin | FLT3, SYK, KIT, PDGFR, VEGFR2 | Inhibition of FLT3 signaling | ~108.0 nM (Ba/F3-SYK-TEL)[3] |
Note: The IC50 values are provided as a general reference and are highly dependent on the specific cell line and assay conditions. A direct, side-by-side comparison under identical experimental conditions is necessary for a definitive assessment of relative potency.
Experimental Methodologies for Target Engagement Validation
Several robust methods can be employed to validate the engagement of this compound with its cellular targets. These techniques provide evidence of direct binding and downstream functional consequences of target inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
References
- 1. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR103168: A Comparative Guide to a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAR103168, a potent pyrido[2,3-d]pyrimidine-based Src kinase inhibitor, with other notable Src kinase inhibitors: dasatinib, bosutinib, and saracatinib. The information presented herein is supported by preclinical experimental data to facilitate an objective evaluation of its therapeutic potential, particularly in the context of myeloid leukemias.
Executive Summary
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting proliferation and inducing apoptosis in acute and chronic myeloid leukemia cells.[1][2] this compound exhibited a favorable preclinical profile with a strong rationale for clinical development in refractory/relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS).[3][4] However, a Phase I clinical trial was terminated due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose.[3][4][5] This guide focuses on the preclinical data that highlights the potential of this compound in comparison to other established Src kinase inhibitors.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities (IC50) of this compound and other Src kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values for Src Family Kinases
| Kinase | This compound (nM) | Dasatinib (nM) | Bosutinib (nM) | Saracatinib (nM) |
| Src | 0.65 [1][2] | ~0.5[6] | 1.2[5][7] | 2.7 - 11[3] |
| Lyn | Data not available | <10 | <10 | 4 - 10[2] |
| Fyn | Data not available | <10 | <10 | 4 - 10[2] |
| Lck | Data not available | <10 | <10 | 4 - 10[2] |
| Yes | Data not available | <10 | <10 | 4 - 10[2] |
Table 2: Comparative IC50 Values for Other Key Kinases
| Kinase | This compound (nM) | Dasatinib (nM) | Bosutinib (nM) | Saracatinib (nM) |
| Abl | Inhibited[1][2] | <1 - 9[8] | Inhibited | 30 |
| VEGFR1/2 | Inhibited[1][2] | Data not available | Data not available | Data not available |
| PDGFR | Inhibited[1][2] | <30 | Minimal Activity[7] | Data not available |
| FGFR1/3 | Inhibited[1][2] | Data not available | Data not available | Data not available |
| EGFR | Inhibited[1][2] | Data not available | Data not available | 66 |
| c-Kit | Data not available | <30 | Minimal Activity[7] | 200 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Src kinase inhibitors and the general workflows for the experimental protocols described in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the enzymatic activity of a purified kinase in the presence of an inhibitor to determine the concentration at which 50% of the kinase activity is inhibited (IC50).
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup : In a 384-well plate, a reaction mixture is prepared containing the purified Src kinase, a suitable substrate (e.g., poly(E4Y) peptide), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition : Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Kinase Reaction : The reaction is initiated by adding ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion : Kinase Detection Reagent is added to convert the generated ADP to ATP.
-
Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The IC50 value is calculated from the dose-response curve.[1][3]
Cellular Phosphorylation Assays
These assays measure the phosphorylation status of intracellular proteins to assess the inhibitor's effect on signaling pathways within intact cells.
Western Blotting for Phosphorylated Proteins (p-Src, p-FAK, p-STAT5)
-
Cell Culture and Treatment : Leukemia cell lines (e.g., KG1, K562) are cultured and treated with varying concentrations of the Src inhibitor for a specified time.
-
Cell Lysis : Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Src (e.g., p-Src Tyr416), FAK, or STAT5. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of phosphorylated proteins.
Cell-Based Assays for Proliferation and Apoptosis
These assays evaluate the impact of the inhibitors on cancer cell growth and survival.
Cell Proliferation Assay (e.g., MTS Assay)
-
Cell Seeding : Leukemia cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment : The cells are treated with a range of inhibitor concentrations.
-
Incubation : The plate is incubated for a period of 24 to 72 hours.
-
MTS Reagent Addition : An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.
-
Colorimetric Reading : The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
Apoptosis Assay (e.g., Annexin V Staining)
-
Cell Treatment : Cells are treated with the inhibitor for a specified time.
-
Staining : The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic.[8]
In Vivo Antitumor Efficacy in AML Xenograft Models
This model assesses the therapeutic efficacy of the inhibitors in a living organism.
-
Cell Implantation : Human AML cell lines (e.g., KG1) are implanted into immunodeficient mice (e.g., SCID or NSG mice), typically via intravenous injection.[1][10]
-
Tumor Establishment : The tumors are allowed to establish and grow to a palpable size.
-
Inhibitor Administration : The mice are treated with the Src inhibitor or a vehicle control, administered either intravenously or orally.[1]
-
Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint : The study is terminated when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Pharmacodynamic Analysis : Tumor tissues can be collected for analysis of target inhibition (e.g., p-Src levels by western blot) to correlate with antitumor activity.[1]
Concluding Remarks
This compound demonstrated potent preclinical activity against Src family kinases and other relevant targets in myeloid leukemia models. Its high potency, as indicated by its low nanomolar IC50 value for Src, positions it as a significant compound of interest. While its clinical development was halted, the preclinical data provides valuable insights for the design and development of future multi-targeted kinase inhibitors for hematological malignancies. The comparative data presented in this guide serves as a resource for researchers to understand the landscape of Src kinase inhibition and to inform the strategic development of next-generation cancer therapeutics.
References
- 1. promega.com [promega.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Kinase assay [bio-protocol.org]
- 4. Kinase activity assays Src and CK2 [protocols.io]
- 5. In vitro kinase assay [protocols.io]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis assay and cell cycle analysis [bio-protocol.org]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell proliferation, cell cycle and apoptosis assays [bio-protocol.org]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: SAR103168 and Imatinib in Chronic Myeloid Leukemia Models
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), imatinib has long stood as a cornerstone, revolutionizing treatment by specifically targeting the BCR-ABL tyrosine kinase. However, the quest for novel inhibitors with improved efficacy or the ability to overcome resistance continues. This guide provides a comparative overview of SAR103168, a multi-kinase inhibitor, and the established first-line therapy, imatinib, based on available preclinical data in CML models.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][2][3] By binding to the ATP-binding site of the kinase domain, imatinib stabilizes the inactive conformation of the BCR-ABL protein, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling pathways that drive leukemic cell proliferation and survival.[1][4]
In contrast, this compound is a broader spectrum inhibitor, targeting not only the Abl kinase but also the entire Src kinase family and several angiogenic receptor kinases, including VEGFR, PDGFR, and FGFR.[5] Its mechanism in CML models involves the inhibition of these multiple signaling pathways, which can also contribute to leukemic cell growth and survival. Preclinical studies have shown that this compound inhibits the proliferation and induces apoptosis in CML cells.[5]
In Vitro Efficacy: A Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. While no direct head-to-head studies comparing the IC50 values of this compound and imatinib in the same CML cell lines under identical conditions are publicly available, we can collate data from various preclinical investigations. It is crucial to note that IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell density and assay duration.
| Drug | Target Kinase | CML Cell Line(s) | Reported IC50 | Source(s) |
| This compound | Src Kinase | Not specified | 0.65 ± 0.02 nM | [5] |
| Abl Kinase | Not specified | Not specified | ||
| Imatinib | v-Abl Kinase | Cell-free/Cell-based | 0.6 µM (600 nM) | [6] |
| BCR-ABL Kinase | K562 | ~0.5 µmol/L (500 nM) | [7] | |
| BCR-ABL Kinase | K562, KU812, KCL22 | Varies by study | [8][9] |
In Vivo Efficacy: Tumor Growth Inhibition in a CML Xenograft Model
Preclinical evaluation in animal models provides insights into a drug's potential therapeutic efficacy in a living system. This compound has been shown to possess potent anti-tumor activity in a severe combined immunodeficiency (SCID) mouse model bearing tumors derived from the human CML cell line K562.[5] While specific quantitative data from a direct comparison with imatinib in this model is not available in the public domain, the study reported that administration of this compound led to the impairment of tumor growth.[5]
Imatinib has also been extensively studied in K562 xenograft models and has demonstrated significant reduction in tumor growth.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: CML cells (e.g., K562) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere or stabilize overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or imatinib and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: CML cells are treated with this compound or imatinib for a defined period.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with a fluorescently labeled Annexin V conjugate (e.g., FITC-Annexin V) and a viability dye such as propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters and stains necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blotting for BCR-ABL Signaling
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Lysis: CML cells treated with this compound or imatinib are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-CrkL).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. K562 Xenograft Model | Xenograft Services [xenograft.net]
A Comparative Guide to Targeted Therapies in Acute Myeloid Leukemia: Dasatinib vs. Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent tyrosine kinase inhibitors (TKIs), dasatinib and gilteritinib, for the treatment of Acute Myeloid Leukemia (AML). We delve into their distinct mechanisms of action, comparative efficacy and safety profiles from clinical and preclinical studies, and the experimental protocols used to evaluate these therapies.
Overview and Mechanism of Action
Dasatinib and gilteritinib are both small molecule kinase inhibitors, but they possess different target profiles, which dictates their clinical application in AML.
Dasatinib is a multi-targeted inhibitor, originally developed for chronic myeloid leukemia (CML), that targets a broad spectrum of kinases.[1][2][3][4] Its primary targets include BCR-ABL, SRC family kinases (SFK), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2][4] In the context of AML, its efficacy is most pronounced in subtypes driven by mutations in targets like c-KIT or in core-binding factor (CBF) AML.[5][6] Some studies also suggest activity against FLT3-ITD mutant AML.[7][8]
Gilteritinib is a more selective and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[9][10][11][12] FLT3 mutations are among the most common genetic alterations in AML, occurring in about 30% of patients, and are associated with a poor prognosis.[9][13] Gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase, which is implicated in chemotherapy resistance.[10][14]
Signaling Pathway Diagrams
The distinct signaling pathways inhibited by dasatinib and gilteritinib are illustrated below.
Comparative Efficacy Data
Clinical trials have established gilteritinib as a standard of care for relapsed/refractory (R/R) FLT3-mutated AML. Dasatinib's role in AML is less defined and often explored in specific molecular subtypes.
Table 1: Clinical Efficacy in Relapsed/Refractory FLT3-Mutated AML
| Metric | Gilteritinib (ADMIRAL Trial) | Salvage Chemotherapy (ADMIRAL Trial Comparator) |
| Median Overall Survival (OS) | 9.3 months | 5.6 months |
| 1-Year Survival Rate | 37.1% | 16.7% |
| Complete Remission (CR/CRh) | 34.0% | 15.3% |
| Median Event-Free Survival (EFS) | 2.8 months | 0.7 months |
| CRh: Complete remission with partial hematologic recovery. Data from the Phase 3 ADMIRAL trial.[15][16][17] |
Table 2: Kinase Inhibitory Potency (IC50)
| Kinase Target | Dasatinib (IC50, nM) | Gilteritinib (IC50, nM) |
| BCR-ABL | <1 - 14 | Not a primary target |
| SRC Family Kinases | 0.5 - 297 | Not a primary target |
| c-KIT | ~10-9 M | Inhibits |
| FLT3-ITD | Active (~10-6 M) | 0.7 - 1.8 |
| FLT3-TKD | Less characterized | Potent inhibitor |
| AXL | Not a primary target | Potent inhibitor |
| IC50 values are compiled from various preclinical studies and indicate the concentration required for 50% inhibition.[1][10][18][19] |
Safety and Tolerability Profile
The safety profiles of dasatinib and gilteritinib reflect their different kinase inhibition spectra.
Table 3: Common Grade ≥3 Adverse Events
| Adverse Event | Dasatinib (in CML/ALL trials) | Gilteritinib (ADMIRAL Trial) |
| Febrile Neutropenia | Varies by combination | 45.9% |
| Anemia | Common | 40.7% |
| Thrombocytopenia | Common | 22.8% |
| Pleural Effusion | Notable concern | Less common |
| Diarrhea | Common | Infrequent (Grade ≥3) |
| Transaminase Increase (ALT/AST) | Less common | Notable concern |
| Differentiation Syndrome | Not characteristic | Yes (Warning) |
| Adverse event profiles are based on prescribing information and clinical trial data.[15][20][21] |
Experimental Protocols
Evaluating the efficacy and mechanism of TKIs like dasatinib and gilteritinib involves a range of standardized in vitro and in vivo assays.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of the inhibitors on AML cell lines.
-
Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MOLM-14, MV4-11) or c-KIT-mutated lines in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Drug Preparation: Prepare stock solutions of dasatinib and gilteritinib in DMSO and perform serial dilutions to achieve a range of final concentrations.
-
Treatment: Seed cells in 96-well plates and treat with varying concentrations of the drugs or DMSO as a vehicle control.
-
Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for Phospho-Kinase Inhibition
Objective: To confirm target engagement by assessing the phosphorylation status of target kinases and downstream effectors.
-
Cell Treatment: Treat AML cells with dasatinib, gilteritinib, or vehicle control for a short duration (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-SRC, SRC).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.
-
Analysis: Quantify band intensity to determine the reduction in phosphorylation relative to total protein levels. A study showed that gilteritinib not only reduces the phosphorylated form of FLT3 but also decreases the overall expression level of the FLT3 protein in a dose-dependent manner.[22]
Murine Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-leukemic activity of the inhibitors in a living organism.
-
Model System: Use immunodeficient mice (e.g., NOD/SCID or NSG strains).[23]
-
Cell Implantation: Inject human AML cell lines (e.g., MOLM-14) or primary patient-derived AML cells intravenously or subcutaneously into the mice.
-
Treatment Initiation: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), randomize mice into treatment groups.
-
Drug Administration: Administer dasatinib or gilteritinib orally daily at a predetermined dose. The control group receives a vehicle.
-
Monitoring: Monitor tumor burden, body weight, and overall animal health.
-
Endpoint Analysis: Assess overall survival as the primary endpoint. Secondary endpoints can include leukemic burden in bone marrow, spleen, and peripheral blood at the end of the study. Various murine models, including transgenic and retroviral transduction models, are used to study AML pathogenesis and test novel therapies.[24][25][26]
Experimental Workflow Diagram
Conclusion
Dasatinib and gilteritinib represent two distinct strategies for targeted therapy in AML. Gilteritinib has a clearly defined role and has demonstrated superior efficacy over chemotherapy for patients with relapsed or refractory FLT3-mutated AML, establishing it as a standard of care in this population.[17] Dasatinib, with its broader kinase profile, may have utility in other molecularly defined AML subsets, such as those with c-KIT mutations, though its role is less established and continues to be an area of active investigation. The choice between these agents is critically dependent on the molecular profile of the patient's leukemia, highlighting the importance of comprehensive genomic testing in guiding therapeutic decisions in AML.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Expanding dasatinib beyond KIT in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib in core‐binding factor acute myeloid leukemia: A promising therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib response in acute myeloid leukemia is correlated with FLT3/ITD, PTPN11 mutations and a unique gene expression signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib response in acute myeloid leukemia is correlated with FLT3/ITD, PTPN11 mutations and a unique gene expression signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 12. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 13. geneonline.com [geneonline.com]
- 14. gilteritinib - My Cancer Genome [mycancergenome.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. youtube.com [youtube.com]
- 22. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 24. pure.psu.edu [pure.psu.edu]
- 25. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 26. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR103168 and Current Therapies for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational multi-kinase inhibitor SAR103168 against established therapies for Acute Myeloid Leukemia (AML). Due to the discontinuation of this compound's clinical development, this comparison is based on its preclinical data versus the clinical efficacy of current standard-of-care treatments.
Overview of this compound
This compound is a small molecule, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of several key signaling pathways implicated in leukemogenesis.[1] A Phase I clinical trial (NCT00981240) was initiated for patients with refractory or relapsed acute leukemias and high-risk myelodysplastic syndromes.[2][3] However, the study was terminated by the sponsor, Sanofi, due to an unpredictable relationship between the drug's dose and its exposure in the body, not due to safety concerns.[4] Consequently, the maximum tolerated dose (MTD) was not established, and no clear clinical benefit was demonstrated.[4]
Mechanism of Action of this compound
This compound targets a range of tyrosine kinases crucial for cancer cell proliferation and survival. These include:
-
Src Family Kinases: Involved in cell growth, differentiation, and survival.
-
BCR-Abl Kinase: The hallmark of chronic myeloid leukemia (CML) and a target in some cases of AML.
-
Angiogenic Receptor Kinases: Including VEGFR, which is critical for the formation of new blood vessels that supply tumors.[2]
The diagram below illustrates the key signaling pathways targeted by this compound.
Caption: Mechanism of Action of this compound.
Preclinical Efficacy of this compound
Preclinical studies demonstrated promising anti-leukemic activity of this compound:
-
In Vitro: this compound inhibited the proliferation and induced apoptosis in AML cell lines at nanomolar concentrations.[1][4] It was shown to be effective in over 85% of AML patient samples, including those with poor-prognosis chromosomal abnormalities.[1][4]
-
In Vivo: In animal models implanted with human AML cells, administration of this compound led to tumor regression.[1][4]
The following table summarizes the key preclinical findings for this compound.
| Parameter | Finding | Reference |
| Mechanism of Action | Multi-kinase inhibitor (Src, Abl, VEGFR) | [1] |
| In Vitro Activity | Inhibition of proliferation and induction of apoptosis in AML cell lines (nanomolar IC50) | [1][4] |
| Patient Sample Sensitivity | Effective in >85% of primary AML patient samples | [1][4] |
| In Vivo Activity | Tumor regression in human AML xenograft models | [1][4] |
Current Standard of Care for AML
The treatment landscape for AML is multifaceted, with therapies tailored to patient age, fitness, and the molecular characteristics of the leukemia.
Induction and Consolidation Chemotherapy
For younger and more fit patients, the standard induction therapy has long been the "7+3" regimen, which combines a continuous infusion of cytarabine for seven days with an anthracycline (like daunorubicin or idarubicin) for the first three days.[5][6] Following the achievement of a complete remission, patients typically receive consolidation therapy, often with high-dose cytarabine, to eliminate residual leukemia cells.[2]
For older or less fit patients who cannot tolerate intensive chemotherapy, treatment options include hypomethylating agents (azacitidine, decitabine) or low-dose cytarabine, often in combination with targeted therapies.[6]
Targeted Therapies
The understanding of AML genomics has led to the development of several targeted therapies that have significantly improved outcomes for specific patient subsets:
-
FLT3 Inhibitors: For patients with FLT3 mutations, drugs like midostaurin and quizartinib are used in combination with chemotherapy.[7][8] Gilteritinib is an option for relapsed or refractory FLT3-mutated AML.[9]
-
IDH1/IDH2 Inhibitors: Ivosidenib (for IDH1 mutations) and enasidenib (for IDH2 mutations) are approved for patients with these specific genetic alterations.[10]
-
BCL-2 Inhibitors: Venetoclax, a BCL-2 inhibitor, has shown significant efficacy, particularly in older patients when combined with hypomethylating agents or low-dose cytarabine.[10]
-
CD33-Targeted Therapy: Gemtuzumab ozogamicin, an antibody-drug conjugate targeting CD33, is used in combination with chemotherapy for patients with CD33-positive AML.[10]
The following diagram illustrates a simplified workflow for the current treatment of AML.
Caption: Simplified AML Treatment Workflow.
Comparative Efficacy
Direct comparison of the efficacy of this compound with current AML therapies is not possible due to the lack of clinical data for this compound. The following table provides a high-level comparison based on available information.
| Feature | This compound (Preclinical Data) | Standard Chemotherapy (e.g., 7+3) | Targeted Therapies |
| Target Population | Broadly active in AML cell lines and patient samples | Generally for younger, fit patients | Specific patient subsets with defined molecular markers (e.g., FLT3, IDH1/2) |
| Mechanism | Multi-kinase inhibition (Src, Abl, VEGFR) | DNA damage and cytotoxicity | Specific inhibition of key oncogenic drivers |
| Reported Efficacy | Tumor regression in animal models | Complete remission rates of 60-80% in younger adults | Improved survival and response rates in targeted populations |
| Development Stage | Phase I (discontinued) | Standard of care | Approved and in clinical use |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound can be found in the primary research publications. The Phase I clinical trial protocol (NCT00981240) involved a dose-escalation design to determine the MTD and assess safety and pharmacokinetics.[11] Patients received this compound as a single agent via intravenous infusion.[11]
Conclusion
While this compound demonstrated promising preclinical activity as a multi-kinase inhibitor in AML models, its clinical development was halted at an early stage. Therefore, it did not progress to a point where its efficacy could be directly compared to the established and evolving landscape of AML therapies. Current AML treatment has moved towards a more personalized approach, utilizing intensive chemotherapy for fit patients and a growing armamentarium of targeted agents for specific molecularly-defined subgroups, which has led to significant improvements in patient outcomes. The story of this compound underscores the challenges in translating preclinical potential into clinical benefit, particularly for multi-targeted kinase inhibitors in a complex disease like AML.
References
- 1. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute myeloid leukemia (AML) treatment | Blood Cancer United [bloodcancerunited.org]
- 6. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 7. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 8. bloodcancerunited.org [bloodcancerunited.org]
- 9. bloodcancer.org.uk [bloodcancer.org.uk]
- 10. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of SAR103168 Cross-Reactivity with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Kinase Inhibitor SAR103168
This guide provides a comprehensive analysis of the kinase inhibitor this compound, focusing on its cross-reactivity profile in comparison to other established kinase inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their studies.
Kinase Inhibition Profile of this compound and Comparators
This compound is a multi-kinase inhibitor with potent activity against the Src family of kinases.[1][2] It also demonstrates inhibitory activity against other key kinases implicated in cancer biology, including Abl, vascular endothelial growth factor receptors (VEGFRs), Tie2, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptor (EGFR).[1][2]
The following table summarizes the available inhibitory activity (IC50) data for this compound and compares it with other well-characterized kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib. This allows for a direct assessment of their relative potencies and selectivity profiles.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Src | 0.65 [1][2] | <1 | 1.2 | 5.4 |
| Abl | Data not available | <1 | 1 | 0.37 |
| VEGFR2 | Data not available | 29 | 4 | 1.5 |
| PDGFRα | Data not available | 28 | 39 | 1.1 |
| FGFR1 | Data not available | 87 | >10000 | 2.2 |
| EGFR | Data not available | 19 | 14 | 12.5 |
| c-Kit | Data not available | <1 | 94 | 1.5 |
| EphA2 | Data not available | 1 | 3.1 | 4.3 |
| Lyn | Data not available | <1 | 1.1 | 1.5 |
| Fyn | Data not available | <1 | 1.1 | 0.6 |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from various sources for comparative purposes. The lack of specific IC50 values for this compound against a broader kinase panel limits a more comprehensive direct comparison.
Experimental Protocols: Biochemical Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor, a robust and reproducible biochemical assay is essential. The following protocol outlines a typical ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.
Objective: To quantify the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Kinase of interest (e.g., recombinant human Src kinase)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound or other kinase inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO (for inhibitor dilution)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the kinase inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, with 10-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a known potent inhibitor as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Signaling Pathways Modulated by this compound
This compound's primary target, Src, is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways controlling cell growth, proliferation, survival, and migration. By inhibiting Src, this compound can modulate these downstream pathways.
Upstream activators of Src include various receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, as well as integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades. This compound has been shown to inhibit the phosphorylation of key downstream effectors including STAT5, and components of the MAPK and JNK pathways.[2]
Caption: Simplified signaling pathway of Src and the inhibitory action of this compound.
References
Biomarker-Guided Response to TYK2 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of biomarkers to predict and monitor the response to Tyrosine Kinase 2 (TYK2) inhibitors, a promising class of drugs for the treatment of various autoimmune and inflammatory diseases. While the initial query specified SAR103168, publicly available information indicates this compound was a multi-kinase inhibitor investigated for hematological malignancies in a trial that was discontinued. The current landscape of research strongly points towards TYK2 inhibition as a key therapeutic strategy in immunology, with a growing body of evidence on associated biomarkers. This guide will therefore focus on biomarkers relevant to the broader class of TYK2 inhibitors.
The TYK2 Signaling Pathway: A Central Hub in Autoimmunity
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[1][2] TYK2 associates with the intracellular domains of receptors for cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2] Upon cytokine binding, TYK2 and another JAK family member (e.g., JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1]
TYK2 inhibitors selectively block this signaling cascade, thereby dampening the downstream inflammatory effects of these cytokines.[3] This targeted approach distinguishes them from pan-JAK inhibitors, potentially offering a more favorable safety profile by avoiding the inhibition of other JAK kinases involved in hematopoiesis and other essential cellular functions.[4]
References
- 1. revvity.com [revvity.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Biomarker Changes with Selective Tyrosine Kinase 2 Inhibitor, Deucravacitinib, in PsA: Effects on Disease Markers and Tyrosine Kinase 2‒ versus Janus Kinase 1/2/3‒mediated Pathways - ACR Meeting Abstracts [acrabstracts.org]
SAR103168 and Chemotherapy: A Synergistic Approach in Leukemia Models
For Immediate Release
A preclinical investigation into the multi-targeted kinase inhibitor, SAR103168, has revealed a synergistic anti-tumor effect when combined with the chemotherapy agent cytarabine in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) tumor models.[1] This finding suggests a potential new therapeutic strategy for these hematological malignancies. While a phase I clinical trial of this compound as a single agent was initiated, it was terminated early due to the unpredictable pharmacokinetics of the drug, not due to safety concerns. Therefore, the clinical synergy of this compound with chemotherapy has not been evaluated.
Unveiling the Mechanism of Action of this compound
This compound is a potent inhibitor of a range of tyrosine kinases implicated in cancer cell proliferation and survival. Its targets include the Src kinase family, BCR-Abl, and several angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, and FGFR.[1] By inhibiting these kinases, this compound disrupts downstream signaling pathways crucial for tumor growth. A key mechanism of action is the inhibition of STAT5 phosphorylation, a critical node in signaling pathways that promote cancer cell proliferation and suppress apoptosis, the process of programmed cell death.[1]
Preclinical Evidence of Synergy
In preclinical studies, the combination of this compound and cytarabine demonstrated a greater anti-tumor effect than either agent alone in AML and CML cell lines and in animal models bearing human leukemia cells.[1] This synergistic interaction suggests that this compound may enhance the cytotoxic effects of cytarabine, a standard-of-care chemotherapy for leukemia. The exact quantitative data from these synergy studies, such as Combination Index (CI) values, are not publicly available.
Comparative Analysis: this compound in Combination vs. Other Kinase Inhibitors
The therapeutic landscape for leukemia includes several kinase inhibitors. The table below provides a comparative overview of this compound and other notable kinase inhibitors used in the treatment of myeloid leukemias.
| Feature | This compound | Imatinib | Dasatinib |
| Primary Targets | Src family, BCR-Abl, VEGFR, PDGFR, FGFR, Tie2 | BCR-Abl, c-Kit, PDGFR | BCR-Abl, Src family, c-Kit, PDGFR, Ephrin receptors |
| Approved Indications | None (Development terminated) | CML, Ph+ ALL, GIST | CML, Ph+ ALL |
| Synergy with Cytarabine | Demonstrated in preclinical AML/CML models | Investigated in preclinical and clinical settings | Investigated in preclinical and clinical settings |
| Mechanism of Synergy | Potentiation of apoptosis, inhibition of pro-survival signaling | Varies, can involve cell cycle arrest and apoptosis enhancement | Inhibition of multiple signaling pathways crucial for leukemia cell survival |
Experimental Methodologies
Detailed experimental protocols for the preclinical synergy studies of this compound and cytarabine are not available in the public domain. However, based on standard laboratory practices for such investigations, the following methodologies were likely employed.
In Vitro Synergy Assessment
Cell Lines: Human AML (e.g., KG1, EOL-1, Kasumi-1, CTV1) and CML (e.g., K562) cell lines were likely used.[1]
Methodology:
-
Cell Viability Assays: Cells would be treated with this compound and cytarabine, both alone and in combination, across a range of concentrations. Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The interaction between the two drugs would be quantified using methods like the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Tumor Models
Animal Model: Severe combined immunodeficient (SCID) mice bearing human AML or CML xenografts were utilized.[1]
Methodology:
-
Tumor Implantation: Human leukemia cells would be implanted into SCID mice.
-
Treatment: Once tumors were established, mice would be treated with this compound, cytarabine, the combination of both, or a vehicle control.
-
Efficacy Evaluation: Tumor growth would be monitored over time. At the end of the study, tumors would be excised and weighed. The combination's effect on tumor growth inhibition would be compared to that of the single agents.
Visualizing the Pathways and Processes
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple kinases, leading to STAT5 inactivation and reduced cell proliferation.
Experimental Workflow for In Vitro Synergy
Caption: Workflow for determining the synergistic interaction between this compound and cytarabine in vitro.
In Vivo Xenograft Model Workflow
Caption: Workflow for evaluating the in vivo synergy of this compound and cytarabine in a mouse xenograft model.
References
Independent Validation of SAR103168 Preclinical Data: A Comparative Guide
This guide provides an objective comparison of the preclinical performance of SAR103168 with other multi-targeted kinase inhibitors investigated for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's preclinical profile.
Introduction to this compound
This compound is a novel, multi-targeted kinase inhibitor that has demonstrated preclinical activity in various in vitro and in vivo models of myeloid leukemias.[1] It has been shown to inhibit proliferation and induce apoptosis in leukemic cells.[1] A phase I clinical trial in patients with relapsed/refractory AML or high-risk MDS was initiated but was discontinued prior to reaching the maximum tolerated dose due to unpredictable drug exposure.[1] Preclinical data suggested that the doses tested in the clinical trial may have been too low to elicit a significant clinical benefit.[1]
Mechanism of Action and Target Profile
This compound is a potent inhibitor of the Src kinase family and also targets a range of other kinases implicated in AML pathogenesis. Its broad-spectrum activity provides a rationale for its investigation in this heterogeneous disease.
Signaling Pathways Targeted by this compound
Caption: Signaling pathways inhibited by this compound.
Comparative In Vitro Activity
The in vitro potency of this compound has been evaluated against various AML cell lines and compared with other multi-targeted kinase inhibitors.
| Drug | Target Kinases | Cell Line | IC50 (nM) | Reference |
| This compound | Src, Abl, VEGFR, Tie2, PDGFR, FGFR, EGFR | Src Kinase Assay | 0.65 ± 0.02 | [2] |
| AML cell lines (general) | Nanomolar | [2] | ||
| Sorafenib | RAF, VEGFR, PDGFR, c-KIT, FLT3 | MV4-11 (FLT3-ITD) | 2 | [3] |
| Kasumi-1 (c-KIT mutation) | 23 | [3] | ||
| OCI-AML2 | >40,000 | [3] | ||
| MOLM-13 (FLT3-ITD) | 0.001 (μM) | [4] | ||
| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, c-KIT, RET, RAF | Not specified for AML | 4-180 | [5] |
| Gilteritinib | FLT3, AXL | MV4-11 (FLT3-ITD) | 0.92 | [6] |
| MOLM-13 (FLT3-ITD) | 2.9 | [6] | ||
| Ba/F3 (FLT3-ITD) | 1.8 | [6] | ||
| Ba/F3 (FLT3-D835Y) | 1.6 | [6] | ||
| Quizartinib | FLT3 | MV4-11 (FLT3-ITD) | 0.40 | [1] |
| MOLM-13 (FLT3-ITD) | 0.89 | [1] | ||
| MOLM-14 (FLT3-ITD) | 0.73 | [1] |
Comparative In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-leukemic activity of this compound in AML xenograft models.
| Drug | Model | Dosing | Key Findings | Reference |
| This compound | SCID mice with AML xenografts (KG1, EOL-1, Kasumi-1, CTV1) and CML xenografts (K562) | Intravenous or oral | Impaired tumor growth and induced tumor regression. | [2] |
| Sorafenib | NCr nu/nu mice with MV4-11 or EOL-1 xenografts | Oral, 14 days | >60% complete responses. | [7] |
| Murine model of FLT3/ITD AML | Not specified | Significantly lowered leukemic burden in spleen and liver. | [7] | |
| Gilteritinib | Nude mice with Ba/F3 xenografts (FLT3-ITD, FLT3-D835Y, or FLT3-ITD-D835Y) | 30 mg/kg | Induced tumor regression in all three models. | [6] |
| Quizartinib | Mouse xenograft model with MV4-11 cells | 1 mg/kg and 10 mg/kg, once daily, oral | Tumor regression observed at both doses. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent validation.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of kinase inhibitors on AML cell lines.
Caption: Workflow for a typical cell proliferation assay.
Detailed Steps:
-
AML cell lines (e.g., MV4-11, MOLM-13, KG-1) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a predetermined density.[8]
-
A serial dilution of the test compound (e.g., this compound) and comparator drugs is prepared.
-
The cells are treated with the compounds for a specified period, typically 48 to 72 hours.
-
A cell proliferation reagent, such as MTT or CellTiter-Glo, is added to each well.[8]
-
After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
The data is analyzed to determine the concentration of the drug that inhibits cell growth by 50% (IC50).[9]
Apoptosis Assay
Objective: To assess the induction of apoptosis in AML cells following treatment with kinase inhibitors.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Steps:
-
AML cells are treated with the kinase inhibitor at various concentrations for a defined period (e.g., 24-48 hours).
-
Cells are harvested and washed with PBS.[10]
-
The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10][11]
-
The stained cells are analyzed by flow cytometry.[10]
-
The percentages of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.[11]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of kinase inhibitors in a murine model of AML.
Caption: Workflow for an AML xenograft study.
Detailed Steps:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[12]
-
Human AML cells (e.g., MV4-11, KG-1) are injected either subcutaneously to form solid tumors or intravenously to establish a disseminated leukemia model.[13][14]
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.[15]
-
The test compound (e.g., this compound) is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly for subcutaneous models, or leukemia burden is assessed by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow for disseminated models.[13]
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis, and survival data is collected.
Conclusion
The preclinical data for this compound demonstrates its potent and broad-spectrum kinase inhibitory activity, leading to anti-proliferative and pro-apoptotic effects in AML models. While direct head-to-head comparative studies are limited, the available data suggests that this compound's in vitro potency is within the range of other clinically investigated multi-targeted kinase inhibitors. The in vivo data, although qualitative, indicates a potential for tumor regression. Further quantitative in vivo studies and a more comprehensive profiling of its activity across a wider panel of AML subtypes would be beneficial for a more complete independent validation and to better understand its therapeutic potential in AML and MDS.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOLM-13 In Vitro Colony Formation Assay (Cell Proliferation) - Creative Biolabs [creative-biolabs.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]
- 13. Human AML cell line xenograft model [bio-protocol.org]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute myeloid leukemia xenograft success prediction: Saving time - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SAR103168 in Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of SAR103168, a multi-kinase inhibitor, in preclinical models of myeloid leukemia. Its performance is contextualized by comparing it with other kinase inhibitors investigated for similar indications. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.
Comparative Analysis of In Vivo Anti-Tumor Activity
This compound has demonstrated notable anti-tumor efficacy in xenograft models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). To provide a clear comparison, the following table summarizes its activity alongside other relevant kinase inhibitors.
| Compound | Target Profile | Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| This compound | Src family, Abl, VEGFR, PDGFR, FGFR, Tie2, EGFR | SCID Mice | KG1, EOL-1, Kasumi-1, CTV1 (AML); K562 (CML) | 16.7 mg/kg IV or 2 x 40 mg/kg PO | Impaired tumor growth and induced tumor regression. Showed synergistic activity with cytarabine.[1][2] |
| Sorafenib (in combination with Cytarabine) | Multi-kinase (Raf, VEGFR, PDGFR, FLT3, c-KIT) | NOD-SCID-IL2Rγnull Mice | U937 (AML) | Sorafenib: 60 mg/kg PO, twice daily; Cytarabine: 6.25 mg/kg IP | Significantly prolonged median survival to 46 days vs. 36 days for cytarabine alone and 19 days for control. |
| TL02-59 | Fgr (Src-family kinase) | Mouse Xenograft | MV4-11 (AML) | 10 mg/kg PO, daily for 3 weeks | Completely eliminated leukemic cells from the spleen and peripheral blood; significantly reduced bone marrow engraftment.[3][4] |
Signaling Pathway of this compound Targets
This compound is a potent inhibitor of a wide range of tyrosine kinases that are critical for tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.13. Xenograft Model and In Vivo Antitumor Activity Assay [bio-protocol.org]
- 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SAR103168 and Ponatinib: A Guide for Researchers
This guide provides a detailed comparative analysis of two multi-targeted tyrosine kinase inhibitors, SAR103168 and ponatinib, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data to facilitate an objective evaluation of their respective pharmacological profiles.
Executive Summary
This compound is a novel, potent inhibitor of the Src kinase family, Abl kinase, and several angiogenic receptor kinases. Preclinical studies demonstrated its efficacy in inducing apoptosis and inhibiting proliferation in acute and chronic myeloid leukemia cells. However, its clinical development was halted in a Phase I trial due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose.
Ponatinib is a third-generation tyrosine kinase inhibitor and a potent pan-BCR-ABL inhibitor, uniquely effective against the T315I gatekeeper mutation that confers resistance to other TKIs. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Clinical trials have demonstrated its significant efficacy, though it is associated with a risk of vascular occlusive events.
Mechanism of Action and Target Profile
Both this compound and ponatinib are multi-targeted tyrosine kinase inhibitors, but they exhibit distinct target profiles.
This compound primarily targets the Src kinase family, Abl kinase, and a range of angiogenic receptor kinases, including VEGFR1/2, Tie2, PDGFR, FGFR, and EGFR. Its mechanism of action involves the inhibition of STAT5 phosphorylation, a critical signaling pathway in myeloid leukemias.
Ponatinib is a pan-BCR-ABL inhibitor, designed to bind to the ATP-binding site of both native and mutated forms of the BCR-ABL protein, including the highly resistant T315I mutation. Its broader kinase inhibition profile also includes VEGFR, PDGFR, FGFR, and Src family kinases.
dot
Caption: Comparative signaling pathways of this compound and ponatinib.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound and ponatinib are not publicly available. The following tables summarize key in vitro efficacy data from separate studies.
In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| Src | 0.65 | 5.4 |
| Abl | Not specified | 0.37 |
| Abl (T315I) | Not specified | 2.0 |
| VEGFR1 | Inhibited | Not specified |
| VEGFR2 | Inhibited | 1.5 |
| PDGFR | Inhibited | 1.1 |
| FGFR1 | Inhibited | 2.2 |
| FGFR3 | Inhibited | Not specified |
| Tie2 | Inhibited | Not specified |
| EGFR | Inhibited | Not specified |
| FLT3 | Not specified | 12.6 |
| KIT | Not specified | 12.5 |
| RET | Not specified | 0.2 |
Note: Data is compiled from separate studies and may not be directly comparable due to differing experimental conditions.
In Vitro Cellular Proliferation
| Cell Line | This compound IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| KG1 (AML) | Nanomolar range | Not specified |
| EOL-1 (AML) | Nanomolar range | Not specified |
| Kasumi-1 (AML) | Nanomolar range | Not specified |
| CTV1 (AML) | Nanomolar range | Not specified |
| K562 (CML) | Nanomolar range | Not specified |
| Ba/F3 BCR-ABL | Not specified | 0.5 |
| Ba/F3 BCR-ABL T315I | Not specified | 11 |
Note: Data is compiled from separate studies and may not be directly comparable due to differing experimental conditions.
Clinical Development and Outcomes
The clinical development pathways for this compound and ponatinib have been markedly different.
This compound entered a Phase I clinical trial for refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes. However, the study was terminated due to unpredictable pharmacokinetics, which resulted in highly variable drug exposure among patients and prevented the establishment of a maximum tolerated dose. Consequently, its clinical benefit could not be clearly demonstrated.
Ponatinib has undergone extensive clinical evaluation. The pivotal Phase 2 PACE trial demonstrated significant efficacy in heavily pretreated patients with CML and Ph+ ALL, including those with the T315I mutation. The subsequent OPTIC trial optimized the dosing regimen to improve its safety profile, particularly reducing the risk of arterial occlusive events, while maintaining efficacy. Ponatinib is an established treatment option for patients with resistant or intolerant CML and Ph+ ALL.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of tyrosine kinase inhibitors like this compound and ponatinib.
dot
Caption: A generalized workflow for preclinical drug evaluation.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, and the test compound (this compound or ponatinib) at various concentrations.
-
Procedure:
-
Kinase reactions are typically performed in 96- or 384-well plates.
-
The test compound is serially diluted and pre-incubated with the kinase in a reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., K562, KG1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays. These assays measure the metabolic activity of viable cells.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay
Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.
Methodology:
-
Cell Treatment: Leukemia cells are treated with the test compound at various concentrations for a specified time.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by the compound.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human cells.
-
Tumor Implantation: Human leukemia cells are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the test compound (administered orally or intravenously) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), and animal body weight and general health are monitored. For systemic disease models, leukemia engraftment can be monitored by flow cytometry of peripheral blood.
-
Endpoint: At the end of the study, mice are euthanized, and tumors or relevant tissues are collected for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves may also be generated.
Conclusion
This compound and ponatinib are both multi-targeted tyrosine kinase inhibitors with demonstrated preclinical activity against myeloid leukemias. However, their developmental and clinical trajectories have diverged significantly. Ponatinib has emerged as a valuable therapeutic option for patients with resistant CML and Ph+ ALL, particularly those with the T315I mutation, despite its associated cardiovascular risks that require careful management. In contrast, the clinical development of this compound was halted due to unfavorable pharmacokinetic properties. This comparative guide highlights the critical importance of not only potent in vitro activity but also a predictable and manageable pharmacokinetic and safety profile for the successful clinical translation of a drug candidate.
Validating the Mechanism of SAR103168: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of SAR103168 (also known as darapladib), a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). We will explore how CRISPR-Cas9 technology offers a definitive approach to target validation and compare the effects of genetic knockout with pharmacological inhibition.
Introduction to this compound (Darapladib) and its Target: Lp-PLA2
This compound, clinically developed as darapladib, is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2][3] Lp-PLA2 is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[4][5][6] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory products like lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids.[6][7] These products are thought to contribute to the formation of unstable, rupture-prone atherosclerotic plaques.[7][8]
While preclinical studies showed promise in reducing plaque instability, large-scale clinical trials with darapladib did not demonstrate a significant reduction in major adverse cardiovascular events. This underscores the critical importance of rigorous target validation early in the drug development pipeline. The CRISPR-Cas9 system provides a powerful tool for this purpose by enabling precise genetic knockout of the target gene, PLA2G7, which encodes Lp-PLA2.
The Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the proposed mechanism by which Lp-PLA2 contributes to the inflammatory cascade within an atherosclerotic plaque and the point of intervention for this compound.
Confirming the Mechanism of this compound with CRISPR-Cas9
The central hypothesis is that this compound exerts its effects by inhibiting Lp-PLA2. If this is true, then the genetic knockout of the PLA2G7 gene should phenocopy the effects of the drug. The following workflow outlines the experimental approach to test this hypothesis.
References
- 1. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 6. labcorp.com [labcorp.com]
- 7. Portico [access.portico.org]
- 8. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SAR103168 and Sorafenib for the Treatment of Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), multi-kinase inhibitors play a crucial role. This guide provides a detailed comparison of two such inhibitors, SAR103168 and the established therapeutic, sorafenib. While direct head-to-head clinical trials are not available, this document synthesizes preclinical and clinical data to offer an objective comparison for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both this compound and sorafenib are multi-targeted kinase inhibitors, but they possess distinct target profiles that influence their anti-leukemic activity.
This compound is a novel inhibitor with potent activity against the Src kinase family, BCR-Abl, and a range of angiogenic receptor kinases including VEGFR1/2, Tie2, PDGFR, FGFR, and EGFR.[1][2] Its activity also extends to the AXL receptor tyrosine kinase, a key player in therapy resistance.[3]
Sorafenib is an oral multi-kinase inhibitor that primarily targets the RAF/MEK/ERK signaling pathway by inhibiting RAF-1 and B-RAF.[4] It also inhibits several receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, c-KIT, and notably, FMS-like tyrosine kinase 3 (FLT3).[4][5][6] Its efficacy in AML is particularly pronounced in patients with FLT3 mutations.[5][7]
A comparative overview of the target kinases for each compound is presented below.
| Feature | This compound | Sorafenib |
| Primary Targets | Src kinase family, BCR-Abl | RAF-1, B-RAF, FLT3 |
| Angiogenic Kinase Targets | VEGFR1/2, Tie2, PDGFR, FGFR, EGFR | VEGFR, PDGFR |
| Other Key Targets | AXL | c-KIT |
Preclinical Efficacy in AML Models
Preclinical studies provide foundational data on the potential of these inhibitors in AML.
This compound has demonstrated potent anti-leukemic effects in both in vitro and in vivo AML models. It has been shown to inhibit the proliferation of leukemic progenitor cells from a majority of AML patient samples, including those with poor-prognosis cytogenetics, and induce apoptosis at nanomolar concentrations.[1] In animal models implanted with human AML cells, administration of this compound led to tumor regression.[1]
Sorafenib has been extensively studied preclinically in the context of AML. It effectively inhibits the proliferation of AML cell lines, particularly those harboring FLT3-ITD mutations, by inducing cell cycle arrest and apoptosis.[5] In these FLT3-mutated cells, sorafenib has been shown to inhibit the phosphorylation of downstream effectors like MEK and ERK.[8] However, in AML cells lacking FLT3-ITD mutations, sorafenib can paradoxically activate the ERK pathway, suggesting a context-dependent mechanism of action.[9]
The following table summarizes key preclinical efficacy data.
| Parameter | This compound | Sorafenib |
| In Vitro Potency | IC50 of 0.65 nM for Src kinase in cell lines[2] | IC50 of 2 nM for FLT3-ITD; 3000 nM for wild-type FLT3[5] |
| Effect on AML Cells | Inhibition of proliferation and induction of apoptosis in over 85% of AML patient samples[1] | Induces apoptosis and inhibits colony formation in AML cell lines and primary samples[8] |
| In Vivo Efficacy | Tumor regression in human AML xenograft models[1] | Attenuated tumor growth in human tumor xenografts[4] |
Clinical Development and Outcomes
The clinical development pathways for this compound and sorafenib in AML are markedly different.
A Phase I clinical trial (NCT00914914, NCT00981240) was initiated for This compound in patients with refractory or relapsed AML and high-risk myelodysplastic syndromes.[1][10][11][12] However, the study was terminated prematurely due to unpredictable pharmacokinetics, which prevented the determination of a maximum tolerated dose.[10][11] Consequently, a clear clinical benefit was not established, with suggestions that the doses administered may have been sub-therapeutic.[1]
In contrast, sorafenib has been extensively evaluated in multiple clinical trials for AML, both as a monotherapy and in combination with standard chemotherapy.[6][7] These studies have demonstrated a survival benefit, particularly for patients with FLT3-mutated AML.[6][13] The standard approved dose for other indications is 400 mg twice daily, though tolerability can be a concern in the AML patient population.[6][14]
Signaling Pathways in AML Targeted by this compound and Sorafenib
The efficacy of these inhibitors is rooted in their ability to modulate key signaling pathways that are dysregulated in AML.
The FLT3 signaling pathway is a critical driver of leukemogenesis in a subset of AML patients. Activating mutations, such as internal tandem duplications (ITD), lead to the constitutive activation of downstream pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[15][16][17][18] Sorafenib directly inhibits this aberrant signaling.
Caption: Dysregulated FLT3 signaling in AML and points of inhibition by sorafenib.
The AXL signaling pathway is increasingly recognized for its role in promoting therapy resistance in AML.[3][19] Overexpression of the AXL receptor tyrosine kinase can lead to the activation of multiple downstream pathways, including PI3K/AKT and MAPK, contributing to cell survival and proliferation.[20][21] this compound is reported to have activity against AXL.
Caption: AXL signaling pathway implicated in AML therapy resistance.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of kinase inhibitors like this compound and sorafenib.
Cell Proliferation Assays
-
Objective: To determine the effect of the inhibitor on the growth of AML cell lines.
-
Method: AML cells (e.g., MV4-11 for FLT3-ITD, U937 for FLT3-wild type) are seeded in 96-well plates and treated with a range of concentrations of the inhibitor or vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, WST-1, or CellTiter-Glo, which measure metabolic activity. The half-maximal inhibitory concentration (IC50) is then calculated.
Apoptosis Assays
-
Objective: To quantify the extent of programmed cell death induced by the inhibitor.
-
Method: AML cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Cells are then stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is determined by flow cytometry.
Kinase Inhibition and Pathway Analysis
-
Objective: To confirm target engagement and modulation of downstream signaling pathways.
-
Method: AML cells are treated with the inhibitor for a short duration (e.g., 1-4 hours). Cell lysates are then prepared and subjected to Western blotting. Antibodies specific to the phosphorylated (active) and total forms of the target kinases (e.g., FLT3, AXL, ERK, AKT, STAT5) are used to visualize the effect of the inhibitor on pathway activation.
A generalized workflow for the preclinical evaluation of these inhibitors is depicted below.
Caption: General experimental workflow for preclinical evaluation of kinase inhibitors in AML.
References
- 1. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Final Report of Phase II Study of Sorafenib, Cytarabine, and Idarubicin for Initial Therapy in Younger Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. state-of-the-art-of-the-therapeutic-perspective-of-sorafenib-against-hematological-malignancies - Ask this paper | Bohrium [bohrium.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Sorafenib induces paradoxical phosphorylation of the extracellular signal-regulated kinase pathway in acute myeloid leukemia cells lacking FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR-103168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Phase I trial of this compound, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Sorafenib Demonstrates Survival Benefit in AML, More Safety Data Needed | Blood Cancers Today [bloodcancerstoday.com]
- 14. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
SAR103168: A Clinical Trial Comparison in Relapsed/Refractory Acute Myeloid Leukemia and Myelodysplastic Syndromes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for SAR103168, a novel multi-targeted kinase inhibitor, in the context of other treatment modalities for relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The data presented is intended to offer an objective comparison to inform future research and drug development in this challenging therapeutic area.
Introduction to this compound
This compound is an investigational small molecule drug that acts as a multi-targeted kinase inhibitor. Its mechanism of action involves the inhibition of several key signaling pathways implicated in the proliferation and survival of leukemic cells. Preclinical studies demonstrated its potential in inducing apoptosis and reducing proliferation in AML cell lines. A phase I clinical trial (NCT00981240) was initiated to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory AML or high-risk MDS.
This compound Clinical Trial (NCT00981240) Summary
The phase I trial of this compound was a dose-escalation study involving 29 patients. The trial was ultimately discontinued before determining the maximum tolerated dose (MTD). The primary reason for discontinuation was the unpredictable relationship between the drug dose and its exposure in the body, characterized by high pharmacokinetic variability.
Efficacy and Limitations
The clinical benefit of this compound in the tested dose range was not clearly demonstrated. The best response observed was stable disease in 60% of the 25 evaluable patients, with the remaining 40% experiencing disease progression. One patient showed a transient decrease in peripheral blasts. Preclinical data suggest that the doses administered in the trial may have been too low to achieve a significant therapeutic effect.
Safety and Tolerability
Adverse events observed in the trial were generally consistent with those expected in this patient population. No individual toxicities were specifically attributed to this compound, and no deaths during the study were considered treatment-related.
Comparative Analysis with Alternative Treatments
To provide a comprehensive perspective, the following tables compare the clinical trial data of this compound with other approved or commonly used treatments for relapsed/refractory AML and MDS.
Data Presentation
Table 1: Efficacy of this compound vs. Alternative Therapies in Relapsed/Refractory AML
| Treatment | Mechanism of Action | Overall Response Rate (ORR) | Complete Remission (CR/CRi) Rate | Median Overall Survival (OS) |
| This compound | Multi-kinase inhibitor | Not Established | 0% | Not Reported |
| Gilteritinib | FLT3 inhibitor | 34.0% | 21.1% | 9.3 months |
| Ivosidenib | IDH1 inhibitor | 41.6% - 41.9% | 21.6% - 31.8% | Not Reported |
| Enasidenib | IDH2 inhibitor | 40.3% | 19.3% | 9.3 months |
| FLAG Regimen | Cytotoxic Chemotherapy | 45.4% - 75.8% | 45.4% - 56.1% | 13 months (with Mito-FLAG) |
| MEC Regimen | Cytotoxic Chemotherapy | 33% - 66% | 22% - 66% | ~7 months |
| Venetoclax + HMA | BCL-2 inhibitor + Hypomethylating agent | 35.7% - 64% | 19.0% - 32% | 3.0 - 6.6 months |
Table 2: Safety Profile of this compound vs. Alternative Therapies (Grade 3-4 Adverse Events in ≥10% of Patients)
| Adverse Event | This compound | Gilteritinib | Ivosidenib | Enasidenib | FLAG Regimen | MEC Regimen | Venetoclax + HMA |
| Febrile Neutropenia | 24% | 45.9% | 29.1% | Not Reported | 86.4% | 47% - 61% | 27% - 50% |
| Pneumonia | 17% | Not Reported | Not Reported | Not Reported | 28% | Not Reported | Not Reported |
| Bacteremia/Sepsis | 10% | Not Reported | Not Reported | Not Reported | 35% | Not Reported | Not Reported |
| Anemia | Not Reported | 40.7% | 2.2% | 5.6% | Not Reported | 45% | 25% - 45.5% |
| Thrombocytopenia | Not Reported | 22.8% | 3.4% | 3.3% | Not Reported | 100% | 20% - 72.7% |
| Elevated ALT/AST | Not Reported | 24% (AST) / 24% (ALT) | Not Reported | Not Reported | 15.2% | Not Reported | Not Reported |
| Diarrhea | Not Reported | Not Reported | 33.5% (any grade) | Not Reported | Not Reported | Not Reported | Not Reported |
| Mucositis | Not Reported | Not Reported | Not Reported | Not Reported | 22.7% | 13% | Not Reported |
| IDH Differentiation Syndrome | N/A | N/A | 3.9% | 7% | N/A | N/A | N/A |
| Hyperbilirubinemia | Not Reported | Not Reported | Not Reported | 12% | Not Reported | 31% | Not Reported |
Table 3: Pharmacokinetic Parameters of this compound (Phase I Trial)
| Dose Level (mg/m²) | Cmax (ng/mL) - Day 1 (Geometric Mean) | AUClast (ngh/mL) - Day 1 (Geometric Mean) | Cmax (ng/mL) - Day 5 (Geometric Mean) | AUClast (ngh/mL) - Day 5 (Geometric Mean) |
| 1.2 | 39.5 | 45.5 | 31.9 | 49.6 |
| 1.7 | 45.4 | 69.2 | 47.9 | 74.5 |
| 2.4 | 48.9 | 74.3 | 68.9 | 102 |
| 4.8 | 105 | 180 | 114 | 229 |
| 9.6 | 215 | 433 | 243 | 557 |
| 14.4 | 486 | 973 | 506 | 1060 |
Experimental Protocols
This compound Phase I Trial (NCT00981240) Methodology
-
Study Design : Open-label, dose-escalation, multi-center Phase I trial.
-
Patient Population : Adults with relapsed/refractory acute leukemias or high-risk myelodysplastic syndromes.
-
Dosing Regimen : this compound administered as a 1-hour intravenous infusion once daily for 5 consecutive days, repeated every 2 weeks.
-
Dose Escalation : Started at 1.2 mg/m²/day with planned increases in subsequent cohorts based on observed toxicities.
-
Primary Objectives : To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), and to evaluate the pharmacokinetic (PK) profile.
-
Safety Assessment : Monitored through adverse events (graded by NCI-CTCAE v3.0), vital signs, laboratory tests, and physical examinations.
-
Pharmacokinetic Analysis : Plasma concentrations of this compound were measured at various time points. PK parameters were determined using non-compartmental analysis with WinNonlin® software.
Visualizations
Signaling Pathways Targeted by this compound and Alternatives
Caption: Targeted signaling pathways of this compound and comparator therapies.
Experimental Workflow of the this compound Phase I Trial
Caption: Workflow of the this compound Phase I clinical trial.
Conclusion
The Phase I clinical trial of this compound in patients with relapsed/refractory AML and high-risk MDS was terminated early due to unfavorable pharmacokinetics, specifically high inter-patient variability that made dose-proportional exposure unpredictable. While the drug was generally well-tolerated within the tested dose range, it did not demonstrate significant clinical efficacy.
In comparison to established and emerging therapies for this patient population, this compound's development is significantly behind. Targeted agents like gilteritinib, ivosidenib, and enasidenib have shown meaningful response rates in specific molecularly defined patient subgroups. Furthermore, combination therapies such as venetoclax with hypomethylating agents and intensive chemotherapy regimens like FLAG and MEC, while associated with higher toxicity, offer the potential for achieving complete remission and bridging patients to potentially curative allogeneic stem cell transplantation.
The limitations of the this compound trial, particularly the inability to reach a therapeutically effective dose due to pharmacokinetic challenges, underscore the complexities of developing multi-targeted kinase inhibitors. Future research in this area may require alternative formulations or dosing strategies to overcome such obstacles. The data from this trial, when viewed alongside the broader landscape of available treatments, highlights the high bar for new agents entering the field of relapsed/refractory AML and MDS therapy.
Safety Operating Guide
Prudent Disposal of Research Chemical SAR103168: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of novel chemical entities is paramount in a laboratory setting. This document provides essential, immediate safety and logistical information for the proper disposal of the research chemical SAR103168.
The following procedures are based on established safety protocols for handling and disposing of research-grade chemicals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) for detailed instructions.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all relevant safety precautions are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Contingency Planning: Have a spill kit readily available. In case of a spill, absorb the material and dispose of the contaminated items as hazardous waste.[1]
II. Step-by-Step Disposal Protocol for this compound
The proper disposal route for this compound depends on its specific chemical properties and any contamination with other hazardous materials.
Step 1: Waste Identification and Segregation
Properly categorize the waste to ensure it is disposed of through the correct waste stream.
-
Unused or Expired this compound: This should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, or empty containers, should also be disposed of as chemical waste.
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container.[3][4][5]
Step 2: Packaging and Labeling
Proper packaging and labeling are crucial for safe transport and disposal.
-
Container Selection: Use a leak-proof, sealable container that is compatible with the chemical properties of this compound.[6]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Secure Closure: Ensure the container is tightly sealed to prevent any leaks or spills.[6]
Step 3: Storage Prior to Disposal
Store the packaged waste in a designated satellite accumulation area until it can be collected by your institution's EHS department.
-
Segregation: Store waste containers in a secondary container to prevent spills and segregate them from incompatible materials.
-
Location: The storage area should be clearly marked and away from general laboratory traffic.
Step 4: Scheduling Waste Pick-Up
Contact your institution's EHS department to schedule a pick-up for the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
III. Quantitative Data Summary
The following table summarizes key quantitative parameters to consider when handling and disposing of chemical waste. These are general guidelines; always refer to the specific SDS for this compound.
| Parameter | Guideline | Source |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. Refer to the SDS for specific temperature ranges. | |
| Container Fill Level | Do not fill waste containers to more than 80% capacity to allow for expansion and prevent spills. | [6] |
| Occupational Exposure Limits | Consult the SDS for any established occupational exposure limits (OELs) for this compound. |
IV. Experimental Protocols: Decontamination Procedure
In the event of a spill or contamination of lab surfaces with this compound, follow this general decontamination protocol:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Absorb Spill: Use an appropriate absorbent material, such as a chemical spill pillow or absorbent pad, to contain the spill.
-
Decontaminate Surface: Clean the affected surface with a suitable solvent or detergent, as recommended by the SDS or your institution's EHS.
-
Dispose of Waste: All materials used for decontamination, including absorbent pads and wipes, must be disposed of as hazardous chemical waste.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. seracare.com [seracare.com]
- 2. biovendor.com [biovendor.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Biological, Medical, Sharps and Pharmaceutical Waste (Regulated) | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. prospective-health.ecu.edu [prospective-health.ecu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling SAR103168
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and detailed operational guidance for the handling and disposal of SAR103168, a multi-targeted kinase inhibitor. Adherence to these procedures is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid compound or preparing solutions, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment: A summary of required PPE is provided in the table below.
| Item | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected prior to use and removed using the proper technique to avoid contamination. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a chemical fume hood or if there is a risk of aerosolization. |
Handling and Storage Procedures
Handling:
-
Avoid breathing dust, vapor, or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Use non-sparking tools.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as oxidizing agents and strong acids.
Accidental Release and Exposure Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, sealed container for disposal.
-
Clean: Decontaminate the spill area.
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
Waste Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Reconstitution of this compound and Stock Solution Preparation
-
Calculate: Determine the required mass of this compound to achieve the desired stock solution concentration.
-
Weigh: Carefully weigh the solid this compound in a chemical fume hood.
-
Dissolve: Add the appropriate solvent (e.g., DMSO) to the solid compound. Vortex briefly to dissolve. Gentle warming may be required for complete dissolution.
-
Dilute: Once fully dissolved, add more solvent to reach the final desired volume and concentration.
-
Store: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vitro Cell Treatment Protocol
-
Cell Culture: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Working Solutions: Thaw the this compound stock solution and prepare serial dilutions in cell culture medium to achieve the final desired treatment concentrations.
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate: Incubate the cells for the desired treatment duration.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blot, etc.).
Mechanism of Action: Signaling Pathway
This compound is a multi-targeted kinase inhibitor that exerts its effects by blocking the activity of several key signaling proteins involved in cell proliferation, survival, and angiogenesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
